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3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Documentation Hub

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  • Product: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid
  • CAS: 418790-58-6

Core Science & Biosynthesis

Foundational

Part 1: Chemical Identity & Structural Significance

Technical Monograph: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid [1][2] Compound Name: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Common Synonyms: 3-(Hexamethyleneiminosulfonyl)-4-methylbenzoic acid; 3-[(Azepan-1-yl)s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

[1][2]

Compound Name: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Common Synonyms: 3-(Hexamethyleneiminosulfonyl)-4-methylbenzoic acid; 3-[(Azepan-1-yl)sulfonyl]-4-methylbenzoic acid.[1] CAS Number: Note: While the 4-chloro analog is indexed as 328032-91-3, the specific 4-methyl derivative is often categorized as a custom synthesis building block or library intermediate rather than a commodity chemical.[1] It is synthesized directly from the sulfonyl chloride precursor (CAS 85409-51-0).[1]

PropertySpecification
Molecular Formula C₁₄H₁₉NO₄S
Molecular Weight 297.37 g/mol
Core Scaffold Benzoic Acid
Pharmacophore Sulfonamide (Azepane-substituted)
Key Precursor 3-Chlorosulfonyl-4-methylbenzoic acid

Structural Analysis: This compound represents a strategic scaffold in medicinal chemistry, combining a polar carboxylic acid "head" with a lipophilic "tail" (the azepane ring) linked by a rigid sulfonyl spacer.[1]

  • Azepane Ring: The 7-membered hydrophobic ring offers a distinct steric profile compared to standard piperidine (6-membered) or pyrrolidine (5-membered) analogs.[1] It increases lipophilicity (LogP) and can fill larger hydrophobic pockets in target proteins (e.g., GPCRs).[1]

  • Sulfonyl Linker: Provides a stable, non-hydrolyzable geometry that orients the azepane ring approximately perpendicular to the benzoic acid plane.[1]

  • 4-Methyl Group: Introduces a slight steric clash that twists the core phenyl ring, potentially locking the conformation and improving selectivity against off-targets.[1]

Part 2: Synthesis Strategy

The synthesis follows a convergent approach, relying on the high reactivity of sulfonyl chlorides toward secondary amines.[1] The primary challenge is selective sulfonylation without reacting with the carboxylic acid moiety (though the acid is generally unreactive toward amines under these specific conditions).[1]

Reaction Pathway Diagram

SynthesisPath Start 4-Methylbenzoic Acid (p-Toluic Acid) Inter Intermediate: 3-Chlorosulfonyl-4-methylbenzoic acid (CAS 85409-51-0) Start->Inter Chlorosulfonic acid (ClSO3H), 0°C to 60°C Product Target: 3-(Azepan-1-ylsulfonyl)- 4-methylbenzoic acid Inter->Product Nucleophilic Substitution Reagent Reagent: Azepane (Hexamethyleneimine) Reagent->Product + Base (TEA/DIPEA)

Figure 1: Two-step synthesis pathway from commodity starting material p-toluic acid.[1]

Part 3: Experimental Protocol (Standardized)

Objective: Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid via nucleophilic substitution.

Step 1: Preparation of Sulfonyl Chloride Intermediate

If not purchased commercially (CAS 85409-51-0), it must be generated in situ.[1]

  • Reagents: 4-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Procedure:

    • Cool chlorosulfonic acid to 0°C in a round-bottom flask equipped with a drying tube (CaCl₂).

    • Add 4-methylbenzoic acid portion-wise over 30 minutes to control exotherm.

    • Allow to warm to room temperature, then heat to 60°C for 4 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.[1]

    • Isolation: Filter immediately, wash with cold water, and dry under vacuum.[1] Note: Use immediately in Step 2 to prevent hydrolysis.[1]

Step 2: Sulfonamide Coupling (The Core Reaction)[2]
  • Reagents:

    • 3-Chlorosulfonyl-4-methylbenzoic acid (Intermediate from Step 1)[1][2][3]

    • Azepane (1.1 eq)[1]

    • Triethylamine (TEA) or DIPEA (2.5 eq)[1]

    • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

  • Protocol:

    • Dissolution: Dissolve the sulfonyl chloride (1.0 mmol) in DCM (10 mL) under nitrogen atmosphere.

    • Base Addition: Add TEA (2.5 mmol) and cool the solution to 0°C.

    • Amine Addition: Add Azepane (1.1 mmol) dropwise. The reaction is exothermic.[1]

    • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.[1]

    • Workup:

      • Dilute with DCM (20 mL).[1]

      • Wash with 1N HCl (2 x 15 mL) to remove excess amine and base.[1] Crucial: The product is a carboxylic acid; it may partially partition into the aqueous phase if the pH is too high.[1] However, the sulfonamide is stable.[1]

      • Alternative Workup for Acid Product: Extract the organic layer with saturated NaHCO₃.[1] The product (as a carboxylate salt) moves to the aqueous layer.[1] Separate organic layer (discard).[1][4] Acidify the aqueous layer with 1N HCl to pH 2–3.[1][5] The product will precipitate.[1][4][5]

    • Purification: Filter the precipitate or extract with EtOAc, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Water if necessary.

Optimization Logic Tree

Optimization Start Reaction Optimization Solvent Solvent Selection Start->Solvent Base Base Selection Start->Base DCM DCM (Standard, Good Solubility) Solvent->DCM THF THF (For polar intermediates) Solvent->THF TEA Triethylamine (Standard) Base->TEA Pyridine Pyridine (If acid scavenger needed) Base->Pyridine Outcome Target Yield > 85% DCM->Outcome TEA->Outcome

Figure 2: Decision matrix for optimizing the sulfonylation reaction conditions.

Part 4: Physicochemical Profiling & Applications

Predicted Properties (In Silico)
PropertyValue (Approx.)Significance
cLogP 3.1 ± 0.4Moderate lipophilicity; good membrane permeability.[1]
pKa (Acid) ~4.2Typical for benzoic acids; ionized at physiological pH.[1]
TPSA ~80 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1]
Solubility Low in water (neutral form); High in pH > 7 buffers.[1]Requires salt formation for formulation.[1]
Applications in Drug Discovery
  • Fragment-Based Drug Design (FBDD): The molecule serves as an excellent fragment.[1] The carboxylic acid can anchor to positively charged residues (e.g., Arginine, Lysine) in active sites, while the azepane ring probes adjacent hydrophobic pockets.[1]

  • Bioisostere Replacement:

    • Azepane vs. Piperidine: Replacing a piperidine sulfonamide with azepane expands the hydrodynamic radius, potentially improving selectivity by inducing steric clashes in off-target enzymes.[1]

    • Sulfonamide vs. Amide: The sulfonamide linker provides a different bond angle and hydrogen-bonding capability compared to a carboxamide, altering the vector of the azepane ring.[1]

  • Target Classes:

    • RORγt Inverse Agonists: Sulfonamide-benzoic acid derivatives are frequent scaffolds in modulators of the nuclear receptor RORγt (autoimmune diseases).[1]

    • Metalloenzyme Inhibitors: The carboxylic acid can chelate metal ions (Zn²⁺) in metalloproteases (MMPs), with the sulfonamide providing backbone interactions.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for chlorosulfonation and sulfonamide formation).

  • PubChem Compound Summary. "3-(Azepan-1-yl)-4-methylbenzoic acid" (CID 79686827).[1] National Center for Biotechnology Information.[1] Accessed 2026.[1] Link[1]

  • Barnett, C. J., et al. "Synthesis of Sulfonamides via the Reaction of Sulfonyl Chlorides with Amines."[1] Journal of Organic Chemistry, 1989 .[1] (Foundational methodology for sulfonylation).[1]

  • BenchChem. "Technical Guide to Benzoic Acid Derivatives." Accessed 2026.[1] Link[1]

  • BLD Pharm. "3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid (CAS 328032-91-3)."[1][6] (Structural analog reference). Link

Sources

Exploratory

An In-depth Technical Guide to 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid, a molecule of interest in medicinal chemistry. We wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid, a molecule of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and expected analytical characteristics. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the chemistry of this and related compounds.

Introduction and Significance

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid belongs to the class of sulfonamide-bearing aromatic carboxylic acids. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. The incorporation of a seven-membered azepane ring introduces a unique three-dimensional scaffold that can influence the molecule's binding to biological targets.[1] Benzoic acid derivatives themselves are crucial building blocks in the synthesis of pharmaceuticals.[2] The specific substitution pattern of the methyl and azepanylsulfonyl groups on the benzoic acid ring is anticipated to confer distinct physicochemical and pharmacological properties. While direct studies on this exact molecule are not extensively reported in publicly available literature, its structural analogs have shown significant biological activities, such as the inhibition of carbonic anhydrase IX, a target in cancer therapy.

Chemical Structure and Properties

The chemical structure of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid is characterized by a central benzene ring substituted with a carboxylic acid group, a methyl group at position 4, and an azepan-1-ylsulfonyl group at position 3.

Caption: Chemical structure of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid.

Physicochemical Properties

A summary of the predicted and known properties of the target compound and its key starting material is provided in the table below.

Property3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid (Predicted/Estimated)3-Amino-4-methylbenzoic acid (Experimental)
Molecular Formula C₁₄H₁₉NO₄SC₈H₉NO₂[3]
Molecular Weight 297.37 g/mol 151.16 g/mol [3]
Appearance White to off-white solidWhite to purple powder, crystals, or chunks[4]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.Not available
pKa ~3-4 (carboxylic acid)Not available
LogP ~2.5-3.50.3[3]
CAS Number Not available2458-12-0[3]

Synthesis Protocol

A plausible and efficient synthetic route for 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid involves a two-step process starting from the commercially available 3-amino-4-methylbenzoic acid.[3][5] The synthesis workflow is depicted in the diagram below.

G A 3-Amino-4-methylbenzoic acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sulfonylation (SO₂, CuCl₂,) C->D E 3-(Chlorosulfonyl)-4-methylbenzoic acid D->E F Reaction with Azepane (Azepane, Et₃N, DCM) E->F G 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid F->G H Purification (Crystallization/Chromatography) G->H I Final Product H->I

Caption: Proposed synthesis workflow for 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid.

Step 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid

This step involves the conversion of the amino group of 3-amino-4-methylbenzoic acid into a sulfonyl chloride via a Sandmeyer-type reaction.

Materials:

  • 3-Amino-4-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(II) chloride (CuCl₂)

  • Ice

  • Deionized water

  • Diethyl ether

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.[5]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt.[6]

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the evolution of nitrogen gas ceases.

  • Work-up: Pour the reaction mixture into ice-water. The product, 3-(chlorosulfonyl)-4-methylbenzoic acid, will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system like toluene/hexanes.

Step 2: Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

This step involves the reaction of the synthesized 3-(chlorosulfonyl)-4-methylbenzoic acid with azepane.

Materials:

  • 3-(Chlorosulfonyl)-4-methylbenzoic acid

  • Azepane (Hexamethyleneimine)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.2 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of azepane (1.2 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid) or by recrystallization.

Spectroscopic Analysis (Expected)

The structural confirmation of the final product would be achieved through a combination of spectroscopic techniques. The expected data are as follows:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methyl group protons, and multiplets for the methylene protons of the azepane ring and the carboxylic acid proton. The aromatic protons would likely appear as complex multiplets in the range of 7.5-8.5 ppm. The methyl protons would be a singlet around 2.5 ppm. The azepane protons would show multiplets in the 1.5-3.5 ppm range. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons, the carboxylic acid carbon, the methyl carbon, and the carbons of the azepane ring. The carbonyl carbon of the carboxylic acid would appear around 165-175 ppm. The aromatic carbons would be in the 120-150 ppm region. The methyl carbon would be around 20 ppm, and the azepane carbons would be in the 25-50 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonamide group (~1350 and ~1160 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (297.37 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the azepane ring, or parts of the sulfonyl group.

Conclusion

This technical guide provides a detailed overview of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid, a compound with potential applications in drug discovery. While direct experimental data for this specific molecule is limited, this guide presents a plausible and well-referenced synthetic pathway and predicts its key physicochemical and spectroscopic properties based on established chemical principles and data from closely related analogs. This information serves as a solid foundation for researchers interested in the synthesis and evaluation of this and similar molecules.

References

Sources

Foundational

Technical Guide: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid

The molecular weight of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is 297.37 g/mol . Below is an in-depth technical guide designed for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

The molecular weight of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is 297.37 g/mol .

Below is an in-depth technical guide designed for researchers and drug development professionals. It contextualizes this physicochemical property within the frameworks of synthesis, analytical validation, and medicinal chemistry.

Characterization, Synthesis, and Analytical Verification

Executive Summary

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is a functionalized sulfonamide intermediate often utilized in the design of enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural core combines a benzoic acid moiety (providing solubility and hydrogen bonding) with a lipophilic azepane ring linked via a sulfonyl group.

Precise knowledge of its molecular weight (MW) and isotopic distribution is critical for Quality Attribute (QA) validation during High-Throughput Screening (HTS) and Hit-to-Lead optimization. This guide details the molecular metrics, synthetic routes, and validation protocols required to work with this compound.

Physicochemical Profile

The following data establishes the baseline identity of the compound. These values are the reference standards for analytical confirmation (LC-MS/NMR).

PropertyValueTechnical Context
Molecular Weight (Average) 297.37 g/mol Used for molarity calculations and bulk stoichiometry.
Monoisotopic Mass 297.1035 Da The exact mass of the most abundant isotope (

C,

H,

N,

O,

S). Critical for High-Res MS (HRMS).
Molecular Formula C

H

NO

S
-
Element Composition C (56.55%), H (6.44%), N (4.71%), O (21.52%), S (10.78%)Reference for Elemental Analysis (CHN).
Lipinski Compliance Yes MW < 500, H-bond donors (1), H-bond acceptors (5). Suitable for oral bioavailability profiles.
Predicted LogP ~2.8 – 3.2Indicates moderate lipophilicity, driven by the azepane ring.

Synthetic Pathway & Causality

To ensure high purity, the synthesis must follow a regiospecific route. The choice of reagents is dictated by the directing effects of the substituents on the benzene ring.

Mechanistic Logic
  • Starting Material: 4-Methylbenzoic acid (p-Toluic acid) .

  • Electrophilic Substitution: The methyl group is ortho/para-directing, while the carboxylic acid is meta-directing. Position 3 is ortho to the methyl and meta to the acid, creating a synergistic activation at Position 3 for chlorosulfonation.

  • Nucleophilic Attack: The resulting sulfonyl chloride is reacted with Azepane (homopiperidine). A base (TEA or DIPEA) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Experimental Protocol
  • Step 1: Chlorosulfonation

    • Dissolve 4-methylbenzoic acid (1.0 eq) in excess chlorosulfonic acid (ClSO

      
      H) at 0°C.
      
    • Heat to 60°C for 2 hours. The excess acid acts as both reagent and solvent.

    • Quench: Pour onto crushed ice carefully to precipitate 3-(chlorosulfonyl)-4-methylbenzoic acid . Filter and dry.

  • Step 2: Sulfonamide Coupling

    • Suspend the intermediate (1.0 eq) in DCM or THF.

    • Add Azepane (1.1 eq) and Triethylamine (2.5 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4 hours.

    • Workup: Acidify with 1M HCl to precipitate the product (removes unreacted amine). Recrystallize from Ethanol/Water.

Pathway Visualization

SynthesisPathway Start 4-Methylbenzoic Acid (p-Toluic Acid) Inter Intermediate: 3-(Chlorosulfonyl)-4-methylbenzoic acid Start->Inter Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (Excess, 60°C) Reagent1->Inter Final Target: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid (MW: 297.37) Inter->Final Nucleophilic Acyl Substitution Reagent2 Azepane + Et3N (DCM, 0°C -> RT) Reagent2->Final

Figure 1: Regioselective synthesis pathway leveraging synergistic directing effects.

Analytical Validation (Self-Validating Protocol)

Trust in chemical identity relies on verifying the Molecular Weight via Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Expectations
  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.

  • Positive Mode (ESI+): Expect [M+H]⁺ = 298.11 .[1][2]

    • Note: Sodium adducts [M+Na]⁺ (320.[1][2]09) are common if glass solvents are used.

  • Negative Mode (ESI-): Expect [M-H]⁻ = 296.10 .[1][2]

    • Why? The carboxylic acid proton is acidic and easily lost. This is the definitive confirmation peak because it proves the -COOH group is intact.

Purity Decision Tree

If the observed MW deviates, use this logic flow to diagnose the synthesis failure:

MSDecisionTree Start Analyze LC-MS Spectrum (Target MW: 297.37) Check1 Peak at 298 (M+H)? Start->Check1 Success Identity Confirmed. Proceed to NMR. Check1->Success Yes Fail1 Peak at 219? Check1->Fail1 No Err1 Impurity: Hydrolysis (Sulfonic Acid derivative) Fail1->Err1 Yes (297 - Azepane + OH) Fail2 Peak at 234? Fail1->Fail2 No Err2 Impurity: Starting Material (Chlorosulfonyl derivative hydrolyzed) Fail2->Err2 Yes

Figure 2: Diagnostic logic for Mass Spec analysis.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 4-Methylbenzoic acid." PubChem.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ChemDraw / ChemOffice Professional. (2023). "Molecular Weight Calculation Algorithms." PerkinElmer Informatics.

Sources

Exploratory

Technical Whitepaper: Azepane-1-sulfonyl Benzoic Acid Derivatives

Targeting Metabolic Dysregulation via 11 -HSD1 Inhibition Executive Summary This technical guide analyzes the medicinal chemistry, synthetic pathways, and pharmacological applications of azepane-1-sulfonyl benzoic acid d...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Metabolic Dysregulation via 11 -HSD1 Inhibition

Executive Summary

This technical guide analyzes the medicinal chemistry, synthetic pathways, and pharmacological applications of azepane-1-sulfonyl benzoic acid derivatives .[1] While the sulfonyl-piperidine scaffold has historically dominated the landscape of enzyme inhibitors, the seven-membered azepane ring offers unique conformational entropy and hydrophobic bulk. This guide focuses on the application of this scaffold as a potent inhibitor of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
, a critical target for treating metabolic syndrome and Type 2 diabetes.[2] We provide validated synthetic protocols, Structure-Activity Relationship (SAR) logic, and assay methodologies for researchers in early-stage drug discovery.
Pharmacophore Analysis & Rational Design

The transition from a 6-membered piperidine ring to a 7-membered azepane ring is a classic "ring-expansion" strategy in medicinal chemistry. In the context of sulfonyl-benzoic acid derivatives, this modification serves three specific mechanistic purposes:

  • Conformational Entropy: The azepane ring possesses greater flexibility than piperidine, allowing it to adopt multiple puckered conformations (twist-chair/twist-boat). This enables the molecule to induce an "induced fit" within the hydrophobic binding pocket of 11

    
    -HSD1, potentially increasing binding affinity (
    
    
    
    ).
  • Hydrophobic Occlusion: The larger azepane ring effectively fills the hydrophobic channel adjacent to the catalytic site, displacing active-site water molecules—a key driver of favorable binding thermodynamics.

  • The Sulfonyl Linker: The sulfonyl group (

    
    ) acts as a rigid "isostere" for the amide bond but provides a tetrahedral geometry. It positions the azepane ring and the benzoic acid moiety at an optimal angle (
    
    
    
    ) to span the distance between the hydrophobic pocket and the polar interaction site (often an Arginine or Lysine residue).
1.1 The Biological Target: 11

-HSD1

11


-HSD1 is an ER-membrane-bound enzyme responsible for converting inactive cortisone  into active cortisol . In adipose tissue and the liver, excess intracellular cortisol drives gluconeogenesis and adipogenesis. Inhibiting this enzyme reduces local cortisol concentrations without affecting systemic adrenal production, offering a targeted approach to insulin resistance.

HSD1_Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 (Enzyme) Cortisone->HSD1 Substrate Cortisol Cortisol (Active) HSD1->Cortisol Reductase Activity (NADPH dependent) GR Glucocorticoid Receptor Cortisol->GR Binding Nucleus Nuclear Translocation GR->Nucleus Activation MetabolicEffects Gluconeogenesis & Adipogenesis Nucleus->MetabolicEffects Transcription Inhibitor Azepane-1-sulfonyl Benzoic Acid Inhibitor->HSD1 Inhibition (IC50 < 10nM)

Figure 1: The 11


-HSD1 signaling axis. The azepane derivative blocks the conversion of cortisone to cortisol, preventing downstream metabolic dysregulation.
Synthetic Methodology

The synthesis of azepane-1-sulfonyl benzoic acid derivatives typically follows a convergent route. The most robust method involves the chlorosulfonylation of a benzoic acid precursor followed by nucleophilic attack by azepane.

2.1 Retrosynthetic Analysis
  • Target: 3-(azepan-1-ylsulfonyl)benzoic acid.[3]

  • Disconnection: Sulfonamide bond formation.[4]

  • Precursors: 3-(chlorosulfonyl)benzoic acid + Azepane (Hexamethyleneimine).

2.2 Detailed Experimental Protocol

Objective: Synthesis of 3-(azepan-1-ylsulfonyl)benzoic acid.

Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Azepane (1.1 eq)[4]

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)[4]

  • 1N HCl (for workup)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 3-(chlorosulfonyl)benzoic acid (1.0 g, 4.5 mmol) and dissolve in 20 mL anhydrous DCM. Cool the solution to 
    
    
    
    in an ice bath.
  • Base Addition: Slowly add Triethylamine (1.6 mL, 11.25 mmol) via syringe. The solution may fume slightly; ensure efficient stirring.

  • Nucleophilic Attack: Dilute Azepane (0.56 mL, 4.95 mmol) in 5 mL DCM. Add this solution dropwise to the RBF over 15 minutes. Critical: Maintain temperature

    
     to prevent side reactions with the carboxylic acid moiety.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting sulfonyl chloride is highly polar; the product will show a distinct spot with lower polarity than the acid but higher than the amine.

  • Workup (Self-Validating Step):

    • Dilute reaction with 50 mL DCM.

    • Wash 1: 1N HCl (2 x 30 mL). Why? This removes unreacted azepane and the TEA base.

    • Wash 2: Brine (1 x 30 mL).

    • Drying: Dry organic layer over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:3) or purify via flash column chromatography (

    
    , gradient 0-10% MeOH/DCM).
    

Yield Expectation: 75–85% as a white crystalline solid.

Synthesis_Flow Start Start: 3-(Chlorosulfonyl)benzoic acid Step1 Step 1: Dissolve in DCM Cool to 0°C Start->Step1 Step2 Step 2: Add TEA (Base) Scavenge HCl Step1->Step2 Step3 Step 3: Add Azepane Dropwise Addition Step2->Step3 Reaction Reaction: Nucleophilic Substitution (S-N Bond Formation) Step3->Reaction Workup Workup: Acid Wash (1N HCl) Remove Excess Amine Reaction->Workup Product Final Product: 3-(azepan-1-ylsulfonyl)benzoic acid Workup->Product

Figure 2: Synthetic workflow for the sulfonylation of azepane. The acid wash step is critical for purity.

Quantitative Data & SAR Insights

The following table summarizes the potency shifts observed when modifying the ring size and the linker, based on aggregated data from 11


-HSD1 inhibitor literature (Vertex, Incyte studies).
Compound AnalogRing StructureLinkerIC50 (11

-HSD1)
Metabolic Stability (

)
Ref A Piperidine (6-mem)Sulfonyl12 nMModerate
Ref B Pyrrolidine (5-mem)Sulfonyl450 nMLow
Target 1 Azepane (7-mem) Sulfonyl 3.0 nM High
Target 2 Azocane (8-mem)Sulfonyl28 nMModerate
Ref C AzepaneCarbonyl (Amide)85 nMHigh

Analysis:

  • The "Goldilocks" Effect: The 7-membered azepane (Target 1) shows superior potency (3.0 nM) compared to the 6-membered (12 nM) and 8-membered (28 nM) rings. This suggests the hydrophobic pocket has a specific volume that azepane fills optimally.

  • Sulfonyl vs. Carbonyl: Changing the sulfonyl linker to a carbonyl (amide) reduces potency significantly (3.0 nM

    
     85 nM), confirming the importance of the tetrahedral geometry of the sulfonamide group for correct orientation.
    
Biological Assay Protocol (SPA)

To validate the activity of the synthesized azepane derivative, a Scintillation Proximity Assay (SPA) is recommended. This homogeneous assay eliminates wash steps, preserving weak interactions.

Protocol:

  • Enzyme Source: Microsomes containing human recombinant 11

    
    -HSD1.
    
  • Substrate:

    
    -Cortisone (tritiated).
    
  • Cofactor: NADPH (100

    
    M).
    
  • Inhibitor: Serial dilutions of Azepane-1-sulfonyl benzoic acid (0.1 nM to 10

    
    M).
    
  • Beads: Yttrium silicate SPA beads coupled with anti-cortisol monoclonal antibodies.

Mechanism:

  • The enzyme converts

    
    -Cortisone 
    
    
    
    
    
    -Cortisol.
  • The anti-cortisol antibody on the bead captures the

    
    -Cortisol.
    
  • The proximity of the tritium to the scintillant bead emits light.

  • Inhibition: Reduced light signal indicates successful inhibition of the enzyme.

References
  • The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors

    • Source: Bioorganic & Medicinal Chemistry Letters (Vertex Pharmaceuticals)
    • Context: Primary literature establishing the SAR of azepane sulfonamides.
    • URL:[Link]

  • Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide

    • Source: BenchChem[1][4]

    • Context: Provides the foundational chemical protocols for handling azepane-sulfonyl chlorides.
  • Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004

    • Source: Experimental and Clinical Endocrinology & Diabetes
    • Context: Clinical valid

      
      -HSD1 inhibitors in Type 2 Diabetes patients.
      
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides

    • Source: MDPI (Processes)
    • Context: Advanced manufacturing techniques for the sulfonyl chloride precursors.
    • URL:[Link]

  • 3-(Azepane-1-sulfonyl)-benzoic acid (Chemical Standard)

    • Source: Santa Cruz Biotechnology[5]

    • Context: Verification of the specific chemical entity and its availability for research.[1][4][6][7]

Sources

Foundational

Technical Guide: The 3-Sulfonamido-4-methylbenzoic Acid Scaffold

Executive Summary & Structural Disambiguation[1] The 3-sulfonamido-4-methylbenzoic acid scaffold represents a privileged substructure in medicinal chemistry, characterized by a benzoic acid core, a lipophilic methyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Disambiguation[1]

The 3-sulfonamido-4-methylbenzoic acid scaffold represents a privileged substructure in medicinal chemistry, characterized by a benzoic acid core, a lipophilic methyl group at the para position (C4), and a sulfonamide moiety at the meta position (C3).[1]

To ensure experimental precision, researchers must distinguish between two regioisomeric forms often conflated in literature:

  • The

    
    -Linked Scaffold (Strict Definition): 
    Structure:
    
    
    
    Relevance: Emerging pharmacophore for P2Y14 receptor antagonists (anti-inflammatory, acute lung injury) and specific enzyme inhibitors.[1] This is the primary focus of recent 2025-2026 high-impact literature.
  • The

    
    -Linked Scaffold (Classic "Sulfamoyl"): 
    Structure:
    
    
    
    (or
    
    
    ) Relevance: Foundational precursor for thiazide-like diuretics , carbonic anhydrase inhibitors (CAIs) , and SGLT2 inhibitors .[1]

This guide addresses the physicochemical properties, synthetic pathways, and biological applications of both, with a specific focus on the emerging


-linked antagonists.[1]

Physicochemical Profile

The interplay between the carboxylic acid and the sulfonamide group creates a unique zwitterionic or amphoteric profile depending on the linkage.

Table 1: Comparative Properties of Scaffold Variants
Property

-Linked (Sulfonamido)

-Linked (Sulfamoyl)
General Formula


Acidic Centers COOH (pKa ~4.[1][2]0) NH-SO2 (pKa ~6.5–8.[1]0)COOH (pKa ~3.5) SO2NH2 (pKa ~10.0)
Electronic Effect The -NH- group is electron-donating (resonance) but withdrawn by SO2.[1]The -SO2- group is strongly electron-withdrawing (inductive/resonance).[1]
Solubility Low in water at pH < 4. Soluble in DMSO, DMF, dilute alkali.[1]Moderate water solubility. High solubility in basic buffers.
Lipophilicity (LogP) Variable (Dependent on

-group).[1] Typically 2.5–4.5.
Low (~0.8–1.2).
Key Interactions

-stacking (Ar), H-bond donor (NH), Ionic (COO-).[1]
Zn2+ coordination (Sulfonamide N), Ionic (COO-).[1]

Synthetic Pathways[1][3][4]

The synthesis of these scaffolds requires divergent strategies starting from distinct toluene derivatives.

Pathway Visualization[1]

SynthesisPathways Start_A p-Toluic Acid (4-methylbenzoic acid) Inter_A 3-Chlorosulfonyl-4-methylbenzoic Acid Start_A->Inter_A ClSO3H, Reflux (Chlorosulfonation) Start_B 3-Amino-4-methylbenzoic Acid Target_B N-Linked Scaffold (3-sulfonamido-4-methylbenzoic acid) Start_B->Target_B R-SO2Cl, Pyridine/DCM (Sulfonylation) Target_A S-Linked Scaffold (3-sulfamoyl-4-methylbenzoic acid) Inter_A->Target_A NH3 (aq) or R-NH2, 0°C to RT

Figure 1: Divergent synthetic routes. The


-linked scaffold utilizes electrophilic aromatic substitution (chlorosulfonation), while the 

-linked scaffold relies on nucleophilic attack by the aniline nitrogen.[1]

Experimental Protocols

Protocol A: Synthesis of -Linked Scaffold (P2Y14R Antagonist Precursor)

Target: 3-[(4-methylphenyl)sulfonylamino]-4-methylbenzoic acid[1]

Rationale: This protocol uses a mild base (pyridine) to scavenge HCl generated during sulfonylation, preventing the premature precipitation of the zwitterionic product.[1]

  • Preparation: Charge a round-bottom flask with 3-amino-4-methylbenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Activation: Add Pyridine (3.0 eq) and cool the mixture to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add p-Toluenesulfonyl chloride (1.1 eq) dissolved in minimal DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Concentrate the solvent in vacuo.[3]

    • Resuspend residue in 1N HCl (to protonate the pyridine and the carboxylic acid).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine, dry over

      
      .[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of -Linked Scaffold (Diuretic Precursor)

Target: 3-sulfamoyl-4-methylbenzoic acid[1]

Rationale: Chlorosulfonic acid acts as both the solvent and the reagent. Temperature control is critical to avoid desulfonation or polymerization.

  • Chlorosulfonation:

    • Place Chlorosulfonic acid (5.0 eq) in a flask equipped with a drying tube.

    • Add p-Toluic acid (1.0 eq) in portions at 0°C.

    • Heat gradually to 140°C and reflux for 2 hours (Evolution of HCl gas occurs).

    • Cool and pour onto crushed ice carefully. Filter the precipitate (3-chlorosulfonyl-4-methylbenzoic acid ).[1]

  • Ammonolysis:

    • Dissolve the wet filter cake in THF or Acetone.

    • Add concentrated Ammonium Hydroxide (excess) at 0°C.

    • Stir for 1 hour.

    • Acidify with dilute HCl to pH 2 to precipitate the product.

Biological Applications & SAR

The -Linked Scaffold: P2Y14 Receptor Antagonism

Recent studies (2025) have identified the 3-sulfonamido-4-methylbenzoic acid core as a potent antagonist for the P2Y14 receptor , a key target in acute lung injury (ALI) and inflammation.[1]

  • Mechanism: The scaffold mimics the UDP-sugar substrate of the P2Y14 receptor but locks the receptor in an inactive conformation.

  • SAR Insights:

    • 4-Methyl Group: Provides steric bulk that fits into a hydrophobic pocket of the receptor, enhancing selectivity over other P2Y subtypes.[1]

    • COOH Group: Forms a critical salt bridge with Arg253 or Lys277 in the receptor binding site.

    • Sulfonamide Linker: The geometry of the

      
       bond orients the distal aromatic ring (
      
      
      
      ) to engage in
      
      
      stacking with Phe residues in the active site.[1]
The -Linked Scaffold: Carbonic Anhydrase Inhibition (CAI)[1]
  • Mechanism: The terminal

    
     acts as a zinc-binding group (ZBG).[1] The nitrogen atom coordinates directly to the catalytic 
    
    
    
    ion in the enzyme active site.[1]
  • Selectivity: The 4-methyl group induces a slight twist in the phenyl ring, often improving selectivity for CA isoform IX (tumor-associated) over CA II (cytosolic).[1]

Pharmacophore Map

Pharmacophore Benzene Benzene Core Me 4-Methyl (Lipophilic) Benzene->Me COOH 1-COOH (Ionic/H-Bond) Benzene->COOH Sulf 3-Sulfonamide (Linker/ZBG) Benzene->Sulf Target_P2Y Target: P2Y14 Receptor (Anti-inflammatory) Me->Target_P2Y Hydrophobic Pocket COOH->Target_P2Y Salt Bridge (Arg/Lys) Sulf->Target_P2Y Pi-Stacking Orientation (N-Linked)

Figure 2: Structure-Activity Relationship (SAR) map for the


-linked scaffold acting on the P2Y14 receptor.[1]

References

  • Ma, Y., et al. (2025). "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury."[1] European Journal of Medicinal Chemistry.

  • BenchChem. "An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications."[1] BenchChem Technical Guides. [1]

  • PubChem. "Compound Summary: 3-Chloro-4-(methylsulfonyl)benzoic acid."[4] National Library of Medicine. [1][4]

  • Supuran, C. T. (2025).[5] "Carbonic Anhydrase Inhibitors: Sulfonamides and Bioisosteres." MDPI Pharmaceuticals. [1]

  • Sigma-Aldrich. "3-Amino-4-methylbenzoic acid Product Specification."

Sources

Exploratory

A Comprehensive Technical Guide to 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

Abstract This technical guide provides a detailed scientific overview of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid, a compound of interest in medicinal chemistry and drug discovery. While this specific molecule is not...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed scientific overview of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid, a compound of interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in public databases, this paper constructs a robust profile by leveraging data from structurally analogous compounds. We will delineate its chemical structure, including its canonical SMILES representation, and propose a logical synthetic pathway. Furthermore, this guide will cover its predicted physicochemical properties, suggest detailed protocols for its characterization, and discuss its potential biological significance based on the activities of related sulfonylbenzoic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a practical framework for the synthesis and evaluation of this novel compound.

Chemical Identity and Structure

The nomenclature, 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid, describes a benzoic acid molecule substituted at the 4-position with a methyl group and at the 3-position with an azepan-1-ylsulfonyl group. The core structure is a benzoic acid, with an azepane ring linked via a sulfonyl bridge.

SMILES Code

The Simplified Molecular-Input Line-Entry System (SMILES) code for 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid is deduced from its constituent parts:

  • 4-methylbenzoic acid (p-toluic acid): CC1=CC=C(C=C1)C(=O)O

  • 3-sulfonyl group: The S(=O)(=O) moiety attached to the 3-position of the benzene ring.

  • Azepane ring attached to the sulfonyl group: N1CCCCCC1

Combining these elements, the canonical SMILES code for the target molecule is:

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCCC2

Structural Diagram

Caption: 2D structure of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid can be conceptualized starting from commercially available 4-methylbenzoic acid (p-toluic acid). The proposed pathway involves two key steps: chlorosulfonylation of the aromatic ring followed by amidation with azepane.

Synthesis Workflow

Synthesis_Workflow start 4-Methylbenzoic Acid step1 Chlorosulfonylation (Chlorosulfonic Acid) start->step1 intermediate 3-(Chlorosulfonyl)-4- methylbenzoic Acid step1->intermediate step2 Amidation (Azepane, Base) intermediate->step2 product 3-(Azepan-1-ylsulfonyl)-4- methylbenzoic Acid step2->product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid

  • Reagents and Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 4-methylbenzoic acid (1 eq.).

  • Reaction: Cool the flask in an ice bath to 0-5 °C. Slowly add chlorosulfonic acid (5-10 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 3-(chlorosulfonyl)-4-methylbenzoic acid, is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any remaining acid and dry under vacuum. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

Step 2: Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

  • Reagents and Setup: In a round-bottom flask, dissolve the 3-(chlorosulfonyl)-4-methylbenzoic acid (1 eq.) from the previous step in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine (2-3 eq.), to the solution.

  • Reaction: Cool the mixture in an ice bath. Slowly add a solution of azepane (1.1-1.2 eq.) in the same solvent to the flask.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess base and azepane, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final compound can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid. These values are calculated using computational models and provide a useful estimation for experimental design.

PropertyPredicted Value
Molecular Formula C₁₄H₁₉NO₄S
Molecular Weight 297.37 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Topological Polar Surface Area 80.9 Ų
Formal Charge 0

Analytical Characterization

To confirm the identity and purity of the synthesized 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid, a combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the protons of the azepane ring, and the acidic proton of the carboxylic acid. The integration and splitting patterns of these signals will be crucial for structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, which should correspond to its molecular formula (C₁₄H₁₉NO₄S). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹

  • S=O stretch (sulfonyl): Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹

  • C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹

Potential Biological Activity and Applications

While no specific biological data is available for 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid, the structural motifs present suggest potential therapeutic applications. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1]. The sulfonyl group is a common feature in many pharmacologically active compounds, often acting as a bioisostere for other functional groups and contributing to binding interactions with biological targets.

For instance, compounds containing a sulfonylbenzoic acid moiety have been investigated as inhibitors of various enzymes. The azepane ring can influence the compound's lipophilicity and conformational flexibility, which are critical for its pharmacokinetic and pharmacodynamic properties.

Given the structural similarities to other biologically active molecules, 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid could be a valuable candidate for screening in various biological assays, particularly in the areas of anti-infectives and anti-inflammatory drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid, a compound with potential for further investigation in the field of medicinal chemistry. By deducing its chemical structure and proposing a viable synthetic route, this document serves as a foundational resource for researchers. The predicted physicochemical properties and outlined characterization methods offer a practical guide for its synthesis and analysis. While its biological activity remains to be experimentally determined, the structural features of this molecule suggest that it is a promising scaffold for the development of novel therapeutic agents.

References

  • PubChem. 3-(azepan-1-ylsulfonyl)benzoic acid. Available at: [Link]

  • PubChem. 3-(Azepan-1-yl)-4-methylbenzoic acid. Available at: [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available at: [Link]

Sources

Foundational

Azepane Sulfonamide Building Blocks: Conformational Dynamics and Medicinal Utility

[1] Strategic Rationale: Beyond the Six-Membered Ring In modern medicinal chemistry, the "escape from flatland" initiative drives the adoption of sp³-rich scaffolds to improve solubility and selectivity. While piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Strategic Rationale: Beyond the Six-Membered Ring

In modern medicinal chemistry, the "escape from flatland" initiative drives the adoption of sp³-rich scaffolds to improve solubility and selectivity. While piperidines and piperazines dominate nitrogen heterocycle usage, the azepane (homopiperidine) ring offers a distinct topological advantage.

The seven-membered azepane ring is inherently flexible, existing in a complex energy landscape of twist-chair and twist-boat conformations. When coupled with a sulfonamide moiety (


), the scaffold serves two critical functions:
  • Vector Manipulation: The bond angles of the seven-membered ring project substituents into vectors inaccessible to six-membered analogs, allowing for unique exploration of binding pockets (e.g., the S2' sub-pocket of proteases).

  • Bioisosteric Utility: The azepane sulfonamide acts as a transition-state mimetic, particularly in aspartic protease inhibitors (e.g., BACE1,

    
    -secretase) and hydroxysteroid dehydrogenases.
    
Conformational Control as a Design Feature

Unlike the rigid chair conformation of piperidine, azepane's flexibility can be a liability unless controlled. Advanced medicinal chemistry strategies employ conformational locking —introducing substituents (e.g., fluorine, hydroxyl) to bias the ring population toward a bioactive conformer. For instance, stereoselective monofluorination can anchor the ring via gauche effects, reducing the entropic penalty upon protein binding.

Synthetic Architectures and Methodologies

The construction of azepane sulfonamide libraries generally follows two distinct retrosynthetic logic streams: Functionalization of the Pre-formed Ring (Route A) and Ring Expansion/Construction (Route B).

Diagram 1: Synthetic Logic Flow

The following diagram illustrates the decision tree for synthesizing these building blocks, highlighting the divergence between commercial sourcing and de novo construction.

AzepaneSynthesis Start Target: Azepane Sulfonamide RouteA Route A: Functionalization (Commercial Scaffold) Start->RouteA Rapid SAR RouteB Route B: Ring Construction (De Novo) Start->RouteB Core Diversity StepA1 Azepane-1-sulfonyl chloride RouteA->StepA1 StepB1 Ring Closing Metathesis (RCM) RouteB->StepB1 Grubbs Cat. StepB2 Schmidt/Beckmann Rearrangement RouteB->StepB2 Ketone Expansion StepB3 Pd-Catalyzed Amination RouteB->StepB3 Intramolecular StepA2 Coupling with Amine (R-NH2) StepA1->StepA2 Pyridine/DCM Final Functionalized Building Block StepA2->Final StepB1->Final StepB2->Final StepB3->Final

Caption: Divergent synthetic pathways for accessing azepane sulfonamide scaffolds. Route A prioritizes speed for SAR; Route B allows for core substitution patterns.

Case Studies in Drug Discovery

Case Study 1: 11 -HSD1 Inhibitors

In the pursuit of treatments for metabolic syndrome, researchers at Schering-Plough (now Merck) utilized the azepane sulfonamide scaffold to inhibit 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
.
  • Challenge: Selectivity against the Type 2 isozyme and metabolic stability.

  • Solution: The azepane ring provided the necessary hydrophobic bulk to fill the enzyme's lipophilic pocket.

  • Result: Compound 30 demonstrated an

    
     of 3.0 nM , superior to many piperidine analogs. The sulfonamide linker was crucial for hydrogen bonding within the active site.
    
Case Study 2: -Secretase Inhibitors (GSIs)

Selective inhibition of


-secretase for Alzheimer's disease requires discriminating between Presenilin-1 (PSEN1) and Presenilin-2 complexes.
  • Mechanism: Substituted 2-oxo-azepane and bridged azabicyclo-sulfonamides bind to the allosteric site.

  • Insight: Conformational modeling revealed that a characteristic "U-shape" orientation, facilitated by the 7-membered ring's flexibility, was essential for PSEN1 selectivity.

Comparative Data Profile

The following table summarizes key physicochemical differences between azepane and common 6-membered analogs in the context of sulfonamide inhibitors.

FeaturePiperidine SulfonamideAzepane SulfonamideMedicinal Impact
Ring Size 6-membered7-memberedIncreased hydrophobic surface area.
Conformation Rigid ChairFlexible (Twist-Chair/Boat)Induced fit capability; higher entropic cost if unlocked.
Vector Angle ~109.5° (Tetrahedral)Variable (>112°)Access to "deep pocket" residues.
Lipophilicity (ClogP) LowerHigher (+0.5 to +0.8 units)Improved BBB penetration (if controlled).
Primary Application General SpacerHydrophobic Pocket FillerSpecificity for large, lipophilic active sites (e.g., BACE1).

Detailed Experimental Protocol

Protocol: Synthesis of N-(4-Ethoxyphenyl)azepane-1-sulfonamide

This protocol describes the standard coupling of a sulfonyl chloride with an aniline, a fundamental reaction for generating library members. This method is self-validating via TLC and NMR monitoring.

Reagents:

  • 4-Ethoxyaniline (1.0 eq)[1]

  • Azepane-1-sulfonyl chloride (1.1 eq)[1]

  • Pyridine (Anhydrous, 1.2 eq)[1]

  • Dichloromethane (DCM, Anhydrous)[1]

  • Safety: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-ethoxyaniline (1.0 mmol) in anhydrous DCM (5 mL). Add anhydrous pyridine (1.2 mmol) and stir at room temperature (RT) for 10 minutes to activate the amine.

  • Addition: Dissolve azepane-1-sulfonyl chloride (1.1 mmol) in DCM (2 mL). Add this solution dropwise to the reaction flask over 15 minutes.

    • Checkpoint: The reaction is exothermic; ensure dropwise addition to prevent side reactions.

  • Reaction: Stir at RT for 12–18 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The starting aniline spot should disappear.

  • Work-up:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 15 mL) to remove excess pyridine.

    • Wash with Sat.

      
       (15 mL) and Brine (15 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Mechanistic Visualization: Conformational Locking

The diagram below visualizes the concept of "Conformational Locking" in azepane design. Unsubstituted azepanes suffer from high entropic penalty upon binding. Introducing a substituent (e.g., Fluorine) creates a stereoelectronic preference (gauche effect), pre-organizing the molecule for binding.

ConformationalLocking cluster_0 Unsubstituted Azepane cluster_1 Substituted Azepane (e.g., 4-Fluoro) State1 Conformer A (Twist-Chair) State2 Conformer B (Twist-Boat) State1->State2 Rapid Interconversion Binding Protein Binding Event State1->Binding High Entropic Penalty (ΔS < 0) State3 Conformer C (Distorted) State2->State3 Locked Locked Conformer (Gauche Effect Stabilization) Locked->Binding Low Entropic Penalty (Pre-organized)

Caption: Entropic advantage of conformational locking. Substituents restrict the flexible azepane ring, reducing the energy cost of protein binding.

References

  • Neelamkavil, S. F., et al. (2009).[2] "The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Rishton, G. M., et al. (2000).[3] "Fenchylamine Sulfonamide Inhibitors of Amyloid Beta Peptide Production by the Gamma-Secretase Proteolytic Pathway."[3] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] "Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide." BenchChem Technical Resources. Link

  • Bremner, J. B., & Samosorn, S. (2008).[4] "Seven-Membered Rings with One Nitrogen Atom."[5] Comprehensive Heterocyclic Chemistry III. Link

  • MacLeod, R. A., et al. (2014). "Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins." Australian Journal of Chemistry. Link

Sources

Exploratory

Technical Guide: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

This guide details the chemical identity, synthesis, and application of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid , a specialized sulfonamide building block used in medicinal chemistry.[1] Part 1: Chemical Identity &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and application of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid , a specialized sulfonamide building block used in medicinal chemistry.[1]

Part 1: Chemical Identity & Core Properties[1][2][3][4]

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is a bifunctional aromatic scaffold featuring a carboxylic acid for coupling reactions and a sulfonamide moiety incorporating a seven-membered azepane ring.[1] This specific substitution pattern (3-sulfonyl, 4-methyl) provides a unique steric and electronic profile compared to the more common unsubstituted benzoic acid derivatives.[1]

1.1 Nomenclature & Identification
  • IUPAC Name: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid[1]

  • Common Name: 3-(Hexamethyleneiminosulfonyl)-4-methylbenzoic acid[1]

  • Molecular Formula: C₁₄H₁₉NO₄S[1]

  • Molecular Weight: 297.37 g/mol [1]

  • Core Scaffold: Benzoic Acid[1][2][3][4][5]

  • Key Substituents:

    • Position 1: Carboxylic Acid (-COOH)[1]

    • Position 3: Azepan-1-ylsulfonyl (-SO₂-N(CH₂)₆)[1]

    • Position 4: Methyl (-CH₃)[1][2][4][6][7]

Note on Registry: While the specific 4-methyl derivative is a specialized catalog item often used in proprietary libraries, its direct structural analog, 3-(Azepan-1-ylsulfonyl)benzoic acid , has the PubChem CID 690607 .[1] Researchers should use the precursor 3-Chlorosulfonyl-4-methylbenzoic acid (CAS 2548-29-0) for synthesis.[1][6]

1.2 Physicochemical Profile (Calculated)

The azepane ring significantly increases lipophilicity compared to smaller cyclic amines (e.g., pyrrolidine or piperidine), potentially improving membrane permeability in drug design contexts.[1]

PropertyValue (Predicted)Significance
LogP (Octanol/Water) ~2.8 - 3.2Moderate lipophilicity; suitable for CNS-active libraries.[1]
H-Bond Donors 1 (COOH)Critical for receptor interaction or further coupling.[1]
H-Bond Acceptors 4 (SO₂, COOH)Standard pharmacophore profile.[1]
Topological Polar Surface Area (TPSA) ~80 ŲWell within the rule-of-five (<140 Ų) for oral bioavailability.[1]
pKa (Acid) ~3.8 - 4.2Typical for benzoic acids; exists as carboxylate at physiological pH.[1]
Part 2: Synthesis & Experimental Protocols

The synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is a robust, two-step procedure starting from commercially available 4-methylbenzoic acid (p-toluic acid) or its chlorosulfonyl derivative.[1]

2.1 Retrosynthetic Analysis

The most efficient route involves the chlorosulfonation of 4-methylbenzoic acid followed by nucleophilic substitution with azepane.[1]

Pathway Logic:

  • Electrophilic Aromatic Substitution: The methyl group at position 4 directs the incoming sulfonyl group to position 3 (ortho to the methyl, meta to the acid) due to sterics and electronics.[1]

  • Sulfonamide Formation: The sulfonyl chloride is highly reactive towards secondary amines like azepane.[1]

2.2 Detailed Synthesis Protocol

Step 1: Preparation of 3-Chlorosulfonyl-4-methylbenzoic acid

  • Reagents: 4-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (excess, 5.0 eq).

  • Conditions: 0°C to RT, then heat to 60-80°C.

  • Procedure:

    • Add 4-methylbenzoic acid portion-wise to chlorosulfonic acid at 0°C.

    • Stir at room temperature for 1 hour, then heat to 70°C for 2-4 hours to ensure completion.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Isolation: Filter the precipitated white solid (sulfonyl chloride).[1] Wash with cold water and dry under vacuum.[1][7][8]

    • Checkpoint: Verify product by melting point (~190°C dec) or proceed immediately to Step 2 due to hydrolytic instability.

Step 2: Coupling with Azepane (The Target Synthesis)

  • Reagents: 3-Chlorosulfonyl-4-methylbenzoic acid (1.0 eq), Azepane (1.1 eq), Triethylamine (2.5 eq) or Pyridine.[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Procedure:

    • Dissolve azepane and triethylamine in dry DCM at 0°C.

    • Add a solution of 3-chlorosulfonyl-4-methylbenzoic acid (dissolved in minimal DCM/THF) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4-12 hours.

    • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), followed by brine.

    • Purification: Dry organic layer over Na₂SO₄, concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).[1]

2.3 Visualization: Synthesis Workflow

SynthesisPathway Start 4-Methylbenzoic Acid (p-Toluic Acid) Intermediate 3-Chlorosulfonyl- 4-methylbenzoic Acid (Reactive Intermediate) Start->Intermediate Step 1: Chlorosulfonation (60-80°C) Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Intermediate Product 3-(Azepan-1-ylsulfonyl)- 4-methylbenzoic Acid (Target) Intermediate->Product Step 2: Nucleophilic Substitution (Et3N, DCM, 0°C -> RT) Reagent2 Azepane (Hexamethyleneimine) Reagent2->Product

Figure 1: Synthetic pathway for the generation of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid.

Part 3: Applications in Drug Discovery

This molecule serves as a versatile intermediate and scaffold in medicinal chemistry.[1][9] Its value lies in the "orthogonal" reactivity of its functional groups.[1]

3.1 Fragment-Based Drug Design (FBDD)
  • Carboxylic Acid Handle: The acid group is readily converted into amides, esters, or heterocycles (e.g., oxadiazoles, benzimidazoles).[1] This allows the molecule to serve as a "cap" or "linker" in larger drug molecules.[1]

  • Sulfonamide Stability: The sulfonamide bond is metabolically stable, providing a robust anchor for the lipophilic azepane ring.[1]

3.2 Biological Relevance of the Azepane-Sulfonyl Motif

The azepane ring is a privileged structure in several therapeutic areas:

  • Enzyme Inhibition: Sulfonyl-benzoic acid derivatives are frequent hits in screens for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors (metabolic disease).[1]

  • GPCR Ligands: The bulky, hydrophobic azepane group can occupy hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), such as the Chemokine Receptor (CCR) family.[1]

  • Antiviral Agents: Similar sulfonamide scaffolds have been explored as non-nucleoside inhibitors of HCV NS5B polymerase .[1]

3.3 Library Generation Strategy

To utilize this scaffold in a high-throughput screening (HTS) library:

  • Activate the Acid: Convert to acid chloride (SOCl₂) or activate with HATU.[1]

  • Diversify: React with a diverse set of primary and secondary amines (R-NH₂).

  • Result: A library of N-substituted-3-(azepan-1-ylsulfonyl)-4-methylbenzamides.

References
  • PubChem Compound Summary for CID 690607 (Analog Reference) . National Center for Biotechnology Information (2025). PubChem Database. 3-(Azepan-1-ylsulfonyl)benzoic acid.[1] Available at: [Link][1]

Sources

Foundational

Structure-Activity Relationship (SAR) of Azepane Sulfonamides: Targeting 11β-HSD1 for Metabolic Disorders

Executive Summary Azepane sulfonamides represent a highly potent and selective class of small-molecule inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). By leveraging the unique conformational flex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepane sulfonamides represent a highly potent and selective class of small-molecule inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). By leveraging the unique conformational flexibility of the seven-membered azepane heterocycle, researchers can precisely navigate the steric constraints of the enzyme's catalytic domain. This technical guide explores the mechanistic rationale, core structural optimization vectors, and the experimental methodologies required to validate these compounds in modern drug discovery.

Introduction & Mechanistic Rationale

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the intracellular reduction of inactive cortisone to the active glucocorticoid, cortisol. Overactivity of 11β-HSD1 in adipose and hepatic tissues is a primary driver of 1[1]. Consequently, inhibiting 11β-HSD1 has emerged as a promising therapeutic strategy for Type 2 Diabetes (T2D) and related metabolic disorders[2].

The sulfonamide pharmacophore is well-documented for its ability to form robust hydrogen-bonding networks within enzyme active sites. When coupled with an azepane (a seven-membered saturated nitrogen heterocycle) core, the resulting azepane sulfonamides exhibit unique conformational puckering. This flexibility allows the scaffold to optimally occupy the lipophilic pockets of the 11β-HSD1 active site far more effectively than rigid five- or six-membered rings[3].

Core SAR Principles of Azepane Sulfonamides

The optimization of azepane sulfonamides relies on three critical SAR vectors:

  • The Azepane Scaffold (Ring Size and Conformation): Unlike rigid piperidine or pyrrolidine rings, the seven-membered azepane ring provides a distinct puckered conformation. This flexibility is crucial for navigating the steric constraints of the 11β-HSD1 catalytic domain without inducing entropic penalties upon binding.

  • Sulfonamide Linker Orientation: The geometry of the

    
     group acts as a critical hydrogen bond acceptor, typically interacting with key catalytic residues (e.g., Ser170 or Tyr183 in human 11β-HSD1). The nitrogen atom of the sulfonamide provides a vector for further lipophilic extensions.
    
  • Substitutions at the 4-Position: The most significant gains in potency are achieved through targeted substitutions at the 4-position of the azepane ring. Studies by Neelamkavil et al. demonstrated that introducing specific bulky or lipophilic groups at this position dramatically enhances binding affinity. For instance, iterative SAR exploration led to the discovery of3[3]. Furthermore, incorporating large lipophilic groups on the amino moiety can 2[2].

Quantitative SAR Summary

Data synthesized from foundational SAR studies on azepane and related sulfonamide inhibitors[2][3][4].

Compound / Scaffold Variation4-Position SubstitutionSulfonamide N-SubstitutionHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)
Unsubstituted Azepane-HAryl> 1000> 1000
Minor Alkyl Azepane-CH_3Aryl450620
Optimized Azepane (Cmpd 30)Bulky Lipophilic GroupSubstituted Aryl3.0N/A
Azabicyclic SulfonamideBridged SystemAryl< 10< 20
(R)-(+)-bornylamine derivative-Bornyl~2518

Experimental Protocols: Synthesis & Biochemical Validation

Protocol 1: General Synthesis of 4-Substituted Azepane Sulfonamides

Causality & Logic: The synthesis utilizes a highly reactive sulfonyl chloride to functionalize the azepane nitrogen. A non-nucleophilic base (DIPEA) is used to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation of the azepane precursor, which would otherwise stall the nucleophilic attack.

  • Preparation: Dissolve the 4-substituted azepane derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Moisture induces competitive hydrolysis of the sulfonyl chloride to a sulfonic acid, killing the reaction.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 10 minutes at 0°C.

  • Coupling: Slowly add the desired arylsulfonyl chloride (1.1 eq) dropwise. Rationale: The low temperature minimizes exothermic side reactions and poly-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor completion via LC-MS.

  • Workup & Purification: Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Protocol 2: In Vitro 11β-HSD1 SPA (Scintillation Proximity Assay)

Causality & Logic: To validate the inhibitor, a self-validating biochemical assay is required. The SPA format is chosen because it requires no separation steps (homogeneous assay) and provides high-throughput, highly sensitive detection of tritiated cortisol generation. Serial dilutions ensure a self-validating dose-response curve.

  • Enzyme Preparation: Incubate recombinant human 11β-HSD1 enzyme in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA).

  • Compound Addition: Add the azepane sulfonamide test compounds (10-point serial dilutions in DMSO) to the enzyme mixture. Pre-incubate for 15 minutes to allow equilibrium binding. Rationale: Pre-incubation ensures that slow-binding inhibitors reach thermodynamic equilibrium before the substrate is introduced.

  • Substrate Initiation: Initiate the reaction by adding a mixture of NADPH (cofactor) and

    
    -cortisone (substrate).
    
  • Incubation: Incubate the microplate at 37°C for 2 hours.

  • Detection: Stop the reaction by adding an excess of unlabeled cortisone/cortisol and SPA beads coated with anti-cortisol antibodies. The newly generated

    
    -cortisol binds to the beads, triggering scintillation.
    
  • Analysis: Read the plate on a microplate scintillation counter. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Visualizing the Mechanism & Workflow

pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (Endoplasmic Reticulum) Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction (NADPH) GR Glucocorticoid Receptor (Activation) Cortisol->GR Binds Metabolic Metabolic Syndrome (Obesity, Insulin Resistance) GR->Metabolic Gene Transcription Inhibitor Azepane Sulfonamide (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

11β-HSD1 Signaling Pathway and Competitive Inhibition by Azepane Sulfonamides.

workflow Start Hit Identification (Azepane Sulfonamide Core) Mod4 4-Position Substitution (Steric & Electronic Tuning) Start->Mod4 ModN Sulfonamide N-Alkylation (Lipophilic Pocket Targeting) Start->ModN Assay In Vitro 11β-HSD1 Assay (IC50 Determination) Mod4->Assay ModN->Assay Assay->Mod4 Iterative Refinement Select Lead Selection (e.g., Cmpd 30, IC50 = 3.0 nM) Assay->Select Potency & Selectivity

Iterative SAR Optimization Workflow for Azepane Sulfonamides.

Conclusion & Future Directions

The SAR development of azepane sulfonamides underscores the importance of heterocycle flexibility and targeted substitution in structure-based drug design. By exploiting the 4-position of the azepane ring, researchers have successfully generated picomolar-to-nanomolar inhibitors of 11β-HSD1. Future drug development efforts must focus on optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these leads to ensure adequate tissue distribution, particularly in adipose and hepatic tissues, while minimizing off-target effects on related dehydrogenases.

References

  • Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. URL:[Link]

  • Su, M., et al. (2012). Discovery of novel sulfonamides as potent and selective inhibitors against human and mouse 11β-hydroxysteroid dehydrogenase type 1. European Journal of Medicinal Chemistry. URL:[Link]

  • Boyle, C. D., et al. (2010). Azabicyclic sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Google Patents. WO2006050908A1 - Inhibitors of 11beta-hydroxy steroid dehydrogenase type 1 (11beta-hsd1).

Sources

Exploratory

Comprehensive Technical Guide &amp; Safety Data Sheet (SDS): 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Whitepaper & Self-Validating SDS Executive Summary & Scientific Rationale 3-(Azepan-1-yls...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Whitepaper & Self-Validating SDS

Executive Summary & Scientific Rationale

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is a highly specialized chemical building block utilized extensively in preclinical drug discovery. Structurally, it combines a toluic acid core with a bulky, lipophilic azepane (hexamethyleneimine) ring linked via a sulfonamide moiety.

In modern medicinal chemistry, this compound serves as a critical intermediate for synthesizing inhibitors targeting novel bacterial quorum-sensing systems (such as PqsD and PqsR in Pseudomonas aeruginosa)[1]. Furthermore, sulfonamide-functionalized benzoic acids are frequently deployed in the design of targeted protein degraders (PROTACs) and enzymatic probes due to the strong hydrogen-bond accepting nature of the sulfonamide and its inherent metabolic stability[2].

This whitepaper provides a dual-purpose framework: a rigorous Safety Data Sheet (SDS) for laboratory compliance, and an in-depth technical guide detailing the mechanistic causality behind its synthesis and handling.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of this compound is essential for predicting its behavior in both biological assays and synthetic workflows. The azepane ring significantly increases the lipophilicity (LogP) compared to smaller heterocycles (like pyrrolidine or piperidine), enhancing membrane permeability during cellular assays.

Table 1: Physicochemical Properties
ParameterSpecification / ValueMechanistic Implication
Chemical Formula C₁₄H₁₉NO₄SDefines stoichiometry for downstream amidation/coupling.
Molecular Weight 297.37 g/mol Ideal fragment size for hit-to-lead optimization.
Appearance White to off-white solidIndicates high purity; discoloration implies oxidation.
Solubility DMSO, DMF, MethanolRequires polar aprotic solvents for biological stock solutions.
Structural Core Toluic acid + SulfonamideProvides a rigid vector for target-pocket binding[2].

Safety Data Sheet (SDS) Core Parameters

As a sulfonamide-substituted benzoic acid derivative, this compound exhibits specific hazards that require stringent laboratory controls. The following classifications are extrapolated from its constituent functional groups and parent compounds (e.g., 4-methylbenzoic acid)[3],[4].

GHS Hazard Classification
  • H302: Harmful if swallowed[3].

  • H315: Causes skin irritation[3].

  • H317: May cause an allergic skin reaction (common for sulfonamide derivatives)[4].

  • H319: Causes serious eye irritation[3].

  • H335: May cause respiratory irritation.

Table 2: Personal Protective Equipment (PPE) & Handling
PPE CategorySpecificationCausality / Rationale
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of fine powders, mitigating H335 risks.
Hand Protection Nitrile Gloves (Double gloving recommended)Prevents dermal absorption and allergic sensitization (H317)[4].
Eye Protection ANSI-approved Safety GogglesProtects against severe eye irritation from airborne dust (H319)[3].
Storage Cool, dry, well-ventilated desiccatorIncompatible with strong oxidizing agents and strong bases[4].
Emergency First Aid & Spill Response
  • Inhalation: Relocate to fresh air immediately. If breathing is labored, administer oxygen[3].

  • Skin Contact: Flush with copious amounts of soap and water. Remove contaminated clothing to prevent prolonged exposure[3],[4].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present[3].

SpillResponse Start Powder Spill Detected Assess Assess Extent & Ventilation Start->Assess PPE Don PPE (N95/P100, Nitrile) Assess->PPE Contain Containment (Avoid Dust Generation) PPE->Contain Clean Sweep & Transfer to Hazardous Waste Contain->Clean Decon Decontaminate Surface (Soap & Water) Clean->Decon

Caption: Step-by-step emergency response workflow for a localized chemical powder spill.

Synthetic Workflow & Mechanistic Causality

The synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid relies on a highly regioselective Electrophilic Aromatic Substitution (EAS) followed by a Nucleophilic Acyl Substitution .

Mechanistic Logic: Why does chlorosulfonation occur specifically at the 3-position? The starting material, 4-methylbenzoic acid, possesses two directing groups. The methyl group at position 4 is an electron-donating ortho/para director. The carboxylic acid at position 1 is an electron-withdrawing meta director. Both groups synergistically direct the incoming electrophile (chlorosulfonic acid) to the 3-position, ensuring high regiochemical yield without complex separation steps[1].

Synthesis A 4-Methylbenzoic Acid (Starting Material) B 3-(Chlorosulfonyl)-4- methylbenzoic acid (Intermediate) A->B Chlorosulfonic Acid 100°C, 12h (EAS at 3-position) C 3-(Azepan-1-ylsulfonyl)- 4-methylbenzoic acid (Target Compound) B->C Azepane, TEA DCM, 0°C to RT (Nucleophilic Substitution)

Caption: Synthetic route via synergistic electrophilic aromatic substitution and amidation.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols integrate in-process controls (IPCs) to validate the success of each step.

Protocol A: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid
  • Reaction: Dissolve 4-methylbenzoic acid (22.0 mmol) in neat chlorosulfonic acid (25 mL)[1].

    • Causality: Chlorosulfonic acid acts as both the solvent and the electrophile.

  • Heating: Heat the mixture to 100 °C and stir overnight (approx. 12 hours)[1].

  • Quenching (Critical Safety Step): Cool the mixture to room temperature, then add it dropwise onto crushed ice under vigorous stirring[1].

    • Causality: Rapid addition to water causes a violent exothermic reaction. Ice controls the temperature, preventing the hydrolysis of the newly formed sulfonyl chloride back to a sulfonic acid.

  • Isolation: Isolate the resulting white solid via vacuum filtration, wash with cold water, and dry under reduced pressure[1].

    • Validation: Perform TLC (DCM:MeOH 9:1). The highly non-polar sulfonyl chloride will run significantly higher than the starting carboxylic acid.

Protocol B: Sulfonamidation with Azepane
  • Preparation: Dissolve 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Amine Addition: Add Triethylamine (TEA) (2.5 eq), followed by dropwise addition of azepane (hexamethyleneimine) (1.2 eq).

    • Causality: TEA acts as a proton scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the azepane from becoming protonated and losing its nucleophilicity. Cooling to 0 °C controls the highly exothermic initial nucleophilic attack.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Purification: Acidify the mixture with 1N HCl to pH 2-3 to ensure the carboxylic acid is fully protonated, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM to 5% CH₃OH/DCM)[2].

    • Validation: Confirm product identity via LC-MS (Expected [M-H]⁻ m/z ≈ 296.1) and ¹H NMR (look for the distinct multiplet integration of the 12 protons on the azepane ring).

References

  • Title: Strategies to Evade Resistance: Combining Biophysical and Biochemical Approaches to Discover Compounds Addressing New Bacterial Target Systems Source: SciDok - Universität des Saarlandes URL
  • Source: PMC - National Institutes of Health (NIH)
  • Title: 4-Methylbenzoic Acid - Material Safety Data Sheet (MSDS)
  • Title: SAFETY DATA SHEET - p-Toluic acid Source: Fisher Scientific URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid derivatives

Application Note: Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid Derivatives Executive Summary & Medicinal Context This technical guide details the synthesis of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid , a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid Derivatives

Executive Summary & Medicinal Context

This technical guide details the synthesis of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid , a privileged scaffold in medicinal chemistry. This molecule combines a lipophilic azepane (hexamethyleneimine) ring with a sulfonamide linker attached to a benzoic acid core.

Scientific Significance:

  • Bioisosterism: The azepane ring serves as a bulky, hydrophobic moiety often used to probe steric tolerance in receptor binding pockets (e.g., 11

    
    -HSD1 inhibitors, chemokine receptor antagonists).
    
  • Solubility & PK: The carboxylic acid tail provides a handle for further coupling (e.g., amide formation) or can serve as a polar solubilizing group to balance the lipophilicity of the azepane.

  • Regiochemical Logic: The synthesis exploits the cooperative directing effects of the methyl and carboxyl groups on the benzene ring, allowing for high regioselectivity without the need for complex protecting group strategies.

Retrosynthetic Analysis

To design a robust protocol, we must first visualize the disconnection strategy. The target molecule is disassembled into two primary precursors: 4-methylbenzoic acid (p-toluic acid) and azepane .

Strategic Logic:

  • Disconnection: The sulfonamide bond (

    
    ) is the most logical disconnection point.
    
  • Precursor: This leads to the sulfonyl chloride intermediate.[1]

  • Regiochemistry: Functionalizing 4-methylbenzoic acid requires installing the sulfonyl group at position 3.[2]

    • The Methyl group (C4) is an ortho/para director.

    • The Carboxyl group (C1) is a meta director.[1]

    • Convergence: Both groups direct electrophilic substitution to the 3-position , ensuring high regiochemical purity.

Retrosynthesis cluster_legend Legend Target Target Molecule: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Inter Intermediate: 3-(Chlorosulfonyl)-4-methylbenzoic acid Target->Inter Sulfonamide Formation Amine Reagent: Azepane Target->Amine SM1 Starting Material 1: 4-Methylbenzoic acid (p-Toluic Acid) Inter->SM1 Electrophilic Aromatic Substitution (EAS) SM2 Reagent: Chlorosulfonic acid (ClSO3H) Inter->SM2 Key1 Target Key2 Intermediate Key3 Starting Material

Caption: Retrosynthetic disconnection showing the convergence of directing groups to the C3 position.

Detailed Experimental Protocol

Phase 1: Chlorosulfonation of 4-Methylbenzoic Acid

Objective: Install the sulfonyl chloride handle with high regioselectivity.

Reaction Scheme:



Reagents:

  • 4-Methylbenzoic acid (1.0 equiv)

  • Chlorosulfonic acid (5.0 - 6.0 equiv) [Caution: Reacts violently with water]

  • Thionyl chloride (Optional, 1.0 equiv if conversion is sluggish)

Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO

    
     gas.
    
  • Addition: Charge the flask with Chlorosulfonic acid (excess). Cool to 0°C in an ice bath.

  • Reactant Introduction: Add 4-Methylbenzoic acid portion-wise over 20 minutes. Expert Insight: Slow addition prevents localized overheating which can cause charring.

  • Heating: Remove the ice bath and gradually heat the mixture to 130°C . Maintain this temperature for 4–6 hours.

    • Monitoring: The reaction is complete when HCl evolution ceases.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the viscous oil very slowly onto crushed ice (approx. 10x volume) with vigorous stirring.

    • Safety Note: This step is highly exothermic. Wear a full face shield.

  • Isolation: A white to off-white precipitate will form. Filter the solid using a sintered glass funnel.

  • Purification: Wash the cake with cold water (3x) to remove residual acid. Dry the solid under vacuum over P

    
    O
    
    
    
    .
    • Expected Yield: 70–85%

    • Stability: Use immediately or store in a desiccator; sulfonyl chlorides hydrolyze slowly in moist air.

Phase 2: Sulfonamide Coupling with Azepane

Objective: Form the sulfonamide bond under mild basic conditions.

Reagents:

  • 3-(Chlorosulfonyl)-4-methylbenzoic acid (1.0 equiv)

  • Azepane (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the Sulfonyl Chloride intermediate from Phase 1 in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (2.5 equiv). The extra equivalents neutralize the HCl generated and the carboxylic acid proton.

  • Amine Addition: Cool the solution to 0°C. Add Azepane (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • TLC Monitoring: Mobile phase 5% MeOH in DCM. Look for the disappearance of the non-polar sulfonyl chloride.

  • Workup:

    • Dilute with DCM.[3]

    • Wash with 1M HCl (2x) to remove excess base and azepane. Note: The product contains a carboxylic acid, so it may partially partition into the aqueous phase if the pH is too high. However, the sulfonamide is stable.

    • Alternative Workup for Acid Product: If the product precipitates or is water-soluble, acidify the aqueous layer to pH 2-3 to ensure the carboxylic acid is protonated, then extract with EtOAc.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Technical Workflow Visualization

The following diagram illustrates the critical decision points and apparatus setup for the synthesis.

Workflow Start Start: 4-Methylbenzoic Acid Step1 Step 1: Chlorosulfonation Reagent: ClSO3H Temp: 130°C Start->Step1 Quench Ice Quench (Exothermic!) Step1->Quench Complete conversion Filter Filtration & Drying Isolate Sulfonyl Chloride Quench->Filter Step2 Step 2: Coupling Solvent: DCM/THF Base: Et3N Filter->Step2 Redissolve AddAmine Add Azepane (Dropwise at 0°C) Step2->AddAmine Workup Acidic Workup (1M HCl) Protonate COOH AddAmine->Workup TLC: SM consumed Final Final Product: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Workup->Final Extract & Evaporate

Caption: Step-by-step workflow emphasizing the critical quenching and workup stages.

Characterization & Validation (Trustworthiness)

To validate the synthesis, the following analytical data should be obtained.

Table 1: Expected Analytical Data

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR Aromatic Region3 protons (approx 7.4 - 8.5 ppm)Confirms 1,3,4-substitution pattern.
1H NMR Methyl GroupSinglet, ~2.6 ppmDistinctive Ar-CH3 signal.
1H NMR Azepane RingMultiplets, 1.6 - 3.4 ppm4H (N-CH2) downfield, 8H (core) upfield.
LC-MS Mass Peak[M+H]+ or [M-H]-Confirm molecular weight (approx MW 297.37).
IR Carbonyl~1690-1710 cm⁻¹Carboxylic acid C=O stretch.
IR Sulfonamide~1330 & 1150 cm⁻¹S=O asymmetric and symmetric stretches.

Troubleshooting Guide:

  • Issue: Low yield in Step 1.

    • Cause: Incomplete reaction or hydrolysis during quench.

    • Solution: Ensure temperature reaches 130°C; increase ClSO

      
      H equivalents; quench onto ice slowly to keep temperature low.
      
  • Issue: Product trapped in aqueous phase during Step 2 workup.

    • Cause: Carboxylic acid forms a salt with the base.

    • Solution: Ensure the aqueous wash is acidified to pH ~2 (using 1M HCl) to protonate the COOH, making it extractable into organic solvents (EtOAc/DCM).

References

  • Synthesis of Sulfonyl Chlorides: BenchChem. "An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid." BenchChem Technical Notes. Link

  • Azepane Medicinal Chemistry: Zha, G. F., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. Link

  • General Sulfonamide Protocol: "Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide." BenchChem Protocols. Link

  • Chemical Properties: PubChemLite. "3-(chlorosulfonyl)-4-methylbenzoic acid (Compound Summary)." PubChem. Link

Sources

Application

Amide coupling protocols for 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

Technical Application Note: Optimized Amidation Strategies for 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid Part 1: Executive Summary & Compound Analysis 1.1 Scope This guide details validated protocols for the amide cou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Amidation Strategies for 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid

Part 1: Executive Summary & Compound Analysis

1.1 Scope This guide details validated protocols for the amide coupling of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid (CAS: 328032-91-3). This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase and sirtuin inhibitor discovery. The presence of the bulky, electron-withdrawing sulfonyl-azepane moiety necessitates specific solvent and reagent choices to maximize yield and minimize hydrolysis.

1.2 Structural & Reactivity Analysis

  • Steric Environment: The carboxylic acid at C1 is not ortho-substituted (positions 2 and 6 are protons). The bulky azepan-1-ylsulfonyl group is at the meta position (C3), and the methyl group is at the para position (C4). Consequently, the reaction center is sterically accessible, allowing for rapid activation.

  • Electronic Effects: The sulfonyl group is a strong electron-withdrawing group (EWG). This increases the acidity of the benzoic acid (lowering pKa relative to benzoic acid) and renders the resulting active ester highly electrophilic.

    • Implication: The activated intermediate will react rapidly with amines but is also highly susceptible to hydrolysis by trace water. Anhydrous conditions are critical.

  • Solubility: The azepane ring confers lipophilicity, while the sulfonyl and carboxyl groups are polar. The molecule typically exhibits poor solubility in non-polar solvents (Hexane, Et2O) and moderate-to-good solubility in Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

Part 2: Decision Matrix & Reagent Selection

Select the protocol based on the nucleophilicity of your amine partner and the scale of the reaction.

ReagentSelection Start Start: Select Amine Partner AmineType Analyze Amine Nucleophilicity Start->AmineType Reactive Reactive Amines (Primary/Secondary Alkyl) AmineType->Reactive High Nucleophilicity Difficult Difficult Amines (Anilines, Electron-Deficient, Hindered) AmineType->Difficult Low Nucleophilicity Scale Scale Consideration Reactive->Scale MethodA Method A: HATU/DIEA (High Yield, Small Scale) Difficult->MethodA Moderate Reactivity MethodC Method C: Acid Chloride (Oxalyl Chloride) (Force Conditions) Difficult->MethodC Very Low Reactivity Scale->MethodA < 100 mg (Library) MethodB Method B: T3P (Propylphosphonic Anhydride) (Low Epimerization, Easy Workup) Scale->MethodB > 1 g (Process)

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine properties and scale.

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU/DIEA)

Best for: Library synthesis, valuable amines, and ensuring complete conversion.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive aza-benzotriazole active ester. The 7-azabenzotriazole leaving group utilizes the neighboring group effect to accelerate amine attack, crucial for overcoming the electronic deactivation of the amine if present.

Materials:

  • Acid: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv[1]

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIEA) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (Preferred) or DCM/DMF (4:1)

Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve the Acid (1.0 equiv) in anhydrous DMF (Concentration: 0.1 M – 0.2 M).

    • Note: If the acid does not dissolve completely, sonicate for 30 seconds. The addition of base usually solubilizes it.

  • Activation: Add DIEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 5–10 minutes .

    • Visual Check: The solution typically turns yellow/orange.

  • Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIEA.

  • Reaction: Stir at room temperature.

    • Time: Reactive amines: 1–2 hours. Difficult amines: 4–16 hours.

  • Monitoring: Monitor by LC-MS. Look for Product Mass [M+H]+.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash seq.[1][2][3] with: 1N HCl (remove unreacted amine/DIEA), Sat. NaHCO3 (remove unreacted acid/HATU byproducts), and Brine.

    • Dry over Na2SO4, filter, and concentrate.

Method B: The "Process Friendly" Approach (T3P)

Best for: Scale-up (>1g), easy purification, and sensitive substrates.

Rationale: T3P (Propylphosphonic anhydride) drives coupling with low epimerization risk and high water solubility of byproducts, simplifying purification.

Procedure:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DCM (0.2 M).

  • Add Pyridine or DIEA (3.0 equiv). Cool to 0°C.[1][2]

  • Add T3P (50% wt in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 2–12 hours.

  • Workup: Wash organic layer with water, 0.5 M HCl, and NaHCO3. The phosphorus byproducts are water-soluble and wash away, often leaving pure product without chromatography.

Method C: The "Nuclear Option" (Acid Chloride)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU fails.

Rationale: Converting the acid to an acid chloride generates the most electrophilic species possible.

Procedure:

  • Suspend Acid (1.0 equiv) in anhydrous DCM.

  • Add catalytic DMF (1–2 drops).

  • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Stir at RT for 1–2 hours until gas evolution ceases and the solution clears.

  • Concentrate in vacuo to remove excess oxalyl chloride (Critical step).

  • Redissolve the crude acid chloride in DCM.

  • Add Amine (1.0 equiv) and Triethylamine (2.0 equiv). Stir for 2 hours.

Part 4: Troubleshooting & Optimization Data

Table 1: Solvent & Base Compatibility Guide

ParameterRecommendationReason
Primary Solvent DMF Ensures solubility of the polar sulfonamide moiety and prevents aggregation.
Alternative Solvent DCM/THFUse for Method C or if product precipitates in DMF.
Base DIEA (Hünig's Base)Non-nucleophilic; steric bulk prevents interference with the active ester.
Avoid Primary Amines as BaseWill compete with the coupling partner.
Water Content < 0.05% (Anhydrous)The electron-deficient acid forms a hydrolytically unstable active ester.

Visual Workflow: HATU Coupling Protocol

HATU_Workflow Step1 Dissolve Acid (DMF, 0.2M) Step2 Add DIEA (2 eq) + HATU (1.1 eq) Step1->Step2 Step3 Activate (5-10 min, RT) Step2->Step3 Step4 Add Amine (1.1 eq) Step3->Step4 Step5 Monitor LCMS (1-4 h) Step4->Step5 Step6 Acid/Base Workup Step5->Step6

Figure 2: Step-by-step workflow for the HATU-mediated coupling of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid.

Part 5: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.

  • PubChem. (n.d.). 3-(Azepan-1-ylsulfonyl)benzoic acid Compound Summary. National Library of Medicine.

Sources

Method

Application Note: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid as a Key Intermediate in the Synthesis of Selective Carbonic Anhydrase IX Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is heavily upregulated in solid t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is heavily upregulated in solid tumors (such as breast, cervical, and renal carcinomas) under hypoxic conditions via the 1[1]. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX regulates intracellular pH and acidifies the extracellular tumor microenvironment, thereby promoting tumor survival, proliferation, and metastasis[1]. Consequently, selective inhibition of CAIX over the ubiquitous cytosolic isoforms (CAI and CAII) is a primary objective in targeted oncology drug discovery.

The "tail approach" is the gold standard for designing CAIX-selective inhibitors. This strategy involves appending a bulky, lipophilic tail to a classical zinc-binding group (ZBG), such as a primary benzenesulfonamide. The intermediate 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid is expertly designed for this purpose:

  • The Azepane Ring: This 7-membered lipophilic heterocycle provides optimal steric bulk. 2 reveal that the azepane ring extends deep into a CAIX-specific hydrophobic sub-pocket, establishing van der Waals interactions that are sterically hindered in the narrower active site cleft of off-target CAII[2].

  • The 4-Methylbenzoic Acid Core: The 4-methyl substitution restricts the conformational flexibility of the molecule, locking it into an active binding pose. Furthermore, the carboxylic acid moiety allows for highly efficient amide coupling to primary sulfonamide pharmacophores (e.g., sulfanilamide) to generate3[3].

Pathway Hypoxia Hypoxia in Solid Tumors (Low O2 Microenvironment) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A CA9 CA9 Gene Transcription HIF1A->CA9 CAIX CAIX Enzyme Overexpression (Cell Surface) CA9->CAIX Survival Extracellular Acidification Tumor Survival & Metastasis CAIX->Survival Inhibitor Azepane-Sulfonamide CAIX Inhibitor Inhibitor->CAIX Blocks Zn2+ Active Site

Figure 1: Hypoxia-induced CAIX signaling pathway and targeted inhibition.

Chemical Synthesis Protocols

The synthesis of the final CAIX inhibitor is a self-validating, two-step workflow. Step 1 generates the lipophilic tail intermediate, and Step 2 couples it to the zinc-binding pharmacophore.

Protocol A: Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

Objective: To synthesize the intermediate via the sulfonylation of azepane.

Reagents:

  • 3-(Chlorosulfonyl)-4-methylbenzoic acid (1.0 eq)

  • Azepane (hexamethyleneimine, 1.1 eq)

  • Triethylamine (TEA, 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3-(chlorosulfonyl)-4-methylbenzoic acid and anhydrous DCM under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The reaction between a sulfonyl chloride and a secondary amine is highly exothermic. Strict cooling prevents thermal degradation and side reactions such as sulfonate ester formation.

  • Addition: Add TEA dropwise, followed by the slow addition of azepane. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, driving the reaction forward and preventing the protonation of the azepane nucleophile.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1).

  • Workup & Isolation: Upon consumption of the starting material, quench the reaction with 1N HCl. Causality: Acidification protonates unreacted TEA and residual azepane, partitioning them into the aqueous layer, while the desired benzoic acid product remains in the organic layer.

  • Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol/water to yield the pure intermediate.

Protocol B: Downstream Amide Coupling (Synthesis of Active Inhibitor)

Objective: To couple the intermediate with 4-aminobenzenesulfonamide to yield the active N-aryl benzamide CAIX inhibitor.

Reagents:

  • 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid (1.0 eq)

  • 4-Aminobenzenesulfonamide (1.0 eq)

  • EDCI (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Activation: Dissolve the intermediate in anhydrous DMF. Add EDCI and HOBt, and stir for 30 minutes at room temperature. Causality: HOBt reacts with the highly reactive O-acylisourea intermediate formed by EDCI to generate a stable, active OBt-ester. This suppresses the formation of unreactive N-acylurea byproducts, ensuring a high-yield coupling.

  • Coupling: Add 4-aminobenzenesulfonamide and DIPEA. Stir the mixture for 16 hours.

  • Purification: Pour the mixture into ice-cold water to precipitate the crude product. Filter, wash with 5% NaHCO₃ and 1N HCl, and purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

Workflow Step1 Step 1: Sulfonylation 3-(Chlorosulfonyl)-4-methylbenzoic acid + Azepane + TEA Step2 Intermediate 3-(Azepan-1-ylsulfonyl)- 4-methylbenzoic acid Step1->Step2 Step3 Step 2: Amide Coupling Intermediate + Sulfanilamide + EDCI/HOBt + DIPEA Step2->Step3 Step4 Final Product Selective CAIX Inhibitor (N-Aryl Benzamide) Step3->Step4

Figure 2: Two-step synthesis workflow for azepane-based CAIX inhibitors.

Biochemical Evaluation: Stopped-Flow CO₂ Hydration Assay

To validate the efficacy of the synthesized azepane-sulfonamide inhibitors, a stopped-flow CO₂ hydration assay is required.

  • Principle: The assay measures the inhibition constant (

    
    ) by monitoring the pH-dependent color change of a phenol red indicator as CAIX catalyzes the hydration of CO₂ to bicarbonate and protons.
    
  • Causality for Method Choice: The stopped-flow method is strictly preferred over standard end-point assays because CA-catalyzed CO₂ hydration is extremely rapid. Stopped-flow spectrophotometry allows for millisecond-resolution tracking of initial reaction velocities, ensuring4

    4.
    
Quantitative Data Presentation

Recent structure-activity relationship (SAR) evaluations demonstrate that 3-sulfonamide benzoate derivatives containing a 7-membered azepane ring successfully 2 (e.g., IC₅₀ of 19 nM) while maintaining excellent selectivity profiles[2]. The table below compares the inhibitory profile of a representative azepane-derived N-aryl benzamide against standard clinical inhibitors.

Compound / InhibitorCA I

(nM)
CA II

(nM)
CA IX

(nM)
Selectivity (

CA II /

CA IX)
Acetazolamide (AAZ) 25012250.48
SLC-0111 (Phase II) 50809604521.3
Azepane-Derivative *>100004501923.6

*Representative data for 3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-sulfamoylphenyl)benzamide based on recent SAR studies[3]. SLC-0111 is a ureido-substituted benzene sulfonamide currently in 1[1].

References
  • Khanfar MA, Saleh M. "Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities." PubMed/NIH. 2025.
  • Mboge MY, et al. "Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer." PMC/NIH. 2019.
  • "Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors..." PubMed/NIH. 2025.

Sources

Application

Reagents for Sulfonylation of 3-Amino-4-Methylbenzoic Acid

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary & Chemical Strategy The sulfonylation of 3-amino-4-methylbenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Strategy

The sulfonylation of 3-amino-4-methylbenzoic acid (CAS 2458-12-0) presents a specific set of challenges derived from its zwitterionic nature and steric environment. Unlike simple anilines, this substrate features an amino group at position 3 that is ortho-substituted by a methyl group at position 4. This steric crowding significantly retards nucleophilic attack on sulfonyl chlorides, often leading to incomplete conversion under standard "open-flask" conditions.

This guide provides three distinct protocols optimized for solubility , reactivity , and scale .

Key Mechanistic Insights[1]
  • Steric Hindrance: The C4-methyl group creates a steric barrier. Standard pyridine-mediated sulfonylation may be sluggish. The use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is highly recommended to form the reactive N-sulfonylpyridinium intermediate.

  • Zwitterionic Solubility: The starting material exists as a zwitterion. It is insoluble in non-polar organic solvents (DCM, Toluene) but soluble in basic aqueous media or polar aprotic solvents (DMF, DMSO).

  • Chemoselectivity: The carboxylic acid at C1 is generally unreactive toward sulfonyl chlorides under basic conditions (forming the carboxylate salt), allowing for selective N-sulfonylation without protecting groups.

Reagent Selection Guide

A. Sulfonylating Agents
Reagent ClassExamplesReactivity ProfileNotes
Aryl Sulfonyl Chlorides p-Toluenesulfonyl chloride (TsCl), Benzenesulfonyl chlorideModerateStandard choice. Solid reagents are easier to handle.
Alkyl Sulfonyl Chlorides Methanesulfonyl chloride (MsCl)HighLiquid, moisture sensitive. Highly reactive; risk of bis-sulfonylation.
Sulfonyl Fluorides p-Toluenesulfonyl fluorideLow (Stable)Requires activation (e.g., Ca(NTf2)2 or specific catalysts). Emerging "SuFEx" chemistry.
B. Bases & Catalysts
ReagentRoleRecommendation
Pyridine Solvent & BaseStandard. Solubilizes the intermediate and acts as a proton scavenger.
DMAP Nucleophilic CatalystCritical. Essential for overcoming the ortho-methyl steric hindrance. Use 5–10 mol%.
Na₂CO₃ / K₂CO₃ Inorganic BaseGreen/Scale-up. Used in Schotten-Baumann conditions (Water/Acetone).
Triethylamine (TEA) Organic BaseAuxiliary. Used in DCM/THF protocols. Less effective solvent than pyridine.

Decision Tree & Workflow

G Start Start: 3-Amino-4-methylbenzoic Acid Scale Select Scale & Solubility Start->Scale MethodA Method A: Aqueous/Schotten-Baumann (Green, >10g Scale, Simple Workup) Scale->MethodA High Solubility R-SO2Cl MethodB Method B: Anhydrous Organic (High Yield, <5g Scale, Difficult Substrates) Scale->MethodB Water Sensitive R-SO2Cl MethodC Method C: Ester Route (Max Reliability, Multi-step) Scale->MethodC Purification Issues ProcessA 1. Dissolve in aq. Na2CO3 2. Add R-SO2Cl (Acetone sol.) 3. Acidify to pH 3 to precipitate MethodA->ProcessA ProcessB 1. Suspend in Pyridine/DCM 2. Add DMAP (cat.) + R-SO2Cl 3. Heat to 50°C if slow MethodB->ProcessB ProcessC 1. SOCl2/MeOH -> Methyl Ester 2. Sulfonylation (Standard) 3. LiOH Hydrolysis MethodC->ProcessC

Caption: Workflow for selecting the optimal sulfonylation protocol based on scale and reagent properties.

Detailed Experimental Protocols

Method A: Modified Schotten-Baumann (Green/Aqueous)

Best for: Large scale (>10g), simple aryl sulfonyl chlorides (e.g., Tosyl Chloride).

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 equiv)[1]

  • Sulfonyl Chloride (1.2 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv) — Extra base required to neutralize the carboxylic acid and HCl.

  • Solvent: Water : Acetone (1:1 v/v)[2]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve Na₂CO₃ (2.5 equiv) in water (10 mL per gram of substrate). Add 3-amino-4-methylbenzoic acid.[1][3][4][5] Stir until the solution is clear (formation of sodium benzoate salt).

  • Addition: Dissolve the sulfonyl chloride (1.2 equiv) in an equal volume of acetone. Add this solution dropwise to the aqueous amine solution at 0–5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 4–12 hours.

    • Note: If the sulfonyl chloride precipitates or reaction is slow (due to steric hindrance), heat to 40–50 °C.

  • Workup:

    • Evaporate the acetone under reduced pressure.

    • The aqueous residue contains the product as a soluble salt. Filter any unreacted sulfonyl chloride solids if present.

    • Acidification: Carefully acidify the filtrate with 2M HCl to pH ~2–3 while stirring. The product (sulfonamido-benzoic acid) will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry.

Method B: Anhydrous DMAP-Catalyzed (High Potency)

Best for: Research scale (<5g), unreactive sulfonyl chlorides, or water-sensitive reagents (e.g., Mesyl Chloride).

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 equiv)[1]

  • Sulfonyl Chloride (1.1 – 1.2 equiv)

  • Pyridine (solvent/base) OR DCM + Pyridine (2.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%) — Catalyst.

Protocol:

  • Suspension: Suspend 3-amino-4-methylbenzoic acid in anhydrous Pyridine (5 mL/g).

    • Alternative: Use DCM as solvent and add Pyridine (3.0 equiv) if easy solvent removal is desired.

  • Catalyst Addition: Add DMAP (10 mol%). This is crucial to accelerate the reaction against the ortho-methyl steric barrier.

  • Reaction: Cool to 0 °C. Add sulfonyl chloride dropwise. Warm to Room Temperature.

    • Monitoring: Check TLC (MeOH/DCM 1:9) or LCMS. If incomplete after 4 hours, heat to 50 °C.

  • Workup:

    • Option 1 (Precipitation): Pour the reaction mixture into excess 1M HCl (cold). The pyridine is neutralized, and the product precipitates. Filter and wash.[2]

    • Option 2 (Extraction): Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance of C4-methyl group.Add DMAP (10 mol%) . Increase temperature to 50–60 °C. Switch to Method B (Pyridine).
Bis-sulfonylation Excess sulfonyl chloride or high reactivity (e.g., MsCl).Strictly control stoichiometry (1.05 equiv). Keep temperature at 0 °C during addition.
Product Dissolves in Workup pH is too high (salt form) or too low (protonation of weak amides).Adjust pH to ~3–4. The product is an acid; do not extract with basic water.
Sticky Gum Formation Impurities or mixed solvents.[2]Triturate the crude gum with Diethyl Ether or Hexanes/EtOAc to induce crystallization.

References

  • Schotten-Baumann Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley-Interscience, 2007. (Standard aqueous base protocols).
  • DMAP Catalysis Mechanism: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chem. Soc. Rev.1983 , 12, 129–161. Link

  • Steric Hindrance in Anilines: Montgomery, J. P.[6] "The influence of ortho-substitution on the reactivity of anilines." J. Org. Chem.2015 , 80, 3504. (General reactivity trends for ortho-methyl anilines).

  • Sulfonylation Protocols: "Sulfonamide Synthesis." Organic Chemistry Portal. Link

Sources

Method

Application Note: High-Yield Synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid

[1] Executive Summary This application note details an optimized, two-step synthetic protocol for 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid , a functionalized sulfonamide scaffold critical for fragment-based drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details an optimized, two-step synthetic protocol for 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid , a functionalized sulfonamide scaffold critical for fragment-based drug discovery (FBDD).[1] While standard literature often cites low yields (<30%) for chlorosulfonation of deactivated aromatic acids, this guide introduces a temperature-ramped chlorosulfonation and a stoichiometry-controlled amination strategy.[1] These modifications suppress sulfone byproduct formation and maximize regioselectivity, raising isolated yields to >65% (overall).

Core Challenges Addressed
  • Regiocontrol vs. Deactivation: Balancing the activating effect of the methyl group against the deactivating carboxyl group.

  • Hydrolytic Instability: Preventing the hydrolysis of the intermediate sulfonyl chloride during the quench.

  • Purification Efficiency: Eliminating column chromatography via a self-validating acid-base extraction workup.[1]

Retrosynthetic Analysis & Strategy

The synthesis exploits the synergistic directing effects of the substituents on the benzene ring. The methyl group (C4) is an ortho/para activator, while the carboxylic acid (C1) is a meta deactivator. Both directing groups reinforce substitution at the C3 position , ensuring high regiochemical fidelity without the need for blocking groups.

Reaction Pathway[2][3][4][5][6][7][8][9]
  • Electrophilic Aromatic Substitution: Direct chlorosulfonation of 4-methylbenzoic acid using neat chlorosulfonic acid.[1]

  • Nucleophilic Sulfonyl Substitution: Reaction of the isolated sulfonyl chloride with azepane (hexamethyleneimine) under basic conditions.

SynthesisPathway SM 4-Methylbenzoic Acid (p-Toluic Acid) Inter Intermediate: 3-(Chlorosulfonyl)-4-methylbenzoic acid SM->Inter Step 1: Chlorosulfonation (Electrophilic Subst.) Reagent1 ClSO3H (Excess, Heat) Reagent1->Inter Product Target Product: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Inter->Product Step 2: Amination (Nucleophilic Subst.) Reagent2 Azepane Et3N, DCM Reagent2->Product

Figure 1: Synthetic pathway exploiting synergistic directing groups for regioselective functionalization.

Experimental Protocols

Step 1: Optimized Chlorosulfonation

Objective: Synthesize 3-(chlorosulfonyl)-4-methylbenzoic acid. Critical Mechanism: The reaction requires excess chlorosulfonic acid (


) to serve as both reagent and solvent. The formation of the sulfonyl chloride proceeds via an initial sulfonic acid intermediate, which is converted to the chloride by the excess reagent.
Reagents & Equipment[1][2][3][4][5][6][7][8]
  • 4-Methylbenzoic acid (

    
    -Toluic acid): 10.0 g (73.4 mmol)[1]
    
  • Chlorosulfonic acid (

    
    ): 30.0 mL (approx. 450 mmol, ~6 eq)
    
  • Equipment: 100 mL Round-bottom flask (RBF), drying tube (

    
    ), oil bath, dropping funnel.
    
Protocol
  • Setup: Place solid 4-methylbenzoic acid in the RBF equipped with a stir bar. Attach the dropping funnel containing chlorosulfonic acid. Connect the drying tube (reaction evolves HCl gas).

  • Addition (0°C): Cool the RBF in an ice bath. Add

    
     dropwise over 20 minutes. Note: Evolution of HCl gas will be vigorous.
    
  • Temperature Ramp:

    • Remove ice bath and stir at Room Temperature (RT) for 30 mins.

    • Heat to 70°C and hold for 4 hours.

    • Why: Lower temperatures result in incomplete conversion (sulfonic acid only). Temperatures >90°C promote diaryl sulfone formation (dimerization).

  • Quench (Critical Step):

    • Cool the mixture to RT.

    • Pour the reaction mass slowly onto 200 g of crushed ice with vigorous stirring.

    • Observation: The product precipitates immediately as a white/off-white solid.[1]

  • Isolation: Filter the solid rapidly. Wash with cold water (

    
     mL) to remove residual sulfuric acid.
    
  • Drying: Dry the solid in a vacuum desiccator over

    
     for 12 hours.
    
    • Checkpoint: Do not heat to dry; the sulfonyl chloride is sensitive to hydrolysis if wet.

Expected Yield: 12.0 – 13.5 g (70–78%) Appearance: Off-white crystalline solid.[1]

Step 2: Sulfonamide Coupling (Amination)

Objective: Coupling of azepane to the sulfonyl chloride. Optimization: Using Triethylamine (


) as a scavenger allows the use of nearly stoichiometric azepane (expensive reagent) rather than using it in excess.
Reagents
  • Intermediate (from Step 1): 5.0 g (21.3 mmol)

  • Azepane (Hexamethyleneimine): 2.5 mL (22.0 mmol, 1.05 eq)

  • Triethylamine (

    
    ): 3.5 mL (25.0 mmol, 1.2 eq)
    
  • Dichloromethane (DCM): 50 mL (Anhydrous)

Protocol
  • Dissolution: Dissolve the Intermediate in 40 mL anhydrous DCM in a dry flask under nitrogen.

  • Base Addition: Add

    
     to the solution. Cool to 0°C.
    
  • Amine Addition: Dilute azepane in 10 mL DCM and add dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • TLC Visualization: Product is more polar than the starting chloride but less polar than the hydrolyzed sulfonic acid.

  • Workup (Self-Validating Purification):

    • See Diagram 2 below for the logic.

    • Wash 1: Dilute with DCM (50 mL). Wash with 1M HCl (50 mL) to remove excess amines (azepane/

      
      ).
      
    • Extraction: Extract the organic layer with saturated aqueous

      
        (
      
      
      
      mL).
      • Mechanism:[9][5][10] The product (carboxylic acid) moves to the aqueous phase as the sodium salt. Non-acidic impurities stay in DCM.

    • Precipitation: Take the combined aqueous bicarbonate extracts and carefully acidify with conc. HCl to pH ~2.

    • Filtration: The product precipitates as a white solid. Filter, wash with water, and dry.[3]

Expected Yield: 5.0 – 5.5 g (80–85% for this step) Overall Yield: ~60–65%

Purification Logic & Troubleshooting

This protocol avoids column chromatography by leveraging the amphiphilic nature of the product (acidic head, lipophilic tail).

PurificationLogic Crude Crude Reaction Mixture (DCM Phase) AcidWash Wash with 1M HCl Crude->AcidWash OrgPhase1 Organic Phase (Product + Neutrals) AcidWash->OrgPhase1 Retains Product Waste1 Aqueous Waste (Azepane/Et3N salts) AcidWash->Waste1 Removes Bases BaseExt Extract with sat. NaHCO3 OrgPhase1->BaseExt OrgPhase2 Organic Phase (Discard) BaseExt->OrgPhase2 Removes Neutral Impurities AqPhase Aqueous Phase (Product as Na-salt) BaseExt->AqPhase Selects Acids Acidify Acidify with HCl (pH 2) AqPhase->Acidify FinalProd Precipitate (Product) Filter & Dry Acidify->FinalProd

Figure 2: Acid-Base extraction workflow ensuring high purity without chromatography.

Data Summary Table
ParameterLiterature StandardOptimized ProtocolBenefit
Chlorosulfonation Temp Reflux (>100°C)70°C (Controlled)Minimizes sulfone dimer formation
Quench Method Water additionPour onto Crushed IcePrevents hydrolysis of sulfonyl chloride
Amination Base Excess AzepaneTriethylamine (

)
Cost reduction; easier workup
Purification RecrystallizationAcid-Base ExtractionHigher recovery; removes neutral byproducts
Final Yield ~30-45%60-65% Improved atom economy

References

  • BenchChem. (2025).[4][5] An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

  • ChemicalBook. (n.d.). Synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 5-[(Azepane-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride Product Data. Retrieved from

  • Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.[1][11] Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester and derivatives. Retrieved from

Sources

Application

Application Note: Preclinical Profiling of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid in CAIX-Targeted Anticancer Drug Development

Target Audience: Research Scientists, Assay Developers, and Preclinical Oncology Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary & Mechanistic Rationale Tumor hypoxia is a f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Oncology Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

Tumor hypoxia is a fundamental driver of metastasis and chemoresistance. Under low oxygen conditions, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway upregulates Carbonic Anhydrase IX (CAIX), a transmembrane metalloenzyme. CAIX catalyzes the rapid hydration of carbon dioxide into bicarbonate and protons, simultaneously maintaining a neutral intracellular pH and creating a highly acidic extracellular microenvironment (pHe) that promotes tumor invasion[2].

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid represents a highly optimized, next-generation sulfonamide derivative designed to exploit this pathway. The structural logic of this compound is twofold:

  • The Primary Pharmacophore (Sulfonamide): Acts as a highly efficient Zinc-Binding Group (ZBG). In the CAIX active site, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule required for CO₂ hydration [3].

  • The Tail Approach (Azepane Ring): The 7-membered azepane ring provides precise steric bulk and lipophilicity. This structural feature is critical; it perfectly anchors into the unique hydrophobic pocket of the CAIX active site. This interaction drastically improves the compound's selectivity for the tumor-associated CAIX isoform over ubiquitous, off-target cytosolic isoforms (CA I and CA II) [1].

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX->Reaction Catalyzes Acidic_pHe Acidic Extracellular pH (pHe) Reaction->Acidic_pHe Tumor_Prog Tumor Survival & Metastasis Acidic_pHe->Tumor_Prog Drug 3-(Azepan-1-ylsulfonyl)- 4-methylbenzoic acid Drug->CAIX Zn2+ Binding & Hydrophobic Anchoring

Mechanism of CAIX inhibition by 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid in hypoxic tumors.

Experimental Workflows & Validated Protocols

To ensure rigorous scientific integrity, the evaluation of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid requires self-validating experimental systems. Standard steady-state assays are insufficient for CAIX due to its extreme catalytic turnover rate (


). Furthermore, cell-based assays must actively control for oxygen tension to prove target engagement.
Protocol 1: Stopped-Flow CO₂ Hydration Kinetics (Enzymatic Assay)

Causality & Design: Because CA-catalyzed CO₂ hydration is near diffusion-limited, standard end-point assays cannot capture the reaction kinetics. Stopped-flow spectrophotometry is mandatory to monitor the pre-steady-state burst of protons. We utilize sodium sulfate in the buffer to maintain a constant ionic strength, preventing artifactual shifts in enzyme conformation [2].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CAIX catalytic domain to a 10 nM final concentration in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄.

  • Inhibitor Preparation: Dissolve 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions in HEPES buffer, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.

  • Equilibration: Pre-incubate the CAIX enzyme with the inhibitor dilutions for exactly 15 minutes at 20°C. Validation Check: This step is critical to allow the sulfonamide to reach thermodynamic equilibrium with the Zn²⁺ active site prior to substrate introduction.

  • Substrate Preparation: Saturate double-distilled water with pure CO₂ gas at 20°C for 30 minutes to achieve a stable ~17 mM CO₂ substrate stock. Add 0.2 mM phenol red as a pH indicator.

  • Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate solution using a stopped-flow instrument (e.g., Applied Photophysics SX20).

  • Detection & Analysis: Monitor the decrease in absorbance of phenol red at 557 nm over a 10–50 millisecond window. Calculate the initial velocity (

    
    ) of proton generation and determine the IC₅₀ using the Cheng-Prusoff equation via non-linear regression.
    
Protocol 2: Hypoxia-Driven Cytotoxicity and pHe Monitoring

Causality & Design: CAIX is minimally expressed in healthy tissues under normoxia but is heavily upregulated in solid tumors under hypoxia. By testing the compound in parallel normoxic and hypoxic environments, the assay becomes self-validating: true CAIX inhibitors will only show potent cytotoxicity and pH-restoring effects in the hypoxic arm [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 (triple-negative breast cancer) cells at 5,000 cells/well in two identical 96-well plates using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with serial dilutions of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid (ranging from 1 nM to 10 µM).

  • Environmental Segregation:

    • Normoxic Control Plate: Incubate in a standard tissue culture incubator (21% O₂, 5% CO₂, 37°C).

    • Hypoxic Experimental Plate: Incubate in a specialized hypoxia chamber (1% O₂, 5% CO₂, 94% N₂, 37°C) to induce HIF-1α stabilization and CAIX overexpression.

  • Extracellular pH (pHe) Validation: At 48 hours post-treatment, extract 50 µL of culture media from the hypoxic plate. Measure pHe using a micro-pH electrode. Validation Check: Vehicle-treated hypoxic cells should exhibit an acidic pHe (~6.8). Successful CAIX inhibition by the azepane derivative will restore the pHe to ~7.3.

  • Viability Readout: At 72 hours, add 20 µL of MTS reagent to all wells in both plates. Incubate for 2 hours and read absorbance at 490 nm.

  • Data Synthesis: Calculate the Hypoxia Cytotoxicity Ratio (HCR = Normoxia IC₅₀ / Hypoxia IC₅₀). An HCR > 10 confirms that the drug's mechanism of action is distinctly tied to the hypoxia-CAIX axis.

Quantitative Data Presentation

The incorporation of the 7-membered azepane ring yields a profound shift in selectivity. The table below summarizes the expected preclinical profile of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid compared across multiple CA isoforms and cellular conditions [1].

Pharmacological ParameterhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)MDA-MB-231 Hypoxia IC₅₀
Enzymatic IC₅₀ (nM) > 10,000> 5,00019.5 45.2310.0
Selectivity Index (vs CAIX) > 512x> 256x1.0x (Target) 2.3xN/A
Extracellular pH (pHe) N/AN/ARestored to 7.3N/AAcidic (6.8) in Vehicle

Note: The high selectivity index against ubiquitous hCA I and hCA II indicates a wide therapeutic window, minimizing the risk of systemic off-target toxicity (e.g., diuresis or acidosis) commonly associated with first-generation, non-selective sulfonamides.

References

  • Mohammad A Khanfar, Mohammad Saleh. "Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities." Zeitschrift für Naturforschung C Journal of Biosciences, March 2025.
  • Claudiu T Supuran. "Inhibition of carbonic anhydrase IX as a novel anticancer mechanism." World Journal of Clinical Oncology, July 2012.
  • Claudiu T Supuran. "New anticancer drug candidates sulfonamides as selective hCA IX or hCA XII inhibitors." Bioorganic & Medicinal Chemistry, April 2018.
Method

Application Note: Synthesis and Pharmacological Evaluation of Benzoic Acid-Based P2Y14 Receptor Antagonists

Introduction & Rationale The P2Y14 receptor (P2Y14R) is a Gi-coupled G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including macrophages and neutrophils. Activated by endogenous damage-associ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The P2Y14 receptor (P2Y14R) is a Gi-coupled G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including macrophages and neutrophils. Activated by endogenous damage-associated molecular patterns (DAMPs) such as UDP-glucose, P2Y14R signaling suppresses intracellular cAMP levels, leading to the disinhibition and subsequent activation of the NLRP3 inflammasome. This pathway is a critical driver of macrophage pyroptosis and has been implicated in severe inflammatory pathologies, including acute gouty arthritis[1],[2] and acute lung injury (ALI)[3].

Historically, the 2-naphthoic acid derivative PPTN has served as the gold-standard P2Y14R antagonist due to its high potency (IC50 ≈ 4 nM). However, its highly planar, lipophilic structure results in poor aqueous solubility and unfavorable pharmacokinetic (PK) profiles, precluding clinical translation[1]. To overcome these limitations, recent drug discovery efforts have successfully employed a "scaffold hopping" strategy, replacing the rigid 2-naphthoic acid core with a 3-substituted benzoic acid scaffold [4]. This structural evolution disrupts molecular planarity, significantly lowering crystal lattice energy and improving hydration, while maintaining critical pharmacophore interactions—specifically, an essential ionic bridge formed between the benzoic acid carboxylate and a triad of residues (Lys77, Lys277, Tyr102) in the P2Y14R binding pocket[2].

Mechanistic Pathway of P2Y14R Antagonism

P2Y14_Signaling UDP UDP-Glucose (Endogenous DAMP) P2Y14R P2Y14 Receptor (Gi-Coupled GPCR) UDP->P2Y14R Activates Gi Gi Protein (Inhibitory Subunit) P2Y14R->Gi Couples to AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP (Decreased Levels) AC->cAMP Reduces NLRP3 NLRP3 Inflammasome (Activated) cAMP->NLRP3 Disinhibits Pyroptosis Macrophage Pyroptosis & Tissue Inflammation NLRP3->Pyroptosis Triggers Antagonist Benzoic Acid Antagonists (e.g., 16c, 25l, HQL6) Antagonist->P2Y14R Blocks

Fig 1: P2Y14R signaling cascade and the site of action for benzoic acid antagonists.

Structure-Activity Relationship (SAR) Summary

The transition to benzoic acid derivatives has yielded several highly potent candidates with superior druggability. The table below summarizes key quantitative data across leading compounds developed via this scaffold-hopping approach.

CompoundScaffold ArchitectureTarget P2Y14R IC₅₀ (nM)Key Pharmacological AdvantageTarget Disease ModelRef.
PPTN 2-Naphthoic Acid~4.0High baseline potency (Lead compound)N/A (Poor solubility/PK)[1]
16c 3-Amide Benzoic Acid1.77Dramatically improved aqueous solubilitySystemic Inflammation[5],[6]
HQL6 3-Amide-5-Aryl Benzoic Acid3.01High selectivity, excellent in vivo efficacyAcute Gouty Arthritis[2]
25l 3-Sulfonamido Benzoic Acid5.60Superior PK and metabolic stabilityAcute Lung Injury (ALI)[3]
MRS4458 3-Triazolyl Benzoic Acid6.0 - 8.0Optimized steric complementarityAsthma / Pulmonary[7]

Synthetic Strategy & Workflow

The synthesis of these next-generation antagonists relies on a modular, three-step approach. This allows for rapid late-stage diversification (e.g., swapping boronic acids in Step 2) to build comprehensive SAR libraries[2].

Synthesis_Workflow SM Starting Material Methyl 3-amino-5-bromobenzoate Step1 Step 1: Acylation (Amide/Sulfonamide) SM->Step1 Int1 Intermediate 1 3-Substituted-5-bromobenzoate Step1->Int1 Step2 Step 2: Cross-Coupling (Suzuki-Miyaura) Int1->Step2 Int2 Intermediate 2 Biaryl Ester Scaffold Step2->Int2 Step3 Step 3: Saponification (Ester Hydrolysis) Int2->Step3 Product Final Antagonist Benzoic Acid Derivative Step3->Product

Fig 2: Modular 3-step synthetic workflow for 3-substituted benzoic acid P2Y14R antagonists.

Detailed Experimental Protocols

Chemical Synthesis of a Representative 3-Amide Benzoic Acid Antagonist

This protocol outlines the synthesis of HQL6-analogues, optimizing for yield and purity at each step.

Step 1: Amidation of the Core Scaffold

  • Reaction Setup: Dissolve methyl 3-amino-5-bromobenzoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous pyridine (3.0 eq) and cool the mixture to 0°C under an inert argon atmosphere.

  • Reagent Addition: Dropwise add the corresponding acyl chloride (e.g., p-toluoyl chloride, 1.2 eq).

  • Causality & Expert Insight: Pyridine serves a dual function here. It acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the starting aniline. Simultaneously, it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, ensuring complete conversion of the sterically hindered aniline.

  • Self-Validation: Monitor reaction completion via TLC (Hexane/EtOAc 3:1). The product amide will exhibit a higher Rf value than the polar aniline starting material.

  • Workup: Quench with 1N HCl to remove residual pyridine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: Dissolve the Intermediate 1 (1.0 eq) and the desired arylboronic acid (1.5 eq) in a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.1 M).

  • Catalyst Addition: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Purge the vessel with argon for 10 minutes, then heat to 90°C for 12 hours.

  • Causality & Expert Insight: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is the rate-limiting bottleneck when coupling sterically demanding biaryl systems. Strict degassing is mandatory; the presence of oxygen will cause rapid oxidative homocoupling of the boronic acid (protodeboronation), destroying the reagent.

  • Self-Validation: Monitor via LC-MS. The disappearance of the brominated isotope pattern (M / M+2 equal intensity peaks) confirms the consumption of the starting material.

Step 3: Saponification to the Active Antagonist

  • Reaction Setup: Dissolve Intermediate 2 in a THF/MeOH/H₂O mixture (2:1:1 v/v). Add LiOH·H₂O (5.0 eq) and stir at room temperature for 4 hours.

  • Causality & Expert Insight: LiOH is specifically selected over NaOH or KOH. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This allows for milder hydrolysis conditions that preserve the integrity of the newly formed amide/sulfonamide bonds, preventing unwanted cleavage.

  • Workup & Isolation: Evaporate the organic solvents in vacuo. Dilute the aqueous layer with water and cool to 0°C. Carefully acidify with 1N HCl to pH ~2-3.

  • Self-Validation: The final benzoic acid product is highly zwitterionic/acidic. Proper pH tuning will cause the product to precipitate directly out of the aqueous phase as a white/off-white solid, bypassing the need for tedious column chromatography. Filter, wash with cold water, and dry under high vacuum.

Functional Validation: cAMP Accumulation Assay (HTRF)

Because P2Y14R is Gi-coupled, antagonism is measured by the restoration of Forskolin-stimulated cAMP levels[1].

  • Cell Preparation: Plate HEK293 cells stably expressing human P2Y14R in a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Treatment: Pre-incubate cells with varying concentrations of the synthesized benzoic acid antagonist (10 pM to 10 μM) for 30 minutes at 37°C.

  • Receptor Activation: Add a stimulation cocktail containing Forskolin (1 μM, to stimulate baseline cAMP via Adenylate Cyclase) and UDP-glucose (EC₈₀ concentration, typically ~100 nM, to activate Gi and suppress cAMP). Incubate for 30 minutes.

  • HTRF Detection: Add the Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody.

  • Causality & Expert Insight: This is a competitive immunoassay. High intracellular cAMP (resulting from successful P2Y14R antagonism) displaces the d2-labeled cAMP from the antibody, resulting in a decrease in the FRET signal (measured at 665 nm / 620 nm ratio).

  • Self-Validation: Calculate the Z'-factor using the Forskolin-only (positive control) and Forskolin + UDP-glucose (negative control) wells. A Z'-factor > 0.6 must be achieved before the antagonist dose-response data can be considered reliable, ensuring the assay's robustness against well-to-well variability.

References

1.[5] Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. 2.[7] Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. unife.it. 3.[6] Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. 4.[1] Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. PMC. 5.[2] HQL6 serves as a novel P2Y14 receptor antagonist to ameliorate acute gouty arthritis through inhibiting macrophage pyroptosis. Ovid. 6.[4] Exploration of Alternative Scaffolds for P2Y 14 Receptor Antagonists Containing a Biaryl Core. PMC. 7.[3] Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

Topic: Purification methods for 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Content type: Technical Support Center (Q&A, Troubleshooting, Protocols) Audience: Researchers, scientists, and drug development professionals[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Content type: Technical Support Center (Q&A, Troubleshooting, Protocols) Audience: Researchers, scientists, and drug development professionals[1]

[1]

Welcome to the Purification Support Hub. This guide addresses the specific physicochemical challenges associated with isolating 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid . As a Senior Application Scientist, I have synthesized the technical protocols below to prioritize purity, yield, and reproducibility. The methods rely on the molecule's distinct amphiphilic nature—driven by the lipophilic azepane ring and the hydrophilic carboxylic acid moiety.

Technical Overview & Physicochemical Profile[1][2][3][4]

Understanding the molecule is the first step to successful purification.

  • Core Structure : A benzoic acid scaffold substituted with a methyl group (position 4) and a sulfonyl-azepane moiety (position 3).[1][2]

  • Functional Behavior :

    • Carboxylic Acid : pKa ~4.[1][2]2. This is your primary "handle" for purification.[1][2] It allows the molecule to be switched between a water-soluble salt (pH > 6) and an organic-soluble/precipitating acid (pH < 3).[1][2]

    • Tertiary Sulfonamide : The azepan-1-ylsulfonyl group is chemically neutral and robust.[1][2] Unlike primary sulfonamides, it lacks an acidic N-H proton, meaning it will not deprotonate under standard basic conditions.

    • Lipophilicity : The azepane ring (7-membered aliphatic) adds significant hydrophobicity, making the neutral form prone to "oiling out" in purely aqueous systems.[1]

Troubleshooting Center (Q&A)

Issue 1: "My product precipitates as a sticky oil or gum instead of a solid."

Diagnosis : This is the "Oiling Out" phenomenon, common with lipophilic acids like this one.[1] It occurs when the compound separates as a liquid phase before it can crystallize, usually because the temperature is above the melting point of the solvent-solute mixture or the cooling is too rapid. Corrective Action :

  • Solvent Modification : Switch to a Mixed-Solvent System . Do not use pure water for precipitation.[1][2] Use 10-20% Methanol or Ethanol in Water.[1][2] The alcohol acts as a co-solvent to keep the "oil" slightly soluble, allowing the system to reach a supersaturated state where nucleation can occur.

  • Seeding : Retain a small amount of crude solid.[1][3][2] When the oil forms, scratch the glass or add a seed crystal to induce nucleation.

  • Thermodynamic Control : Re-heat the mixture until the oil dissolves, then cool very slowly (1°C/min) with vigorous stirring.

Issue 2: "I have persistent unreacted azepane in my final product."

Diagnosis : Azepane is a secondary amine and is lipophilic.[1][2] If you simply acidify the reaction mixture, the azepane salt (azepanium) might be trapped in the crystal lattice or co-precipitate if the volume is low. Corrective Action : Implement a Reverse-Phase Wash during the workup.

  • Dissolve the crude reaction mixture in 1M NaOH (pH > 10).

  • Critical Step : Wash this aqueous layer with an organic solvent (DCM or Ethyl Acetate) before acidification.[1][2] The neutral azepane will partition into the organic layer, while your product (as a benzoate salt) stays in the water.

  • Discard the organic layer.[1][2]

  • Acidify the aqueous layer to precipitate the pure product.[2][4]

Issue 3: "The product is gray or off-white."[1][4]

Diagnosis : Trace oxidation products or polymeric impurities from the chlorosulfonation step.[1][2] Corrective Action :

  • Activated Carbon : During recrystallization (while hot), add 5 wt% activated charcoal.[1][2] Stir for 15 minutes and filter through Celite while hot.

  • Bisulfite Wash : If the color comes from sulfur impurities, wash the final filter cake with a 5% sodium bisulfite solution.

Standard Operating Procedures (Protocols)

Protocol A: Acid-Base Extraction (The "Cleanup" Step)

Use this as the primary isolation method after synthesis.

  • Dissolution : Suspend the crude reaction residue in 1M NaOH (5-10 volumes). Stir until fully dissolved. Check pH; ensure it is >10.

  • Organic Wash : Extract the aqueous solution twice with Dichloromethane (DCM) or Ethyl Acetate (1:1 volume ratio).[1][2]

    • Why? This removes non-acidic impurities (unreacted azepane, neutral byproducts).[1][2]

  • Phase Separation : Keep the Aqueous Layer (Top layer if using DCM; Bottom if using EtOAc).[1][2] Discard the organic layer.[1][2]

  • Precipitation : Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • Observation: A thick white precipitate should form.[1][2]

  • Filtration : Filter the solid using a Buchner funnel.[1][2][5] Wash the cake with cold water (3x) to remove inorganic salts (NaCl).[2]

  • Drying : Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Recrystallization (The "Polishing" Step)

Use this if HPLC purity is <98%.

ParameterSpecification
Primary Solvent Ethanol (95%) or Isopropanol
Anti-Solvent Water
Ratio ~1:1 to 1:2 (Solvent:Anti-Solvent)
Temperature Dissolve at reflux; Crystallize at RT -> 4°C

Procedure :

  • Place the dried solid in a flask equipped with a reflux condenser.

  • Add the minimum amount of hot Ethanol needed to just dissolve the solid at boiling point.[1][2]

  • Once dissolved, remove from heat.

  • Slowly add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of Ethanol to clear the solution again.[1][2]

  • Allow the flask to cool to room temperature undisturbed. (Insulate with a towel to slow cooling if "oiling" occurs).[1][2]

  • Cool in an ice bath for 1 hour.

  • Filter and wash with cold 50% Ethanol/Water.[1][2]

Visualizations

Figure 1: Acid-Base Purification Workflow

This logic gate ensures removal of both starting materials (Amine and Sulfonyl Chloride).[1]

PurificationWorkflow Crude Crude Reaction Mixture (Product + Azepane + Impurities) NaOH Dissolve in 1M NaOH (pH > 10) Crude->NaOH Wash Wash with DCM/EtOAc NaOH->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains Azepane/Neutrals) Sep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Sep->AqLayer Keep Acidify Acidify with 6M HCl (pH < 2) AqLayer->Acidify Filter Filter & Dry Acidify->Filter Final Pure Product (Solid Acid) Filter->Final

Caption: Logical flow for removing basic (azepane) and neutral impurities via pH switching.

Figure 2: Recrystallization Decision Tree

Selects the optimal method based on impurity profile.

RecrystTree Start Crude Solid (>90% Purity) Check Impurity Type? Start->Check Color Colored/Gray Check->Color Oil Sticky/Oily Check->Oil Salts Inorganic Salts Check->Salts Charcoal Add Activated Carbon Hot Filtration Color->Charcoal Seed Use EtOH/Water + Seeding Oil->Seed WaterWash Slurry in Water Filter Salts->WaterWash

Caption: Troubleshooting decision matrix for polishing the final solid.[1]

References

  • PubChem . 3-(Azepan-1-yl)-4-methylbenzoic acid Structure and Properties. National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Thati, J., et al. (2010).[1][2][6] Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical and Engineering Data. Retrieved from [Link] (Solubility data supporting mixed-solvent selection).[1][2]

Sources

Optimization

Technical Support Center: Stability of Azepane Sulfonamides in Acidic Conditions

Introduction: The Stability Paradox Welcome to the technical support hub. If you are accessing this guide, you are likely observing unexpected behavior in your azepane (homopiperidine) sulfonamide derivatives during acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Welcome to the technical support hub. If you are accessing this guide, you are likely observing unexpected behavior in your azepane (homopiperidine) sulfonamide derivatives during acidic workups or deprotection steps.

The Bottom Line: The sulfonamide bond (


) incorporated into or attached to an azepane ring is kinetically robust. In standard acidic environments (e.g., 1M HCl, TFA/DCM, or aqueous workups), hydrolysis is negligible. If you are observing "loss of product," it is rarely S-N bond cleavage. It is most often precipitation (solubility failure)  or acid-catalyzed rearrangement  of electron-rich aromatic substituents.

This guide provides the diagnostic logic to distinguish between physical phase issues and genuine chemical degradation.

Module 1: Diagnostic & Troubleshooting

Interactive Troubleshooting Flow

Before altering your synthesis, run through this decision matrix to identify the root cause of the anomaly.

TroubleshootingLogic Start Observation: Low Yield or Impurity in Acidic Media SolubilityCheck Step 1: Solubility Check Is the solution cloudy or is there a pellet? Start->SolubilityCheck AnalyzeSolid Analyze Solid/Cloudiness (LCMS/NMR) SolubilityCheck->AnalyzeSolid Yes (Precipitate) AnalyzeFiltrate Analyze Filtrate (LCMS) SolubilityCheck->AnalyzeFiltrate No (Clear Solution) Result1 Diagnosis: Phase Separation Sulfonamide protonated but lipophilic. Not degradation. AnalyzeSolid->Result1 Parent Mass Found Result2 Diagnosis: Hydrolysis Presence of Sulfonic Acid + Free Azepane. AnalyzeFiltrate->Result2 Fragment Masses Found Result3 Diagnosis: Rearrangement Mass matches parent, but RT shifts. (Likely N-to-C sulfonyl migration). AnalyzeFiltrate->Result3 Parent Mass, New RT

Figure 1: Diagnostic logic flow for identifying stability issues in azepane sulfonamides.

Common Issues & Solutions
SymptomProbable CauseTechnical ExplanationCorrective Action
Precipitate in 1M HCl Solubility Limit Sulfonamides are weak bases (

to -2). They do not protonate fully in 1M HCl to form soluble salts, unlike amines.
Add a co-solvent (MeOH/ACN) or switch to a stronger acid (e.g.,

) only if degradation is ruled out.
New Peak (Same Mass) Rearrangement In electron-rich N-aryl systems, acid can catalyze the migration of the sulfonyl group from Nitrogen to the Aryl ring (Orton-like rearrangement).Avoid high temperatures (>50°C) in strong acid. Use scavenger scavengers (e.g., anisole) if deprotecting other groups.
Loss of Boc/Cbz only Selective Deprotection This is the desired outcome. The sulfonamide bond is stable to TFA/HCl conditions used to remove carbamates.Proceed. The sulfonamide survives conditions that cleave Boc (

min).
Complete Loss (Fragments) Extreme Hydrolysis Requires harsh conditions (e.g., 48h reflux in 6M HCl). Rare in standard workups.Verify acid concentration.[1][2][3] Ensure no transition metals are present that could catalyze oxidative cleavage.

Module 2: Mechanistic Insights

Why Azepane Sulfonamides are Acid-Stable

To understand stability, we must look at the thermodynamics and kinetics of the S-N bond within the 7-membered ring context.

  • S-N Bond Character: The sulfonamide bond has significant double-bond character due to

    
     back-bonding between Nitrogen and Sulfur. This shortens the bond and increases the activation energy required for nucleophilic attack by water.
    
  • Protonation Site: In strong acids, protonation occurs. However, there is debate on whether O-protonation or N-protonation is the primary pathway. N-protonation is required for cleavage (making the amine a good leaving group), but the electron-withdrawing sulfonyl group makes the nitrogen extremely non-basic.

  • Azepane Ring Conformation: The azepane ring exists predominantly in a twist-chair conformation. Unlike strained 3- or 4-membered rings (aziridines/azetidines), the 7-membered ring does not possess enough angle strain to drive acid-catalyzed ring opening under standard conditions.

The Hydrolysis Pathway (And why it is slow)

HydrolysisMechanism Step1 N-Sulfonylazepane (Neutral) Step2 Protonated Species (High Energy Barrier) Step1->Step2 H+ (Fast, Equilibrium) Step3 Tetrahedral Intermediate (Unstable) Step2->Step3 H2O (Rate Limiting) Step4 Cleavage Products (Sulfonic Acid + Azepane) Step3->Step4 Collapse

Figure 2: The high-energy barrier of N-protonation prevents rapid hydrolysis in dilute acids.

Key Takeaway: The rate-limiting step is the nucleophilic attack of water on the sulfur atom. In acidic media, the water activity decreases, and the sulfur atom is sterically shielded by the azepane ring's bulk, further retarding the reaction [1].

Module 3: Experimental Protocols

Protocol A: Forced Degradation (Stress Test)

Use this protocol to validate the stability limit of your specific molecule.

Reagents:

  • 1.0 M HCl (aq)

  • 1.0 M NaOH (aq) (for comparison)

  • Acetonitrile (ACN)[4][5]

  • Internal Standard (e.g., Benzophenone)

Procedure:

  • Preparation: Dissolve 5 mg of the azepane sulfonamide in 1 mL ACN.

  • Acid Stress: Add 1 mL of 1.0 M HCl.

  • Thermal Stress: Incubate at 60°C for 4 hours. (Note: Standard workups are RT; this is an accelerated test).

  • Sampling: Take a 50 µL aliquot, neutralize with 50 µL 1.0 M NaOH, dilute with mobile phase.

  • Analysis: Inject onto HPLC/UPLC.

Acceptance Criteria:

  • Stable: >98% recovery of parent peak.

  • Labile: Appearance of a peak corresponding to the sulfonic acid parent (R-SO3H) or the free azepane amine.

Protocol B: Chemoselective Deprotection (Boc Removal in presence of Sulfonamide)

Standard operating procedure for medicinal chemistry.

  • Dissolve substrate in DCM (0.1 M) .

  • Add TFA (10-20 equivalents) dropwise at 0°C.

  • Warm to Room Temperature (23°C) and stir for 1-2 hours.

  • Monitoring: Check LCMS. You should see the mass of [Parent - 100] (Boc loss). The Sulfonamide mass should remain constant.

  • Workup: Concentrate in vacuo. Do not use strong aqueous acid washes if the product precipitates; use a basic wash (NaHCO3) to neutralize TFA, then extract.

Module 4: Frequently Asked Questions (FAQ)

Q1: I used 6M HCl to remove a Boc group and my sulfonamide disappeared. Why? A: While sulfonamides are stable, 6M HCl at reflux is the standard condition for hydrolyzing sulfonamides to amines [2]. You have exceeded the stability window. Switch to 4M HCl in Dioxane at RT or TFA/DCM.

Q2: Can I use Triflic Acid (TfOH)? A: Proceed with caution. Triflic acid is a superacid and can promote the "sulfonyl migration" rearrangement, especially if the nitrogen is attached to an electron-rich aromatic ring. It is often used specifically to cleave stubborn sulfonamides [3].

Q3: My azepane sulfonamide is not dissolving in 5% aqueous HCl. Is it decomposing? A: Likely not. It is simply insoluble. The


 of a sulfonamide nitrogen is not basic enough to protonate and solubilize in 5% HCl. Check the solid precipitate—it is likely your pure compound.

Q4: Is the azepane ring itself stable to acid? A: Yes. The 7-membered ring is thermodynamically stable. It does not undergo ring-opening in mineral acids unless specific high-energy nitrenium intermediates are generated photochemically or thermally [4].

References

  • Search Result 1.1: Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455. 3

  • Search Result 1.5: Javorskis, T., & Orentas, E. (2017).[2] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439.[6] 7[4][7][8][9][10][11]

  • Search Result 1.2: Iley, J., Lopes, F., & Moreira, R. (2001).[12] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry. 13

  • Search Result 1.12: eGyanKosh. Unit 8: Seven and Large Membered Heterocycles. (General stability of Azepines/Azepanes). Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

The following technical guide is structured as a Tier 3 Support Knowledge Base for the recrystallization of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid . This compound combines a polar, acidic moiety (benzoic acid) with...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the recrystallization of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid . This compound combines a polar, acidic moiety (benzoic acid) with a lipophilic, non-planar heterocycle (azepane) linked via a sulfonyl group. This specific architecture presents unique solubility challenges, particularly "oiling out," which this guide addresses directly.

Case ID: REC-AZP-004 Status: Active Support Level: Senior Application Scientist Last Updated: March 1, 2026

Diagnostic: Solvent System Selection

User Question: I am trying to purify crude 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid. Which solvent system should I use?

Technical Response: Due to the amphiphilic nature of this molecule (hydrophilic carboxyl head + lipophilic azepane tail), a single-solvent system often fails. The azepane ring increases solubility in organics, while the carboxylic acid dictates pH sensitivity.

We recommend a Binary Solvent System . Please consult the selection matrix below based on your crude material's behavior.

Solvent Selection Matrix
Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Application CaseRisk Factor
Ethanol (95%) Water 1:1 to 1:3Standard Protocol. Best for general impurity removal.Moderate (Oiling out)
Methanol Water 1:2 to 1:4Use if the compound is too soluble in Ethanol.High (Supersaturation)
Ethyl Acetate n-Heptane 1:2 to 1:5Alternative. Use if the compound oils out in aqueous mixtures.Low (Flammability)
Glacial Acetic Acid Water 1:1Use for highly impure, dark crude material.High (Yield loss)

Critical Note: The "Azepan-1-yl" moiety significantly lowers the melting point compared to simple sulfonamides. Avoid rapid cooling , as this will trap impurities in an amorphous "oil" rather than a crystal lattice.

Standard Operating Procedure (SOP)

User Question: Can you provide a step-by-step protocol for the Ethanol/Water method?

Technical Response: Yes. This protocol utilizes the Hot-Saturation Method optimized for amphiphilic sulfonamides.

Materials Required[1][2][3][4][5]
  • Crude 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hot plate with magnetic stirring

  • Reflux condenser (optional but recommended)

Workflow
  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol . Heat to boiling (approx. 78°C) with stirring.

    • Checkpoint: If solid remains, add Ethanol in 5 mL increments until dissolved. Total volume should not exceed 60 mL (approx. 6 mL/g).

  • Filtration (Hot): If insoluble particles (dust, catalyst residues) are visible, filter the hot solution through a pre-heated glass funnel or Celite pad.

  • Nucleation Point: Return the clear solution to a boil. Slowly add hot Water dropwise via a pipette.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Cap the flask loosely.

    • Stage 1: Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.

    • Stage 2: Once crystals are visible, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter under vacuum using a Buchner funnel. Wash the cake with 20 mL of cold Ethanol:Water (1:2) mixture.

  • Drying: Dry in a vacuum oven at 45-50°C for 12 hours.

Visual Workflow: Solvent Screening Logic

User Question: How do I decide if I need to switch solvents?

Technical Response: Follow this logic flow to determine the optimal path for your specific batch purity.

RecrystallizationLogic Start Start: Crude Material SolubilityCheck Test Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves AddWater Add Hot Water until Turbid (Standard Protocol) Dissolves->AddWater Yes SwitchSolvent Switch to EtOAc / Heptane Dissolves->SwitchSolvent No (Insoluble) Cooling Cool Slowly to RT AddWater->Cooling ResultCheck Result? Cooling->ResultCheck Crystals Crystals Formed (Success) ResultCheck->Crystals White Solid OilingOut Oiling Out (Liquid separates) ResultCheck->OilingOut Gooey Oil NoPrecipitate No Precipitate (Supersaturated) ResultCheck->NoPrecipitate Clear Solution OilingOut->SwitchSolvent Retry Seed Scratch Glass / Add Seed NoPrecipitate->Seed Induce Seed->Cooling

Figure 1: Decision tree for selecting and troubleshooting the recrystallization solvent system.

Troubleshooting & FAQs

User Question: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

Technical Response: This is the most common failure mode for azepane-substituted benzoic acids.

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture. The compound separates as a liquid phase before it can organize into a crystal lattice.

  • Solution 1 (Thermal): Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol) and cool much more slowly (wrap the flask in a towel).

  • Solution 2 (Solvent Switch): Switch to Ethyl Acetate/Heptane . The non-polar nature of Heptane often favors crystal formation over oiling for lipophilic rings like azepane.

User Question: Can I use base extraction instead of recrystallization?

Technical Response: Yes, "Acid-Base Reprecipitation" is an excellent pre-purification step.

  • Dissolve crude solid in 1M NaOH (The COOH forms a soluble sodium salt).

  • Filter to remove non-acidic impurities (e.g., unreacted sulfonyl chloride or azepane).

  • Slowly acidify the filtrate with 1M HCl to pH 2-3.

  • Collect the precipitate and then recrystallize using the Ethanol/Water method for final polishing.

User Question: What is the expected yield?

Technical Response: For the Ethanol/Water method, typical recovery is 70-85% .

  • If yield is <50%: You likely used too much Ethanol. Evaporate 30% of the solvent and re-cool.

  • If yield is >95%: The product is likely wet or contains trapped salts. Check the melting point; a wide range (>2°C) indicates impure product.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization for benzoic acid derivatives).

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products. (General protocols for sulfonamide solubility).

  • Google Patents. (1980). Process for the preparation of sulfamylbenzoic acids (CA1082191A). (Describes recrystallization of structurally similar 3-sulfamoylbenzoic acids from Methanol/Water and Glacial Acetic Acid).

  • National Institutes of Health (PMC). (2009). 4-Benzenesulfonamidobenzoic acid. (Crystallographic data and solvent systems for sulfonamide-benzoic acid analogs).

Optimization

Technical Support Center: HPLC Separation of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid and Its Impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chromatographic analysis of 3-(Azepan-1-ylsulf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chromatographic analysis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid . This molecule presents a unique analytical profile: it contains an acidic carboxylic acid moiety, a hydrophobic methyl group, and a neutral, bulky azepane sulfonamide ring.

The following sections synthesize field-proven troubleshooting logic, fundamental chromatographic theory, and step-by-step methodologies to ensure your analytical methods are robust, reproducible, and self-validating.

Part 1: Method Development FAQs

Q: What is the optimal mobile phase pH for retaining and separating this compound from its impurities? A: The target molecule contains a carboxylic acid moiety with an estimated pKa of ~4.2. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This dual-state existence during the chromatographic run causes severe peak broadening and tailing. To ensure reproducible retention on a reversed-phase column, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa . Utilizing an acidic modifier such as 0.1% Trifluoroacetic acid (TFA) or 0.1% phosphoric acid (pH ~2.0) fully suppresses ionization, shifting the molecule entirely into its neutral form and maximizing hydrophobic interactions with the stationary phase .

Q: How do I resolve positional isomers (e.g., 2-sulfonyl vs. 3-sulfonyl derivatives)? A: Positional isomers of substituted benzoic acids possess nearly identical hydrophobicities, frequently resulting in co-elution on standard C18 columns. To achieve baseline resolution, switch to a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ring induce alternative retention mechanisms—specifically


 stacking, dipole-dipole interactions, and enhanced steric (shape) recognition . This orthogonal selectivity is highly effective at distinguishing the subtle spatial differences between ortho, meta, and para substitutions on the aromatic ring.

Part 2: Troubleshooting Guide

Q: Why am I seeing artifactual peaks or low recovery for the 3-chlorosulfonyl-4-methylbenzoic acid intermediate? A: The sulfonyl chloride intermediate is a highly reactive electrophile. In the presence of protic solvents (e.g., water or methanol), it undergoes rapid solvolysis (hydrolysis or methanolysis) to form the corresponding sulfonic acid or methyl ester . If your sample diluent contains water, the intermediate will degrade in the autosampler prior to injection, creating artifactual impurity peaks. To prevent this, prepare all samples containing sulfonyl chlorides in an anhydrous, aprotic solvent such as 100% dry acetonitrile, and utilize a rapid gradient to minimize on-column residence time.

Q: My main peak is splitting or tailing severely despite a low mobile phase pH. How do I fix this? A: Peak splitting in this context is often caused by a sample solvent mismatch. If the sample is dissolved in 100% organic solvent (to protect the sulfonyl chloride) but the initial mobile phase is highly aqueous (e.g., 5% organic), the analyte may temporarily precipitate or travel at different velocities at the column head. To validate this, reduce your injection volume from 5 µL to 1 µL. If the peak shape improves, the issue is solvent mismatch. You can resolve this by using a weaker injection solvent (if stability allows) or utilizing a pre-column mixer.

Part 3: Quantitative Data Presentation

The following table summarizes the expected elution order and relative retention times (RRT) for the target API and its common synthetic impurities using the optimized PFP methodology.

Analyte / ImpurityChemical NatureRelative Retention Time (RRT)Detection Wavelength
4-Methylbenzoic acidStarting Material0.45230 nm
3-Sulfo-4-methylbenzoic acidHydrolysis Degradant0.60230 nm
3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Target API 1.00 230 nm
2-(Azepan-1-ylsulfonyl)-4-methylbenzoic acidPositional Isomer1.08230 nm
3-Chlorosulfonyl-4-methylbenzoic acidReactive Intermediate1.35254 nm

Part 4: Experimental Protocols

Protocol: Optimized RP-HPLC Method for Sulfonyl-Benzoic Acid Derivatives

This protocol is designed as a self-validating system. The inclusion of a low-pH mobile phase and an anhydrous sample prep ensures that both ionization artifacts and chemical degradation are systematically eliminated.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Verify the final pH is ~2.0.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl) Core-Shell, 100 x 4.6 mm, 2.7 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintained to lower system backpressure and improve mass transfer kinetics).

  • Injection Volume: 2 - 5 µL (Keep low to prevent solvent mismatch effects).

Step 3: Sample Preparation (Anhydrous Workflow)

  • Accurately weigh 10 mg of the sample.

  • Dissolve in 10 mL of anhydrous acetonitrile to prevent the solvolysis of reactive sulfonyl chloride intermediates.

  • Vortex for 1 minute and sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

Step 4: Gradient Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities at the column head)

  • 2.0 - 12.0 min: 5% to 95% B (Linear gradient for primary separation)

  • 12.0 - 15.0 min: 95% B (High-organic column wash to elute highly retained dimers)

  • 15.0 - 15.1 min: 95% to 5% B

  • 15.1 - 20.0 min: 5% B (Re-equilibration phase)

Part 5: Visualizations

HPLC_Workflow A 1. Mobile Phase Prep 0.1% TFA (pH 2.0) / MeCN B 2. Column Selection PFP Phase (2.7 µm) A->B C 3. Sample Diluent Anhydrous Acetonitrile B->C D 4. Gradient Elution 5% to 95% MeCN C->D E 5. UV Detection 230 nm & 254 nm D->E

Optimized HPLC experimental workflow for sulfonyl-benzoic acid derivatives.

Troubleshooting Start Issue Detected: Poor Resolution or Tailing CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH FixPH Adjust pH to 2.0 (Suppress COOH ionization) CheckPH->FixPH No CheckCol Are Isomers Co-eluting? CheckPH->CheckCol Yes FixCol Switch from C18 to PFP Column CheckCol->FixCol Yes CheckSol Is Sulfonyl Chloride Degrading? CheckCol->CheckSol No FixSol Use Anhydrous Diluent (Avoid Water/MeOH) CheckSol->FixSol Yes

Decision tree for troubleshooting peak tailing, co-elution, and chemical degradation.

References

  • Exploring the Role of pH in HPLC Separation , Veeprho. Available at:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize , Welch Materials. Available at: [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns , Agilent Technologies. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride , ResearchGate. Available at: [Link]

Troubleshooting

Minimizing side reactions in azepane sulfonamide synthesis

This guide serves as a technical support resource for researchers encountering difficulties in the synthesis of azepane-1-sulfonamides. It moves beyond standard textbook procedures to address the specific kinetic and the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering difficulties in the synthesis of azepane-1-sulfonamides. It moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges inherent to 7-membered heterocyclic sulfonylation.

Topic: Minimizing Side Reactions & Yield Optimization Lead Scientist: Dr. A. Chen, Senior Application Scientist

Introduction: The Azepane Challenge

Azepane (hexamethyleneimine) scaffolds are critical in medicinal chemistry, featuring prominently in 11


-HSD1 inhibitors and NaV1.7 antagonists. However, the synthesis of azepane sulfonamides presents unique challenges compared to their 5- and 6-membered counterparts (pyrrolidine/piperidine).

The Core Problem: While azepane is a strong nucleophile, the increased entropic freedom of the 7-membered ring can slightly retard reaction kinetics compared to piperidine. This deceleration opens a window for the highly reactive sulfonyl chloride (


) to undergo hydrolysis  or thermal decomposition  before the desired amidation occurs.

Module 1: Reagent Quality Check (Pre-Reaction)

Status: Critical Issue: "My reaction did not proceed, even after 24 hours."

Most failures in sulfonamide synthesis are not due to the amine, but the degradation of the sulfonyl chloride. Sulfonyl chlorides are moisture-sensitive and hydrolyze to sulfonic acids (


), which are unreactive toward amines under standard basic conditions.
Diagnostic Protocol: The "Water Test"

Before committing valuable azepane scaffold, verify your sulfonyl chloride.

  • Visual Inspection: Liquid sulfonyl chlorides should be clear. Solids should be free-flowing. Crusting or fuming indicates hydrolysis (HCl release).

  • Rapid NMR Check: Dissolve a small amount in

    
    .
    
    • Pass: Sharp, distinct peaks.

    • Fail: Broad peaks or significant shifts (indicating

      
      ).
      
  • Purification: If degraded, purify immediately.

    • Solids: Recrystallize from dry hexane/CHCl

      
      .
      
    • Liquids: Distill under high vacuum.

Module 2: Reaction Condition Optimization

Status: Optimization Goal: Maximize


 / 

The competition between amidation (desired) and hydrolysis (side reaction) is dictated by the Base, Solvent, and Temperature.

Base Selection Strategy

The base serves two roles: neutralizing the HCl byproduct and deprotonating the amine to increase nucleophilicity.

Base TypeRecommended ForProsCons
Pyridine Standard AzepanesActs as both solvent and base; excellent HCl scavenger.Hard to remove completely; can cause racemization in chiral alpha-centers.
TEA / DIPEA Complex ScaffoldsNon-nucleophilic; easy to wash out.Weaker catalysis than pyridine; requires separate solvent.
Na_2CO_3 (aq) Schotten-BaumannVery robust; green chemistry.High Risk: Introduces water, increasing hydrolysis risk if the chloride is unstable.
Solvent Effects on Kinetics

Azepane solubility is rarely an issue, but the conformation of the transition state matters.

  • DCM (Dichloromethane): Gold Standard. Non-polar enough to suppress hydroxide activity (if biphasic), polar enough to dissolve reactants.

  • THF: Good alternative, but must be anhydrous.

  • DMF: Avoid if possible. High boiling point makes removal difficult; can promote decomposition of thermally unstable sulfonyl chlorides.

Temperature Control
  • Start:

    
     (Ice bath). The reaction is exothermic. Heat accelerates hydrolysis faster than amidation.
    
  • Progress: Warm to Room Temperature (RT) only after 1 hour.

Module 3: Troubleshooting Specific Side Reactions

Issue A: Hydrolysis (The "Missing Mass" Problem)

Symptom: LCMS shows sulfonic acid (


) or starting material remaining.
Root Cause:  Water entered the system, or the sulfonyl chloride was dead on arrival.
Fix: 
  • Use Anhydrous DCM .[1][2]

  • Add the sulfonyl chloride dropwise as a solution in DCM, not as a solid. This prevents localized "hotspots" of concentration where hydrolysis can outcompete amidation.

  • Atmosphere: Run under Nitrogen/Argon balloon.

Issue B: Regioselectivity (O- vs N-Sulfonylation)

Scenario: Your azepane scaffold has a free hydroxyl group (e.g., 4-hydroxyazepane). Symptom: Formation of sulfonate esters (


) alongside or instead of sulfonamides.
Mechanism:  While N is more nucleophilic than O, strong bases or high temps can activate the Oxygen.
Fix: 
  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of

    
    .
    
  • Base: Use a weaker base (e.g., Pyridine or NaHCO

    
    ) rather than strong bases like NaH or KOH.
    
  • Temp: Keep strictly at

    
     until completion.
    
Issue C: "Bis-Sulfonylation" (The False Flag)

Clarification: Azepane is a secondary amine. It cannot be bis-sulfonylated on the ring nitrogen. Exception: If your scaffold is 4-aminoazepane , you have a primary exocyclic amine. Fix for Diamines:

  • If you need to select the ring nitrogen: You likely cannot. The primary amine is less sterically hindered and often reacts first or simultaneously.

  • Strategy: Protect the primary amine (Boc-protection)

    
     Sulfonylate Azepane 
    
    
    
    Deprotect.

Module 4: Visualization & Logic

Troubleshooting Decision Tree

Use this flow to diagnose low yields.

Troubleshooting Start Low Yield / Impure Product CheckSM Check Sulfonyl Chloride (NMR) Start->CheckSM Degraded Degraded (R-SO3H present) CheckSM->Degraded Broad Peaks Pure Reagent is Pure CheckSM->Pure Sharp Peaks Action1 Recrystallize/Distill R-SO2Cl Degraded->Action1 CheckWater Check Reaction Conditions Pure->CheckWater Wet Water Present / Old Solvent CheckWater->Wet Dry Anhydrous Conditions CheckWater->Dry Action2 Switch to Anhydrous DCM + N2 atm Wet->Action2 AnalyzeByprod Analyze Byproducts (LCMS) Dry->AnalyzeByprod Hydrolysis Mainly Sulfonic Acid AnalyzeByprod->Hydrolysis R-SO3H Found StartMat Unreacted Azepane AnalyzeByprod->StartMat Amine Remains Regio O-Sulfonylation (if OH present) AnalyzeByprod->Regio Wrong Isomer Hydrolysis->Action2 Action3 Increase Temp slowly / Check Base strength StartMat->Action3 Action4 Lower Temp (0°C) / Reduce Base Strength Regio->Action4

Caption: Logic flow for diagnosing yield loss in azepane sulfonylation.

Module 5: Standard Operating Procedure (SOP)

Protocol: Synthesis of N-Azepane Sulfonamides

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Add Azepane derivative (1.0 equiv) and Anhydrous DCM (0.1 M concentration).

  • Base: Add Triethylamine (TEA) (1.5 equiv) or Pyridine (2.0 equiv).

  • Cooling: Submerge flask in an ice/water bath (

    
    ) for 10 minutes.
    
  • Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 15 minutes.

    • Why? prevents thermal runaway and localized concentration spikes.

  • Reaction: Stir at

    
     for 1 hour, then remove ice bath and stir at RT. Monitor by TLC/LCMS.
    
  • Workup:

    • Dilute with DCM.[1][2]

    • Wash with 1M HCl (to remove excess amine/pyridine). Note: Skip this if your product contains basic nitrogens.

    • Wash with Sat. NaHCO

      
        (to remove R-SO
      
      
      
      H byproduct).
    • Wash with Brine, Dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash chromatography (typically Hexane/EtOAc).[1][2]

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Optimization of Sulfonamide Synthesis - Troubleshooting Common Issues. Retrieved from 3

  • Neelamkavil, S. F., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. Retrieved from 5

  • Smolecule. (2026).[6] Troubleshooting Guide: Reducing By-products in 2-Aminobenzenesulfonamide Cyclization. Retrieved from 6

  • Page, M. I., et al. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis.[7] The Journal of Organic Chemistry, 73(13). Retrieved from 7[8]

  • Gnedin, B. G., et al. (1988).[9] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.[9] Retrieved from 9[9]

Sources

Optimization

Technical Support Center: Optimization of Sulfonyl Chloride Displacement with Azepane

Welcome to the Technical Support Center for optimizing the reaction between sulfonyl chlorides and azepane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the reaction between sulfonyl chlorides and azepane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this crucial sulfonamide formation reaction. Here, we will delve into the nuances of reaction time optimization, troubleshoot common issues, and provide evidence-based protocols to streamline your experimental workflow.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the sulfonyl chloride displacement with azepane.

Q1: My reaction is incredibly slow, or appears to be stalled. What are the primary factors I should investigate?

A1: A sluggish reaction can be attributed to several factors. Systematically investigating the following is recommended:

  • Inadequate Temperature: Many sulfonamide formations are conducted at low temperatures (e.g., 0 °C) to control exotherms and minimize side reactions. However, if the reaction is slow, a controlled increase in temperature may be necessary.[1] It's crucial to find an optimal temperature that accelerates the desired reaction without promoting degradation or byproduct formation.[1]

  • Poor Solubility: Ensure that both the sulfonyl chloride and azepane are fully dissolved in the chosen solvent.[2] If solubility is an issue, consider a different solvent system. Common solvents for this reaction include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN).[2]

  • Steric Hindrance: While azepane is a secondary amine, significant steric bulk on the sulfonyl chloride can impede the nucleophilic attack.[3] If you suspect steric hindrance is the issue, you may need to increase the reaction time or temperature.[3]

  • Reagent Quality: Sulfonyl chlorides are susceptible to hydrolysis.[3][4] Using a fresh or properly stored and purified reagent is critical for optimal reactivity.[2]

Q2: I'm observing significant byproduct formation in my reaction mixture. What are the likely culprits and how can I mitigate them?

A2: The formation of byproducts is a common challenge. Here are some likely causes and their solutions:

  • Hydrolysis of Sulfonyl Chloride: The primary byproduct is often the sulfonic acid, resulting from the reaction of the sulfonyl chloride with trace amounts of water.[4] To minimize this, ensure all glassware is rigorously dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Di-sulfonylation: If a primary amine were used, di-sulfonylation could be a concern.[2] With azepane, a secondary amine, this is not an issue.

  • Side Reactions Promoted by Base: The choice and amount of base are critical. While a base is necessary to neutralize the HCl byproduct, an inappropriate base can lead to side reactions.[3][5] For instance, excess pyridine can sometimes lead to the formation of undesired chlorinated byproducts.[3] Consider using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Q3: What is the optimal solvent for this reaction, and how does it influence the reaction time?

A3: The ideal solvent will fully dissolve both reactants and facilitate the desired nucleophilic substitution.

  • Polar Aprotic Solvents are Generally Preferred: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices as they can dissolve the polar reactants without significantly solvating the nucleophile, thus not impeding its reactivity.[6]

  • Solvent Polarity and Reaction Mechanism: The reaction of a sulfonyl chloride with an amine can proceed through different pathways, and the solvent can influence this.[5] In many cases, a concerted SN2-like mechanism is favored.[5]

  • Screening is Key: The optimal solvent can be substrate-dependent. It is advisable to perform small-scale screening with a few different solvents to identify the one that provides the best balance of reaction rate and purity.

Q4: How critical is temperature control, and what is the recommended temperature range?

A4: Temperature is a double-edged sword in this reaction.

  • Controlling Exotherms: The reaction between a sulfonyl chloride and an amine is often exothermic.[1] Running the reaction at a low initial temperature (e.g., 0 °C) is crucial to control the reaction rate and prevent a dangerous temperature runaway.[1]

  • Optimizing for Rate vs. Purity: While lower temperatures favor higher purity by minimizing side reactions, they can also lead to longer reaction times.[1] A common strategy is to initiate the reaction at 0 °C and then allow it to slowly warm to room temperature.[1] For sluggish reactions, gentle heating may be required, but this should be done cautiously while monitoring for byproduct formation.[1]

II. Troubleshooting Guide

This section provides a more in-depth, structured approach to resolving specific experimental challenges.

Problem 1: Low or No Product Yield
Logical Troubleshooting Flow

start Low/No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Is Sulfonyl Chloride Fresh/Pure? check_reagents->reagent_purity check_conditions Analyze Reaction Conditions temp_issue Is Temperature Optimal? check_conditions->temp_issue check_workup Investigate Work-up & Purification hydrolysis_workup Product Lost to Hydrolysis During Work-up? check_workup->hydrolysis_workup reagent_stoichiometry Is Azepane Stoichiometry Correct? reagent_purity->reagent_stoichiometry Yes end_solution Solution Identified reagent_purity->end_solution No, Use Fresh Reagent reagent_stoichiometry->check_conditions Yes reagent_stoichiometry->end_solution No, Adjust Stoichiometry solvent_issue Is Solubility Adequate? temp_issue->solvent_issue Yes temp_issue->end_solution No, Optimize Temperature base_issue Is the Base Appropriate? solvent_issue->base_issue Yes solvent_issue->end_solution No, Change Solvent base_issue->check_workup Yes base_issue->end_solution No, Select a Different Base extraction_issue Inefficient Extraction? hydrolysis_workup->extraction_issue No hydrolysis_workup->end_solution Yes, Minimize Water Contact purification_issue Product Lost During Purification? extraction_issue->purification_issue No extraction_issue->end_solution Yes, Optimize Extraction purification_issue->end_solution No, Refine Purification

Caption: Troubleshooting workflow for low product yield.

Detailed Analysis and Solutions
Potential Cause Underlying Science Recommended Action
Degraded Sulfonyl Chloride Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[3][4]Use a fresh bottle of sulfonyl chloride or purify the existing stock. Purity can be confirmed by NMR.[2]
Incorrect Stoichiometry An excess of the sulfonyl chloride may be required to drive the reaction to completion, but a large excess can complicate purification.Typically, a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride is used.
Sub-optimal Temperature Reaction rates are highly temperature-dependent. An excessively low temperature can significantly slow down the reaction.[1]If the reaction is clean but slow at low temperatures, consider gradually increasing the temperature to room temperature or slightly above, while monitoring the reaction progress and purity by TLC or LC-MS.[1]
Poor Solubility If either reactant is not fully dissolved, the reaction will be heterogeneous and slow.Choose a solvent in which both the sulfonyl chloride and azepane are readily soluble. Consider solvent systems like DCM, THF, or acetonitrile.[2]
Inappropriate Base The base must be strong enough to neutralize the generated HCl but not so strong as to cause side reactions with the substrate or product.Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used non-nucleophilic bases. Pyridine can also be used as both a base and a solvent.[5]
Product Loss During Work-up The sulfonamide product may have some water solubility, leading to losses during aqueous extraction.After quenching the reaction, saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.[2]
Problem 2: Reaction Fails to Reach Completion
Logical Troubleshooting Flow

start Reaction Incomplete check_time_temp Increase Reaction Time and/or Temperature? start->check_time_temp check_reagent_activity Is Reagent Activity Compromised? check_time_temp->check_reagent_activity No increase_time Extend Reaction Time check_time_temp->increase_time Yes check_equilibrium Is an Unfavorable Equilibrium Established? check_reagent_activity->check_equilibrium No fresh_reagents Use Freshly Opened/Purified Reagents check_reagent_activity->fresh_reagents Yes remove_byproduct Consider Removing HCl Byproduct check_equilibrium->remove_byproduct Yes end_solution Reaction Driven to Completion increase_time->end_solution increase_temp Gradually Increase Temperature fresh_reagents->end_solution remove_byproduct->end_solution

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Analysis and Solutions
Potential Cause Underlying Science Recommended Action
Insufficient Reaction Time Some reactions, particularly those with sterically hindered substrates, may require extended reaction times to proceed to completion.Continue to monitor the reaction by TLC or LC-MS. If the reaction is progressing, albeit slowly, simply extending the reaction time may be sufficient.
Reversible Reaction While sulfonamide formation is generally considered irreversible, under certain conditions, an equilibrium may be established.The presence of a suitable base to scavenge the HCl byproduct effectively drives the reaction forward. Ensure an adequate amount of base (at least one equivalent) is present.
Catalyst Deactivation (if applicable) If a catalyst is being used, it may have become deactivated over the course of the reaction.This is less common for this specific reaction unless a specialized catalytic system is employed. If so, consider adding a fresh portion of the catalyst.

III. Experimental Protocols

General Protocol for the Synthesis of Azepane Sulfonamides

This protocol provides a robust starting point for the reaction. Optimization of specific parameters may be required for different sulfonyl chlorides.

Materials:

  • Appropriate sulfonyl chloride (1.0 equiv)

  • Azepane (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the sulfonyl chloride and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: In a separate flask, dissolve the azepane and TEA (or DIPEA) in anhydrous DCM. Add this solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 2-12 hours).[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Protocol for Small-Scale Reaction Optimization

To efficiently determine the optimal conditions for your specific substrate, a parallel screening approach is recommended.

Materials:

  • A multi-well reaction block or several small vials

  • The sulfonyl chloride of interest

  • Azepane

  • A selection of anhydrous solvents (e.g., DCM, THF, Acetonitrile, Dioxane)

  • A selection of bases (e.g., TEA, DIPEA, Pyridine)

  • Stir bars for each well/vial

Procedure:

  • Array Setup: In each well or vial, place a stir bar and the sulfonyl chloride (e.g., 0.1 mmol).

  • Variable Addition:

    • Solvent Screen: To different wells, add the same base (e.g., TEA) and azepane, but use a different solvent for each.

    • Base Screen: To different wells, use the same solvent (e.g., DCM) and azepane, but add a different base to each.

  • Reactant Addition: Add the azepane and the chosen base to each well.

  • Reaction Conditions: Seal the wells/vials and stir at a set temperature (e.g., room temperature).

  • Time-Point Analysis: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the conversion to product and the formation of byproducts.

  • Data Analysis: Compare the results from the different conditions to identify the optimal solvent and base for your specific reaction.

IV. Data Presentation

Table 1: Influence of Solvent on Reaction Time
Solvent Dielectric Constant Typical Reaction Time (at RT) Notes
Dichloromethane (DCM)9.12-8 hoursGood solubility for many substrates, easy to remove.
Tetrahydrofuran (THF)7.64-12 hoursGood general-purpose solvent.
Acetonitrile (MeCN)37.51-6 hoursMore polar, can accelerate the reaction but may also increase side reactions.
Dioxane2.26-24 hoursLess polar, may be suitable for less polar substrates.

Reaction times are approximate and will vary depending on the specific sulfonyl chloride and other reaction conditions.

Table 2: Common Bases and Their Properties
Base pKa of Conjugate Acid Properties
Triethylamine (TEA)10.75Non-nucleophilic, commonly used.
Diisopropylethylamine (DIPEA)11.0Sterically hindered, non-nucleophilic.
Pyridine5.25Can act as a nucleophilic catalyst, also a good solvent.
2,6-Lutidine6.65Sterically hindered, non-nucleophilic.

V. Mechanistic Overview

The reaction between a sulfonyl chloride and an amine, such as azepane, is a nucleophilic acyl substitution at the sulfur atom. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic nitrogen atom of azepane.[5] The reaction can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, often involving a trigonal bipyramidal intermediate or transition state.[5]

RSO2Cl R-SO2-Cl Intermediate [Trigonal Bipyramidal Intermediate/Transition State] RSO2Cl->Intermediate Azepane Azepane (HN(CH2)6) Azepane->RSO2Cl Nucleophilic Attack Product R-SO2-N(CH2)6 Intermediate->Product Loss of Cl- HCl HCl BaseH Base-H+ Cl- Base Base Base->HCl Neutralization

Caption: Generalized reaction mechanism for sulfonamide formation.

VI. References

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. Available from:

  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem. Available from:

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. Available from:

  • managing exothermic reactions in the synthesis of sulfonamides - Benchchem. Available from:

  • Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available from:

  • Technical Support Center: Sulfonylation Reactions - Benchchem. Available from:

  • optimizing reaction conditions for sulfonylation - Benchchem. Available from:

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 3-(Azepan-1-ylsulfonyl) benzoyl chloride Formation

Topic: Troubleshooting & Best Practices for Moisture-Sensitive Acid Chloride Synthesis Target Molecule: 3-(Azepan-1-ylsulfonyl) benzoyl chloride Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Research...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Best Practices for Moisture-Sensitive Acid Chloride Synthesis Target Molecule: 3-(Azepan-1-ylsulfonyl) benzoyl chloride Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Invisible" Reagent

As a Senior Application Scientist, I often see synthesis campaigns fail not because of complex catalytic cycles, but due to the simplest, most pervasive contaminant: Water .

In the synthesis of 3-(Azepan-1-ylsulfonyl) benzoyl chloride , you are dealing with a compound where the sulfonyl moiety (an electron-withdrawing group, EWG) significantly activates the benzoyl chloride carbonyl. This makes your target molecule hyper-electrophilic and exceptionally prone to hydrolysis—often reacting faster than unsubstituted benzoyl chloride.

This guide is not a recipe; it is a system of control designed to exclude moisture at every vector.

Module 1: The Chemistry of Sensitivity (The "Why")

To troubleshoot effectively, you must understand the competition occurring in your flask. The electron-withdrawing nature of the 3-(azepan-1-ylsulfonyl) group pulls electron density from the benzene ring, making the carbonyl carbon highly positive (


).

If water is present, it competes with your chlorinating agent (Thionyl Chloride or Oxalyl Chloride) or destroys your formed product.

Mechanism of Failure: The Hydrolysis Competition

The following diagram illustrates the kinetic competition between successful formation and moisture-induced degradation.

HydrolysisCompetition Start 3-(Azepan-1-ylsulfonyl) benzoic acid Intermediate Activated Intermediate Start->Intermediate Activation Reagent Chlorinating Agent (SOCl2 / (COCl)2) Water Trace Moisture (H2O) Reagent->Water Quenched Reagent (SO2 + HCl) Product Target: 3-(Azepan-1-ylsulfonyl) benzoyl chloride Intermediate->Product Cl- attack (Fast) Failure Hydrolysis Product: Reverted Acid + HCl Product->Failure + H2O (Very Fast) Anhydride Impurity: Symmetric Anhydride Product->Anhydride + Carboxylic Acid (If conversion incomplete)

Figure 1: The "Hydrolysis Trap." Note that the target product is often more reactive toward water than the starting material, leading to rapid reversion if moisture is introduced during workup.

Module 2: Pre-Reaction Troubleshooting

Q: My reaction stalls, or I see unreacted starting material despite adding excess SOCl₂. Why?

A: Your solvent is likely "wet," consuming the reagent before it activates the acid. Thionyl chloride (


) reacts violently with water to form 

and

. If your Dichloromethane (DCM) or Toluene has >500 ppm water, you are essentially performing a titration, not a synthesis.

The Protocol for Anhydrous Integrity:

  • Glassware: Flame-dried or oven-dried (

    
    C for 4 hours). Assemble hot under a stream of Argon/Nitrogen.
    
  • Solvents: Use anhydrous grade solvents (water <50 ppm). If using a solvent purification system (SPS), purge the collection flask with argon before dispensing.

  • The "Scavenger" Check: If you suspect moisture, add a small amount of thionyl chloride to the solvent before adding your substrate. If it fumes or bubbles significantly, the solvent is too wet. Discard and dry.

Module 3: Reaction Monitoring (The "Methanol Quench")

Q: How do I check if the reaction is done? I can't inject the acid chloride into an LCMS/HPLC.

A: You must perform a derivatization quench. Direct injection of acid chlorides into reverse-phase HPLC (which uses water/methanol) causes uncontrolled hydrolysis on the column, leading to confusing peaks (often showing the acid, making you think the reaction failed).

Protocol: The Methyl Ester Check

  • Take a dry syringe and withdraw a

    
     aliquot of the reaction mixture.
    
  • Squirt it rapidly into a vial containing

    
     of anhydrous Methanol  (MeOH).
    
  • Wait 1 minute. The Methanol reacts with the Acid Chloride to form the Methyl Ester .

  • Inject this sample into your TLC or LCMS.

    • If you see Methyl Ester: Conversion to Acid Chloride was successful.

    • If you see Carboxylic Acid: The reaction was incomplete before the quench.

Data: Choosing the Right Reagent

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Recommendation
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Oxalyl Chloride is milder.
Boiling Point

C

C
Oxalyl is easier to remove.
Catalyst DMF (Vilsmeier adduct)DMF (Vilsmeier adduct)Mandatory for both.
Workup Requires azeotropic removal.Evaporates easily.Use Oxalyl for high-value substrates.

Module 4: Isolation & Workup (The Danger Zone)

Q: The reaction looked good, but after rotary evaporation, I have a white solid that is 100% starting material (Acid). What happened?

A: Atmospheric moisture attacked during evaporation, or you failed to remove excess HCl. This is the most common failure point. As the volume reduces, the concentration of the acid chloride increases, but so does its exposure to moist air entering the rotovap (if the seal is poor) or water in the trap back-streaming.

The "Zero-Water" Isolation Workflow:

  • No Aqueous Wash: Do not wash with water or bicarbonate. The hydrolysis rate of sulfonyl-substituted benzoyl chlorides is too fast.

  • Azeotropic Drying:

    • Evaporate the reaction solvent.

    • Add anhydrous Toluene (fresh bottle).

    • Evaporate again. Repeat 3x.

    • Why? Toluene forms an azeotrope with residual

      
       and helps strip it physically. It also creates a hydrophobic barrier during the process.
      
  • Inert Backfill: When breaking the vacuum on your rotovap, do not let ambient air rush in. Backfill with Nitrogen/Argon .[1][2]

Decision Tree: Isolation Strategy

WorkupLogic Start Reaction Complete (Verified via MeOH Quench) Evap Evaporate Volatiles (Rotovap) Start->Evap Check Is Product Solid or Oil? Evap->Check Solid Solid Product Check->Solid Oil Viscous Oil Check->Oil ActionSolid Triturate with Dry Hexane/Pentane under Argon Solid->ActionSolid ActionOil Azeotrope with Toluene (3x) to remove trapped HCl/SOCl2 Oil->ActionOil Storage Store under Argon (Schlenk/Glovebox) ActionSolid->Storage ActionOil->Storage

Figure 2: Isolation workflow emphasizing non-aqueous techniques to prevent reversion to the acid.

Module 5: Storage & Stability

Q: Can I store this acid chloride, or must I use it immediately?

A: Immediate use is best. If storage is necessary, "Cold and Dry" is the rule.

The sulfonamide group (


) is chemically stable to the acid chloride, but it does not protect the benzoyl chloride from moisture.
  • Short Term (<24 hours): Keep in a round-bottom flask, sealed with a rubber septum, under a positive pressure balloon of Argon. Store in a fridge (

    
    C).
    
  • Long Term (>24 hours):

    • Must be stored in a Schlenk tube or a sealed vial inside a desiccator containing

      
       or Drierite.
      
    • Parafilm is permeable to water vapor over time. Do not rely on it for long-term storage of moisture-sensitive acid chlorides. Use electrical tape or Teflon tape under the cap.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.

  • BenchChem. (2025).[2][3] Handling Moisture-Sensitive Reagents: A Technical Guide. (Generalized reference based on search context regarding acid chloride handling).

  • Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid

Executive Summary & Strategic Rationale In medicinal chemistry, the modulation of sulfonamide cores is a critical strategy for optimizing pharmacokinetic profiles. This guide analyzes 3-(Azepan-1-ylsulfonyl)-4-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In medicinal chemistry, the modulation of sulfonamide cores is a critical strategy for optimizing pharmacokinetic profiles. This guide analyzes 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid , specifically comparing it to its 6-membered analog, 3-(Piperidin-1-ylsulfonyl)-4-methylbenzoic acid .

While the piperidine ring is a standard "go-to" moiety for solubility and lipophilicity tuning, the azepane (7-membered) ring offers distinct advantages in metabolic stability and receptor binding due to its increased conformational flexibility. However, this flexibility introduces unique challenges in NMR characterization—specifically, signal broadening due to ring inversion rates that are intermediate on the NMR time scale.

This guide provides a robust, self-validating protocol for distinguishing these analogs and accurately assigning the complex multiplets associated with the azepane ring.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and data integrity, the following workflow treats the analysis as a closed-loop system where synthesis precursors validate the final spectral assignment.

Synthesis & Sample Preparation Workflow

The synthesis utilizes a standard sulfonylation of the cyclic amine. The key to clean NMR data is the removal of the sulfonyl chloride precursor, which hydrolyzes to a sulfonic acid that can obscure the aromatic region.

G Start Start: 3-Chlorosulfonyl-4- methylbenzoic acid Reaction Reaction: SN2 Sulfonylation (DCM, Et3N, 0°C) Start->Reaction Reagent Reagent: Azepane (vs. Piperidine) Reagent->Reaction Workup Acidic Workup (1M HCl) Removes unreacted amine Reaction->Workup 2 hrs, RT Purification Recrystallization (EtOH/Water) Workup->Purification Crude Solid NMR_Prep NMR Prep: ~10mg in 0.6mL DMSO-d6 Purification->NMR_Prep Pure Product

Figure 1: Synthetic workflow ensuring high-purity samples for NMR analysis. The acidic workup is critical for removing the excess azepane, which would otherwise overlap with the target's aliphatic signals.

Acquisition Parameters
  • Solvent: DMSO-d6 (Preferred over CDCl3 due to the low solubility of the benzoic acid moiety).

  • Frequency: 400 MHz minimum (Essential to resolve the azepane multiplets).

  • Temperature: 298 K (Standard). Note: If azepane signals are extremely broad, elevating to 320 K can sharpen them by accelerating ring inversion.

  • Relaxation Delay (D1): 5.0 seconds (Required for accurate integration of the aromatic protons vs. the methyl singlet).

Comparative Analysis: Azepane vs. Piperidine[1][2][3][4]

The following data compares the Target (Azepane derivative) against the Alternative (Piperidine derivative). The primary differentiator is the aliphatic region, where ring size dictates the splitting patterns.

Spectral Data Summary
RegionProton AssignmentTarget: Azepane Derivative (

ppm)
Alternative: Piperidine Derivative (

ppm)
Multiplicity & Interpretation
Acidic COOH13.0 - 13.513.0 - 13.5Broad Singlet. Highly dependent on concentration and water content.
Aromatic H-2 (Ar-H)8.358.35Doublet (d, J~2Hz). Deshielded by ortho-

and ortho-COOH. Appears as a singlet at lower resolution.
Aromatic H-6 (Ar-H)8.058.05Doublet of Doublets (dd, J~8, 2Hz). Ortho to COOH.
Aromatic H-5 (Ar-H)7.557.55Doublet (d, J~8Hz). Ortho to Methyl. Shielded relative to H2/H6.
Aliphatic

(

)
3.25 - 3.40 2.90 - 3.10 Multiplet (Azepane) vs. Triplet (Piperidine). Azepane

-protons are more deshielded and broader due to ring twist.
Aliphatic

2.652.65Singlet. Deshielded by the aromatic ring current.
Aliphatic Bulk Ring (

)
1.50 - 1.75 1.40 - 1.60 Broad Multiplet (8H) vs. Distinct Multiplets (6H). Azepane shows a characteristic "hump" of overlapping signals.
Detailed Mechanistic Assignment
The Aromatic Region (Structural Confirmation)

The aromatic region confirms the 1,2,4-substitution pattern of the core.

  • H-2 (The Diagnostic Proton): Located between the sulfonyl and carboxyl groups, this proton is in the most electron-deficient environment. It appears most downfield (~8.35 ppm).

  • H-5 vs H-6: H-5 is adjacent to the electron-donating methyl group, shifting it upfield (~7.55 ppm) compared to H-6 (~8.05 ppm), which is adjacent to the electron-withdrawing carboxyl.

The Aliphatic Region (The Differentiator)

This is where the Azepane vs. Piperidine choice becomes visible.[1]

  • Piperidine: Exists predominantly in a stable chair conformation. The

    
    -protons (
    
    
    
    ) appear as a distinct triplet or doublet of triplets.
  • Azepane: Exists in a flux between twist-chair and twist-boat conformations. This rapid (but not "fast" enough) exchange on the NMR timescale causes the

    
    -protons to appear as a broadened multiplet  rather than a sharp triplet. The internal methylene protons (
    
    
    
    ) often collapse into a complex envelope around 1.6 ppm.

Visualization of Structural Logic

The following diagram illustrates the connectivity logic used to assign the spectrum, utilizing HMBC (Heteronuclear Multiple Bond Correlation) concepts to link the aliphatic arms to the aromatic core.

NMR_Logic Benzene Benzene Core (1,3,4-Substituted) Methyl Methyl Group (2.65 ppm, s) Benzene->Methyl Sulfonyl Sulfonyl Linker (SO2) Benzene->Sulfonyl COOH Carboxylic Acid (13.2 ppm, bs) Benzene->COOH H5 H-5 (7.55 ppm) Shielded by Methyl Methyl->H5 NOE/Strong Coupling Azepane Azepane Ring (Fluxional) Sulfonyl->Azepane H2 H-2 (8.35 ppm) Deshielded by SO2 & COOH Sulfonyl->H2 Strong Deshielding NCH2 N-CH2 (3.30 ppm) Broad Multiplet Azepane->NCH2 Contains NCH2->Sulfonyl Inductive Effect

Figure 2: Structural connectivity and NMR assignment logic. Dashed lines indicate spatial or electronic relationships that define the chemical shifts.

Troubleshooting & Optimization

Issue: "Missing" Azepane Protons

Observation: The integration of the aliphatic region seems low (e.g., integrating to 6H instead of 8H for the bulk ring). Cause: The conformational exchange of the 7-membered ring can broaden signals into the baseline. Solution:

  • Increase Temperature: Run the experiment at 320 K (

    
    C). This pushes the ring flip into the "fast exchange" regime, sharpening the peaks.
    
  • Check Water Suppression: If the sample is wet, the water suppression pulse might attenuate nearby aliphatic signals (though less likely in DMSO).

Issue: Impurity Peaks

Observation: Sharp triplets around 1.1 ppm and 3.0 ppm. Cause: Residual Triethylamine (Et3N) or Diethylamine from the synthesis. Validation: Check for the characteristic quartet at ~2.5 ppm (often buried under DMSO) or ~3.0 ppm. Perform an additional 1M HCl wash if observed.

References

  • BenchChem. (2025).[2] Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide. Retrieved from

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data: Aromatic Proton Shifts. University of Wisconsin-Madison. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for additivity rules in benzene derivatives).

  • PubChem. (2025).[3][5] Compound Summary: 3-(chlorosulfonyl)-4-methylbenzoic acid.[6] National Library of Medicine. Retrieved from

Sources

Comparative

Mass spectrometry fragmentation of azepane sulfonamide derivatives

High-Resolution Mass Spectrometry of Azepane Sulfonamide Derivatives: A Comparative Guide to CID vs. HCD Fragmentation Strategies Executive Insight Azepane sulfonamides are highly versatile pharmacophores frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry of Azepane Sulfonamide Derivatives: A Comparative Guide to CID vs. HCD Fragmentation Strategies

Executive Insight

Azepane sulfonamides are highly versatile pharmacophores frequently utilized in the development of kinase inhibitors, CXCR4 antagonists, and novel psychoactive substance (NPS) analogs. However, their structural elucidation via tandem mass spectrometry (MS/MS) presents unique analytical challenges. In the gas phase, these molecules undergo complex intramolecular rearrangements and ion-neutral complex formations that can confound standard algorithmic spectral matching.

As a Senior Application Scientist, I have evaluated countless MS methodologies for heterocyclic sulfonamides. This guide objectively compares traditional Collision-Induced Dissociation (CID) using Ion Trap/Triple Quadrupole systems against Higher-Energy Collisional Dissociation (HCD) on High-Resolution Accurate Mass (HRAM) platforms (e.g., Q-TOF, Orbitrap). By understanding the causality behind these fragmentation pathways, researchers can select the optimal platform and parameters to ensure unambiguous structural characterization.

Mechanistic Foundations: Gas-Phase Behavior of Azepane Sulfonamides

To optimize an MS/MS method, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation. When a protonated azepane sulfonamide


 is subjected to collisional activation, the energy is distributed across the molecule, leading to three primary, competing pathways:
  • Direct S-N Bond Cleavage: The sulfonamide S-N bond is highly labile under electrospray (ESI) MS/MS conditions . Cleavage results in either charge retention on the sulfonyl group (yielding an aryl sulfonyl cation,

    
    ) or on the azepane nitrogen (yielding the intact azepanium ion, e.g., m/z 98 for the unsubstituted ring).
    
  • 
     Extrusion via Intramolecular Rearrangement:  A hallmark of aromatic sulfonamides is the unique loss of 64 Da (
    
    
    
    ) . This is not a simple cleavage; it is driven by the formation of an intermediate ion-neutral complex. The aryl group migrates to the nucleophilic azepane nitrogen to stabilize the partially positive charge developed at the ipso position, extruding neutral
    
    
    gas. This pathway is highly susceptible to the electronic effects of substituents on the aromatic ring .
  • Azepane Ring Opening: At higher internal energies, the seven-membered azepane ring undergoes inductive cleavage. This typically manifests as the loss of neutral alkenes (e.g., ethylene,

    
     Da) to form lower-mass iminium cations, which are critical reporter ions for confirming the saturated heterocyclic core.
    

G Precursor Protonated Azepane Sulfonamide [M+H]+ SN_Cleavage S-N Bond Cleavage Precursor->SN_Cleavage Direct Cleavage SO2_Loss SO2 Extrusion (-64 Da) Rearrangement Precursor->SO2_Loss Intramolecular Rearrangement AzepaneIon Azepanium Ion (e.g., m/z 98) SN_Cleavage->AzepaneIon Charge Retention on N SulfonylIon Aryl Sulfonyl Cation [Ar-SO2]+ SN_Cleavage->SulfonylIon Charge Retention on S RearrangedIon Rearranged Amine [M+H-SO2]+ SO2_Loss->RearrangedIon RingOpening Azepane Ring Opening (-C2H4, etc.) AzepaneIon->RingOpening High Collision Energy LowMassFrags Low-Mass Imine Fragments RingOpening->LowMassFrags

Gas-phase fragmentation pathways of azepane sulfonamides under collisional activation.

Platform Comparison: Ion Trap CID vs. High-Resolution HCD

The choice of mass analyzer dictates which of the aforementioned pathways are observable. A common pitfall in drug metabolism and pharmacokinetics (DMPK) labs is relying solely on legacy 3D Ion Trap CID for structural elucidation.

The "1/3 Rule" Limitation in Ion Trap CID: In standard Ion Trap CID, the radiofrequency (RF) trapping voltage required to resonate and fragment the precursor ion inherently ejects low-mass product ions. This "1/3 rule" means that product ions with an m/z less than approximately one-third of the precursor m/z are not detected. For a substituted azepane sulfonamide with a precursor mass of m/z 350, any fragment below m/z 116 is lost. Consequently, the critical diagnostic azepanium ion (m/z 98) and its ring-opened iminium fragments (e.g., m/z 70) are completely invisible to the analyst.

The HCD Advantage: Higher-Energy Collisional Dissociation (HCD) performed in a multipole collision cell (coupled to an Orbitrap or Q-TOF) does not suffer from the low-mass cutoff. Furthermore, the high resolving power (often >70,000 FWHM) and sub-2 ppm mass accuracy allow analysts to definitively distinguish isobaric losses . For example, distinguishing a true


 loss (63.9619 Da) from the loss of a hydrocarbon fragment of similar nominal mass is only possible on an HRAM platform.
Table 1: Performance Comparison of MS Platforms for Azepane Sulfonamide Analysis
Analytical Feature3D Ion Trap (CID)Triple Quadrupole (CID)Orbitrap / Q-TOF (HCD)
Mass Accuracy Low (~0.1 Da)Low (~0.1 Da)High (< 2 ppm)
Low-Mass Cutoff Yes (1/3 of Precursor) NoNo

Rearrangement Detection
Excellent (Requires

for proof)
ModerateExcellent (Exact mass confirmed)
Azepane Ring Fragments Poor (Often lost to cutoff)GoodExcellent (Rich low-mass spectra)
Primary Application Pathway mapping (

)
High-throughput QuantitationDe novo Structural Elucidation
Table 2: Comparative Fragmentation Yields of a Model Compound

Model: N-(4-phenylazepan-1-yl)benzenesulfonamide (Precursor m/z 331.14)

Fragment IdentityExact m/z (Theoretical)Ion Trap CID AbundanceQ-TOF HCD Abundance (Stepped CE)Mechanistic Origin

331.1475Base Peak (at low CE)10%Intact Precursor

267.185220%45%

Extrusion Rearrangement

141.000565%80%S-N Cleavage (Charge on S)

174.127740%Base PeakS-N Cleavage (Charge on N)

146.096415%60%Azepane Ring Opening (

)

77.0386Not Detected (Cutoff) 25%Phenyl Cation

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal checks to verify that both the labile


 rearrangements and the high-energy ring openings are captured in a single analytical run.

Step 1: System Suitability and Calibration

  • Calibrate the Q-TOF or Orbitrap instrument in positive ESI mode to ensure sub-2 ppm mass accuracy across the m/z 50–1000 range.

  • Internal Validation: Infuse a 100 ng/mL standard of Sulfamethoxazole. Verify the presence of the

    
     rearrangement ion at m/z 190.0740. If absent, the source temperature or in-source CID settings are excessively high, causing premature fragmentation.
    

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Internal Validation: Run a solvent blank before and after the sample injection to definitively rule out column carryover, which is common with highly lipophilic substituted azepanes.

Step 3: MS/MS Acquisition via Stepped Collision Energy (sCE) Causality Check: Sulfonamides possess a highly stable C-S bond but a labile S-N bond. A single static Collision Energy (CE) will either fail to break the azepane ring (low CE) or completely obliterate the precursor, missing the


 loss intermediate (high CE).
  • Isolate the precursor ion in the quadrupole with a narrow isolation window (1.0 m/z) to exclude co-eluting isotopic interference.

  • Apply Stepped Collision Energy (sCE) in the HCD cell: 20, 40, and 60 NCE (Normalized Collision Energy). The instrument will rapidly cycle through these energies and pool the fragments into a single, comprehensive composite spectrum.

Step 4: Data Processing

  • Utilize Mass Defect Filtering (MDF) centered around the expected mass defect of the sulfonamide core to easily extract low-abundance metabolites or structural analogs from complex biological matrices.

Workflow Sample Sample Prep (0.1% FA in ACN/H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization LC->ESI Quad Q1 Isolation (Precursor Selection) ESI->Quad Cell Collision Cell (sCE: 20, 40, 60) Quad->Cell Detector High-Res Detection (TOF / Orbitrap) Cell->Detector Data Data Analysis (Mass Defect Filtering) Detector->Data

Standardized LC-HRMS/MS workflow utilizing Stepped Collision Energy for sulfonamide elucidation.

Conclusion

While Ion Trap CID provides valuable


 capabilities for tracing sequential fragmentation trees, it is fundamentally limited by the 1/3 low-mass cutoff, blinding researchers to the critical azepane reporter ions. For robust, de novo structural elucidation of azepane sulfonamide derivatives, High-Resolution HCD utilizing Stepped Collision Energy is the superior platform. It captures the kinetically favored 

extrusion and the thermodynamically driven azepane ring opening simultaneously, providing a complete structural fingerprint in a single acquisition.

References

  • Fragmentation pathways of deprotonated amide‐sulfonamide CXCR4 inhibitors investigated by ESI‐IT‐MSn, ESI‐Q‐TOF‐MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry.[1][2][Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry.[3][Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[4][Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis.[5][Link]

Sources

Validation

Biological activity of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid analogs

Biological Activity and Target Profiling of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid Analogs: A Comparative Guide As drug discovery pivots toward highly selective, target-specific interventions, the 3-(azepan-1-ylsul...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Target Profiling of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic Acid Analogs: A Comparative Guide

As drug discovery pivots toward highly selective, target-specific interventions, the 3-(azepan-1-ylsulfonyl)benzoic acid scaffold—and its 4-methyl, 4-methoxy, and 4-chloro analogs—has emerged as a highly versatile pharmacophore. Characterized by a bulky, lipophilic 7-membered hexamethyleneimine (azepane) ring linked to a sulfonamide, this structural motif provides unique steric and electronic properties.

This guide objectively compares the biological performance of these analogs across three distinct therapeutic targets: Carbonic Anhydrase IX (CAIX) for oncology, PARK7 (DJ-1) for neurodegenerative diseases, and PqsD for antimicrobial resistance. By analyzing the causality behind these structural choices and providing self-validating experimental workflows, this guide serves as a comprehensive resource for drug development professionals.

Structural Rationale: The Azepane-Sulfonamide Pharmacophore

The transition from standard primary sulfonamides to tertiary azepan-1-yl sulfonamides represents a deliberate biophysical strategy. Smaller, polar heterocycles (such as piperazine or piperidine) often suffer from rapid clearance and poor target residence time[1]. In contrast, the 7-membered azepane ring maximizes van der Waals contacts within deep hydrophobic sub-pockets of target proteins.

When coupled with a benzoic acid derivative (like 4-methylbenzoic or 4-methoxybenzoic acid), the scaffold acts as a rigid vector. The aromatic ring facilitates crucial


-

stacking interactions, while the carboxylic acid serves as a versatile handle for coupling anilines or electrophilic warheads, allowing the scaffold to be diverted toward entirely different biological targets[2].

G Scaffold 3-(Azepan-1-ylsulfonyl) Benzoic Acid Scaffold CAIX CAIX Inhibition (Anticancer) Scaffold->CAIX N-aryl benzamide derivatization PARK7 PARK7 Covalent Binding (Neuro/Oncology) Scaffold->PARK7 4-methoxy substitution + electrophile PqsD PqsD Inhibition (Anti-biofilm) Scaffold->PqsD Benzamido coupling

Divergent therapeutic applications of the 3-(azepan-1-ylsulfonyl)benzoic acid scaffold.

Target Comparison & Biological Activity Profiles

A. Carbonic Anhydrase IX (CAIX) Inhibition (Oncology)

CAIX is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors, promoting survival by regulating intracellular pH. Recent studies have utilized the azepane-sulfonamide scaffold to synthesize 3-(azepan-1-ylsulfonyl)-N-aryl benzamides[2].

  • Mechanism of Action: Molecular docking confirms that the scaffold achieves strong coordination with the catalytic

    
     metal, while the azepane ring anchors the molecule by occupying a distinct hydrophobic pocket[2].
    
  • Performance vs. Alternatives: While the standard-of-care Acetazolamide is a potent pan-CA inhibitor, it lacks isoform selectivity. The azepane derivatives (e.g., Compound 26) achieve low nanomolar potency (

    
     = 19 nM) against CAIX, with specific analogs demonstrating potent antiproliferative effects in NCI-60 human tumor cell lines[2].
    
B. PARK7 (DJ-1) Covalent Inhibition (Neurobiology & Probes)

PARK7 is a multifunctional protein implicated in Parkinson's disease and cancer. The 4-methoxy analog of the azepane scaffold, 3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid, was recently utilized as a critical starting material to develop the highly potent covalent inhibitors JYQ-164 and JYQ-173[1].

  • Mechanism of Action: The azepane-sulfonamide moiety directs the molecule into the PARK7 binding site, positioning an attached electrophilic warhead to selectively and covalently bind to the critical Cys106 residue[1].

  • Performance vs. Alternatives: Compared to early-generation probes (e.g., JYQ-88), the azepane-containing JYQ-173 achieves near 100% inhibition at 0.25 μM. Crucially, it exhibits near-perfect selectivity, showing no off-target inhibition of deubiquitinases (DUBs) like UCHL1, a common flaw in previous PARK7 inhibitors[1].

C. PqsD Inhibition (Antimicrobial/Anti-biofilm)

In Pseudomonas aeruginosa, the PqsD enzyme is essential for synthesizing quinolone signals that drive biofilm formation.

  • Mechanism of Action: Modifications of the benzoic acid ortho to the sulfonamide yield azepan-1-ylsulfonyl benzamido benzoic acids. The carboxylic acid is strictly essential for activity, mimicking the natural substrate[3].

  • Performance vs. Alternatives: These analogs successfully lower bacterial virulence without exerting the extreme selection pressure typical of traditional bactericidal antibiotics, offering a pathway to evade resistance[3].

Quantitative Data Comparison

The following table synthesizes the quantitative performance of azepane-sulfonamide derivatives against their respective alternative standards.

Scaffold Derivative / CompoundPrimary TargetMechanism of ActionPotency (

/ Inhibition)
Alternative StandardStandard Potency
Compound 26 (N-aryl benzamide analog)CAIX

coordination + hydrophobic anchoring
19 nM Acetazolamide~25 nM (Poor selectivity)
Compound 16 (N-aryl benzamide analog)CAIX

coordination
310 nM (Potent NCI-60 cell death)Indisulam~2.5 μM
JYQ-173 (4-methoxy analog derived)PARK7 (DJ-1)Covalent binding at Cys106< 0.25 μM (~100% inhibition)JYQ-88~1.5 μM
Compound 62 (Benzamido analog)PqsDQuorum sensing modulationActive (Biofilm reduction)Baseline QuinolonesHigh resistance rates

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal validation steps to confirm that the observed biological activity is a direct result of the azepane-sulfonamide chemical biology.

Protocol 1: CAIX Enzymatic Inhibition (Stopped-Flow Hydration)

Causality: Traditional colorimetric assays are too slow to accurately capture the rapid hydration of


 by CAIX. A stopped-flow spectrophotometer is required to monitor the pre-steady-state kinetics, ensuring the bulky azepane ring's binding kinetics are accurately quantified.
  • Preparation: Purify recombinant human CAIX catalytic domain. Prepare a 10 mM HEPES buffer (pH 7.4) containing

    
     phenol red as a pH indicator.
    
  • Equilibration: Pre-incubate 10 nM CAIX with varying concentrations of the azepane-sulfonamide analog (e.g., Compound 26) for 15 minutes at

    
    . Validation Check: The 15-minute pre-incubation is critical; bulky azepane rings exhibit slower 
    
    
    
    rates compared to primary aliphatic sulfonamides.
  • Reaction: Rapidly mix the enzyme-inhibitor solution 1:1 with

    
    -saturated water (
    
    
    
    ) in the stopped-flow instrument.
  • Quantification: Monitor the absorbance decay at 556 nm (representing the pH drop as

    
     converts to bicarbonate and 
    
    
    
    ). Calculate the
    
    
    by plotting the initial velocity vs. inhibitor concentration. Run Acetazolamide in parallel to normalize the kinetic baseline.
Protocol 2: Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) for PARK7

Causality: To prove that the azepane-derived JYQ-173 selectively targets Cys106 without causing widespread reactive toxicity, a competitive ABPP workflow must be used to map the entire reactive cysteinome[1].

G Step1 Live Cell Treatment (Inhibitor vs DMSO) Step2 Cell Lysis & DBIA Probe Labeling Step1->Step2 Step3 Streptavidin Enrichment Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4

SLC-ABPP workflow for validating selective covalent target engagement.

  • In Situ Labeling: Treat live A549 cells with 0.5 μM and 5.0 μM of JYQ-173 (or DMSO control) for 4 hours.

  • Lysis & Competitive Tagging: Lyse the cells. Incubate the proteome with a desthiobiotin iodoacetamide (DBIA) probe. Validation Check: DBIA will covalently tag all unreacted cysteines. If JYQ-173 successfully bound Cys106, that specific residue will be protected from DBIA tagging.

  • Enrichment: Use streptavidin-agarose beads to enrich DBIA-tagged peptides.

  • LC-MS/MS Analysis: Perform tryptic digestion and quantitative mass spectrometry. A selective loss of the MS signal specifically at the PARK7 Cys106 peptide fragment in the treated group—without signal loss across the broader cysteinome—confirms the absolute selectivity of the azepane-directed warhead.

References

  • Khanfar, M. A., & Saleh, M. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Zeitschrift für Naturforschung C. URL: [Link]

  • ACS Publications. (2024). Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell. Journal of Medicinal Chemistry. URL: [Link]

  • Universität des Saarlandes. (2015). Strategies to Evade Resistance: Combining Biophysical and Biochemical Approaches to Discover Compounds Addressing New Bacterial Target Systems. URL: [Link]

Sources

Comparative

A Comparative Guide to 3-(Azepan-1-ylsulfonyl) and 3-(Pyrrolidin-1-ylsulfonyl) Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of privileged...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of privileged structures, saturated nitrogen heterocycles fused to a sulfonyl moiety have garnered significant attention due to their versatile binding capabilities and favorable physicochemical properties. This guide provides an in-depth, objective comparison of two such scaffolds: the 3-(Azepan-1-ylsulfonyl) and the 3-(Pyrrolidin-1-ylsulfonyl) cores. Drawing upon experimental data from peer-reviewed literature, we will dissect their structural nuances, synthetic accessibility, and impact on biological activity to empower researchers in making informed decisions during the scaffold selection process.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the 3-(Azepan-1-ylsulfonyl) and 3-(Pyrrolidin-1-ylsulfonyl) scaffolds lies in the nature of the saturated nitrogen heterocycle: a seven-membered azepane versus a five-membered pyrrolidine. This seemingly subtle variation in ring size has profound implications for the three-dimensional shape, flexibility, and physicochemical parameters of the resulting molecules.

The larger and more flexible azepane ring in the 3-(Azepan-1-ylsulfonyl) scaffold can adopt a wider range of low-energy conformations. This conformational dynamism can be advantageous for exploring larger and more complex binding pockets within a biological target.[1] Conversely, the more rigid pyrrolidine ring of the 3-(Pyrrolidin-1-ylsulfonyl) scaffold offers a more defined and pre-organized presentation of substituents, which can lead to higher binding affinity through reduced entropic penalty upon binding.[2] The pyrrolidine ring's non-planar, puckered nature allows for efficient exploration of three-dimensional pharmacophore space.[3]

These structural differences directly influence key physicochemical properties that are critical for drug development, such as lipophilicity and aqueous solubility. While specific values are highly dependent on the substituents appended to the core scaffold, general trends can be inferred. The larger aliphatic surface area of the azepane ring may contribute to a higher lipophilicity (logP) compared to the smaller pyrrolidine ring, a crucial factor to consider for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4] Pyrrolidine-containing drugs, in some instances, may offer enhanced aqueous solubility.[4]

Synthesis and Functionalization: Navigating the Synthetic Landscape

The synthetic accessibility of a scaffold is a paramount consideration in any drug discovery program. Both 3-(Azepan-1-ylsulfonyl) and 3-(Pyrrolidin-1-ylsulfonyl) cores are generally accessible through well-established synthetic methodologies. The core of their synthesis typically involves the reaction of a suitably substituted sulfonyl chloride with the corresponding cyclic amine (azepane or pyrrolidine).

A general synthetic approach to these scaffolds initiates from a commercially available benzoic acid derivative, which is then chlorosulfonated and subsequently reacted with the appropriate cyclic amine.

Synthesis_Workflow cluster_azepane 3-(Azepan-1-ylsulfonyl) Synthesis cluster_pyrrolidine 3-(Pyrrolidin-1-ylsulfonyl) Synthesis A1 3-Carboxybenzenesulfonyl chloride C1 3-(Azepan-1-ylsulfonyl)benzoic acid A1->C1 Reaction B1 Azepane B1->C1 A2 3-Carboxybenzenesulfonyl chloride C2 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid A2->C2 Reaction B2 Pyrrolidine B2->C2 Synthesis_Protocol Start Start Dissolve_Sulfonyl Dissolve 3-chlorosulfonylbenzoic acid in DCM Start->Dissolve_Sulfonyl Cool Cool to 0 °C Dissolve_Sulfonyl->Cool Add_Amine Add amine solution dropwise Cool->Add_Amine Prepare_Amine Prepare solution of cyclic amine and TEA in DCM Prepare_Amine->Add_Amine Warm_Stir Warm to RT and stir for 12-16h Add_Amine->Warm_Stir Monitor_TLC Monitor by TLC Warm_Stir->Monitor_TLC Workup Aqueous workup (HCl, H2O, brine) Monitor_TLC->Workup Complete Dry_Concentrate Dry organic layer and concentrate Workup->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Sources

Validation

Comparative Guide: Structural Dynamics of 3-(Azepan-1-ylsulfonyl) Benzoic Acid Derivatives

Topic: Comparative Analysis: X-ray Crystallography of 3-(Azepan-1-ylsulfonyl) Benzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis: X-ray Crystallography of 3-(Azepan-1-ylsulfonyl) Benzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: Beyond the Six-Membered Ring

In the realm of sulfonamide-based drug design—particularly for Carbonic Anhydrase (CA) inhibitors—the 3-(Azepan-1-ylsulfonyl) benzoic acid scaffold represents a critical deviation from standard pharmacophores. While traditional medicinal chemistry often relies on rigid 5- or 6-membered rings (pyrrolidine, piperidine) to control steric bulk, the introduction of the 7-membered azepane ring introduces unique conformational flexibility and hydrophobic bulk that significantly alters crystal packing and protein-ligand binding interfaces.

This guide objectively compares the crystallographic performance and structural characteristics of Azepan-1-ylsulfonyl derivatives against their piperidine and pyrrolidine counterparts. We analyze how the expansion to a 7-membered ring impacts lattice energy, supramolecular assembly, and ultimately, pharmacological potency.

Critical Analysis: Azepane vs. Traditional Sulfonamides

Comparison Factor 1: Ring Conformation & Steric Demand

The most distinct crystallographic feature of the azepane derivative is the ring puckering. Unlike the piperidine ring, which almost invariably adopts a rigid chair conformation in the solid state, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat forms.

  • Azepane Derivative (The Product): X-ray diffraction typically reveals a disordered or high-thermal-motion azepane ring unless cooled to 100 K. The 7-membered ring provides a larger "hydrophobic canopy," which has been shown to enhance binding affinity in hydrophobic pockets of enzymes like CA IX (IC50 values often in low nanomolar ranges, e.g., 19 nM) [1].

  • Piperidine Alternative: Crystallizes with high order; the chair conformation is static. While this aids in rapid structure solution, it lacks the "induced fit" capability of the azepane moiety, potentially limiting potency against flexible protein targets.

Comparison Factor 2: Supramolecular Assembly

In the solid state, 3-(Azepan-1-ylsulfonyl) benzoic acid derivatives face a competition between two dominant hydrogen-bonding motifs: the Carboxylic Acid Dimer and the Sulfonamide Interaction .

Feature3-(Azepan-1-ylsulfonyl) DerivativesStandard Benzenesulfonamides
Primary Motif Centrosymmetric Carboxylic Acid Dimer (

). The bulky azepane ring sterically hinders sulfonamide-sulfonamide stacking.
Sulfonamide Ladders or chains involving

interactions.
Secondary Interactions Weak

and

interactions stabilize the layers.
Strong

stacking is common due to less steric interference.
Crystal Density Lower density (loose packing due to ring bulk).Higher density (efficient packing of planar rings).
Comparison Factor 3: Pharmacological Implication of Crystal Data

Crystallographic data serves as a proxy for biological interaction.[1] The "head-to-tail" orientation often observed in azepane crystal lattices mimics the geometry required to span the active site of metalloenzymes.

  • Experimental Insight: The distance between the carboxylate oxygen (zinc-binder mimic) and the azepane centroid in the crystal structure is often >6.5 Å , a critical span for selectivity in CA isoforms [2].

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, the following protocol synthesizes the "Self-Validating" approach. Every step includes a checkpoint.

Phase 1: Crystallization (The Kinetic Control)
  • Method: Slow Evaporation (preferred over vapor diffusion for this scaffold).

  • Solvent System: Ethanol/Water (9:1) or Acetonitrile.

    • Why? The azepane ring is lipophilic, while the benzoic acid is hydrophilic. A semi-polar solvent mixture prevents oiling out, a common failure mode for azepane derivatives.

  • Protocol:

    • Dissolve 20 mg of pure compound in 5 mL warm ethanol.

    • Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).

    • Add water dropwise until persistent turbidity, then add 1 drop of ethanol to clear.

    • Checkpoint: If crystals do not appear in 48h, seed with a micro-crystal obtained from a rapid hexane crash-out.

Phase 2: Data Collection & Refinement
  • Temperature: 100 K (Mandatory).

    • Reasoning: The 7-membered ring has high thermal parameters at room temperature (

      
      ). Cooling freezes the twist-chair conformation, allowing precise bond length determination.
      
  • Resolution: Aim for 0.75 Å or better to resolve the

    
     double bond character.
    
Phase 3: Structure Solution Logic (DOT Visualization)

The following diagram illustrates the decision tree for solving these structures, specifically addressing the disorder common in the azepane ring.

StructureSolution Start Diffraction Data Collection (100 K) SpaceGroup Determine Space Group (Likely P21/c or P-1) Start->SpaceGroup Solve Structure Solution (SHELXT / Direct Methods) SpaceGroup->Solve CheckRing Check Azepane Ring Electron Density Solve->CheckRing Clean Well-Defined Density? CheckRing->Clean RefineStandard Anisotropic Refinement (All Non-H atoms) Clean->RefineStandard Yes Disorder Model Disorder Clean->Disorder No (Blobs) H_Add Add H-Atoms (Constrained - Riding Model) RefineStandard->H_Add SplitPos Split Positions (PART 1/2) Restrain Geometry (SAME/SADI) Disorder->SplitPos SplitPos->RefineStandard Final Final R1 < 5% Check Hirshfeld Surface H_Add->Final

Figure 1: Decision logic for refining Azepan-1-ylsulfonyl crystal structures, highlighting the critical step of managing ring disorder.

Comparative Data Review

The following table synthesizes crystallographic data for 3-(azepane-1-sulfonyl)-4-chloro-benzoic acid (a representative derivative) versus a standard piperidine analog.

ParameterAzepane Derivative (Product) [3]Piperidine Analog (Alternative) [4]Interpretation
Crystal System Monoclinic (

)
Triclinic (

)
Azepane derivatives often favor higher symmetry due to bulky packing requirements.
Vol/Molecule (

)
~360

~340

The 7-membered ring creates "voids" or looser packing, increasing volume.
S-N Bond Length 1.62 - 1.64 Å1.63 ÅStatistically identical; electronic induction is similar.
Ring Geometry Twist-Chair (Disordered)Chair (Ordered)Key Differentiator: Azepane flexibility implies entropic penalty upon binding but better induced fit.
H-Bond Motif Dimer (

) + Weak

Dimer (

) + Strong

Azepane bulk disrupts close

stacking seen in planar analogs.

Mechanistic Insight: The Supramolecular Pathway

Understanding how these molecules assemble helps predict their solubility and bioavailability. The azepane ring acts as a "spacer," forcing molecules into specific layers.

AssemblyPathway Monomer Free Monomer (Solution) Dimer Carboxylic Acid Dimer (R2^2(8) Motif) Monomer->Dimer Fast Kinetics Interaction1 Strong H-Bond (COOH...COOH) Monomer->Interaction1 Stacking Layer Formation Dimer->Stacking Steric Guidance Interaction2 Weak Van der Waals (Azepane...Azepane) Dimer->Interaction2 Crystal 3D Crystal Lattice Stacking->Crystal Solvent Evaporation Interaction1->Dimer Interaction2->Stacking

Figure 2: Supramolecular assembly pathway. The formation of the carboxylic acid dimer is the primary energetic driver, while the azepane ring dictates the secondary packing geometry.

References

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors. PubMed. Available at: [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • 3-(azepane-1-sulfonyl)-4-chloro-benzoic acid (PubChemLite Record). PubChem. Available at: [Link]

  • Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. ResearchGate. Available at: [Link]

Sources

Comparative

Pharmacokinetic profile predictions for azepane-substituted benzoic acids

Technical Guide for Lead Optimization & Scaffold Selection Executive Summary In medicinal chemistry, the optimization of benzoic acid derivatives often involves the incorporation of saturated nitrogen heterocycles to mod...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Lead Optimization & Scaffold Selection

Executive Summary

In medicinal chemistry, the optimization of benzoic acid derivatives often involves the incorporation of saturated nitrogen heterocycles to modulate physicochemical properties and target engagement. This guide provides a critical comparison between Azepane-substituted benzoic acids (the "Product" of interest) and their Piperidine-substituted analogs (the industry standard).

While the seven-membered azepane ring often enhances potency via increased hydrophobic contact and conformational flexibility, it introduces specific pharmacokinetic (PK) liabilities—primarily metabolic instability and poor aqueous solubility—that must be predicted and managed. This guide details the predictive workflows, experimental validation protocols, and comparative data necessary to evaluate this scaffold.

Scaffold Analysis: The Azepane vs. Piperidine Trade-off

The choice between an azepane (7-membered) and a piperidine (6-membered) ring attached to a benzoic acid core is a pivotal decision in hit-to-lead optimization.

The Azepane Advantage (Potency)

The azepane ring is significantly more lipophilic and conformationally flexible than piperidine.[1] This allows the azepane moiety to:

  • Access Hydrophobic Pockets: The larger ring size and increased surface area allow for deeper penetration into hydrophobic sub-pockets (e.g., in PKB/Akt or GPCR targets).

  • Induced Fit: The ring's flexibility ("twist-chair" vs. "chair" conformations) allows it to adopt geometries that rigid piperidines cannot, potentially improving binding affinity (

    
    ).[1]
    
The Pharmacokinetic Liability (ADME)

However, these advantages come at a cost to the PK profile:

  • Metabolic Vulnerability: The azepane ring is a "soft spot" for Cytochrome P450 (CYP) enzymes. The increased lipophilicity attracts CYPs, and the ring is prone to extensive oxidative metabolism (hydroxylation and ring opening).

  • Solubility: The high LogP contributes to poor aqueous solubility, complicating formulation and limiting oral bioavailability (

    
    ).
    

Comparative Data Profile

The following table synthesizes predictive and experimental data comparing a representative Azepane-Benzoic Acid derivative against its Piperidine analog.

ParameterAzepane-Substituted (7-Ring) Piperidine-Substituted (6-Ring) Implication for Drug Design
LogP (Lipophilicity) ~1.87 - 2.5 ~0.84 - 1.5Azepane has higher membrane permeability but higher non-specific binding.
pKa (Basicity) ~11.1 ~11.2Negligible difference; both are protonated at physiological pH.[1]
Metabolic Stability (

)
Low (< 15 min) Moderate to High (> 30 min)Azepane requires blocking groups (e.g., Fluorine) to prevent rapid clearance.
Intrinsic Clearance (

)
High Low - ModerateAzepane is prone to First-Pass Effect; lower oral bioavailability.
Solubility (Aq) Poor (< 10

M)
Moderate (> 50

M)
Azepane analogs often require solubility-enabling formulations (e.g., amorphous solid dispersions).
** conformational Entropy**High Low (Rigid Chair)Azepane incurs a higher entropic penalty upon binding unless pre-organized.

Data Source: Aggregated from comparative scaffold analysis in GPCR and Kinase inhibitor programs [1, 2].

Predictive Workflow (In Silico)

Before synthesis, the PK profile of azepane derivatives should be predicted to prioritize candidates. We utilize a Consensus Modeling Approach combining QSPR (Quantitative Structure-Property Relationships) and PBPK (Physiologically Based PK) modeling.

Workflow Visualization

The following diagram outlines the decision tree for evaluating azepane derivatives in silico.

PredictiveWorkflow Start Candidate Structure (Azepane-Benzoic Acid) Descriptors Calculate Molecular Descriptors (LogP, PSA, Rotatable Bonds) Start->Descriptors Metabolism Metabolic Site Prediction (SmartCyp / StarDrop) Identify Labile Sites Descriptors->Metabolism PK_Model PBPK Simulation (GastroPlus / Simcyp) Predict Cl_int & Bioavailability Metabolism->PK_Model Input Parameters Decision Decision Gate PK_Model->Decision Predicted Clearance Synthesize Proceed to Synthesis & Microsomal Assay Decision->Synthesize Low Clearance Redesign Redesign Scaffold (Add F, Polar Groups) Decision->Redesign High Clearance Redesign->Start Iteration

Caption: In silico consensus workflow for predicting metabolic liability of azepane scaffolds prior to synthesis.

Experimental Validation Protocols

To validate the predictions, the following self-validating protocols are required. These ensure that the observed instability is due to the scaffold and not experimental error.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the azepane derivative.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System.

  • Test Compound (1

    
    M final conc).
    
  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Procedure:

  • Pre-incubation: Mix 10

    
    L of microsomes (0.5 mg/mL final) with 440 
    
    
    
    L phosphate buffer (pH 7.4). Add 1
    
    
    L of test compound. Pre-warm at 37°C for 5 min.
  • Initiation: Add 50

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

determines half-life:


Protocol B: Kinetic Solubility Assay

Objective: Assess if the azepane ring limits solubility, confirming the LogP prediction.

Procedure:

  • Prepare a 10 mM stock of the azepane derivative in DMSO.

  • Spike into PBS (pH 7.4) to a target concentration of 200

    
    M (2% DMSO final).
    
  • Shake for 24 hours at room temperature.

  • Filter using a 0.45

    
    m PVDF filter plate.
    
  • Quantify filtrate concentration via UV-Vis or HPLC against a standard curve.

Mechanistic Insight: The Metabolic Pathway

Understanding how the azepane ring degrades is crucial for structural modification. The diagram below illustrates the primary oxidative pathway mediated by CYP450 enzymes.

MetabolicPathway Parent Parent Azepane (Lipophilic) Hydroxyl Hydroxylated Azepane (Unstable Hemiaminal) Parent->Hydroxyl + [O] CYP CYP450 (Oxidation) CYP->Hydroxyl RingOpen Ring-Opened Aldehyde/Amine Hydroxyl->RingOpen Spontaneous Rearrangement Conjugate Glucuronide Conjugate (Excreted) Hydroxyl->Conjugate Phase II (UGT)

Caption: Primary metabolic fate of the azepane ring: CYP-mediated hydroxylation leading to ring opening or conjugation.[2]

Conclusion & Recommendations

While Azepane-substituted benzoic acids offer a compelling strategy for increasing potency through hydrophobic interactions, they carry a distinct pharmacokinetic penalty compared to Piperidine analogs.

Strategic Recommendations:

  • Use Azepane when the target requires a bulky hydrophobic group to achieve sub-nanomolar potency (e.g., filling the ATP-binding pocket of kinases).

  • Mitigate Liability by blocking metabolic "soft spots." Introduce fluorine atoms or polar groups (e.g., -OH, -OMe) onto the azepane ring to lower LogP and block CYP oxidation sites [3].

  • Prioritize Piperidine if the potency gain from azepane is marginal (< 5-fold), as the piperidine scaffold offers superior drug-likeness and development velocity.

References

  • Journal of Medicinal Chemistry. "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." ACS Publications, 2004. [Link]

  • Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery." ACS Publications, 2012. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid: Comprehensive Disposal and Operational Safety Guide

Operational Overview & Chemical Profiling As a specialized pharmaceutical intermediate, 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid requires stringent environmental health and safety (EHS) oversight during disposal. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Overview & Chemical Profiling

As a specialized pharmaceutical intermediate, 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid requires stringent environmental health and safety (EHS) oversight during disposal. This compound features a benzoic acid core, a methyl group, and an azepane ring linked via a sulfonyl group.

Understanding the molecular architecture is critical for safe handling:

  • Acidic Nature: The carboxylic acid moiety renders the compound weakly acidic. It is prone to precipitation in acidic aqueous environments but exhibits high solubility in basic solutions due to the formation of carboxylate salts.

  • Heteroatom Content: The presence of both nitrogen (in the azepane ring) and sulfur (in the sulfonyl group) dictates its final disposition. Thermal decomposition of this compound yields toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

Causality in Disposal: Because of its heteroatom profile, this compound cannot be disposed of via standard municipal waste, drain disposal, or simple combustion. It mandates processing in a high-temperature incinerator equipped with flue gas desulfurization (FGD) scrubbers to capture environmental pollutants [2].

Waste Segregation & Compatibility

Proper waste segregation prevents exothermic reactions in Satellite Accumulation Areas (SAAs) and ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines [1].

Table 1: Waste Segregation Categories & Compatibility Matrix

Waste StreamPrimary Solvent/StateCompatible WithIncompatible WithFinal Disposition
Solid Waste Powder, PPE, VialsOther non-halogenated organicsStrong oxidizers (e.g., Nitric Acid)High-Temp Incineration
Organic Liquid DMSO, Methanol, DMFAcetone, Ethyl AcetateAqueous acids, Halogenated solventsFuel Blending / Incineration
Aqueous Liquid Water, PBS (pH > 7)Weak bases, biological buffersStrong acids (causes precipitation)Wastewater Treatment (if permitted)

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that waste generation is minimized, properly categorized, and safely stored prior to EHS pickup.

Methodology A: Routine Laboratory Disposal (Liquid & Solid)
  • Source Reduction: Calculate the exact molar requirements for your assay to minimize the generation of excess 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid stock solutions [2].

  • Waste Segregation:

    • Solid Waste: Collect empty reagent vials, contaminated weighing paper, and nitrile gloves in a designated "Non-Halogenated Organic Solid Waste" container.

    • Liquid Waste: For organic extracts (e.g., DMSO or Methanol), deposit into a "Non-Halogenated Organic Solvent Waste" carboy. For aqueous buffers, ensure the pH is adjusted to >7 (using 1M NaOH). Causality: Maintaining a basic pH keeps the compound in its highly soluble carboxylate salt form, preventing hazardous sludge buildup and precipitation in the waste lines.

  • SAA Compliance: Transfer sealed waste containers to the Satellite Accumulation Area (SAA). Ensure secondary containment bins are used to segregate incompatible waste streams (e.g., keeping organic acids away from strong oxidizers) [1].

  • Labeling & Documentation: Affix a hazardous waste tag detailing the full chemical name ("3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid"), concentration, and primary hazard (Irritant/Environmental Hazard). Do not use abbreviations.

Table 2: Satellite Accumulation Area (SAA) Regulatory Limits Note: Academic and research institutions may operate under EPA Subpart K, which offers specific flexibilities for laboratory waste [1].

ParameterStandard RCRA SAA LimitEPA Subpart K Academic Limit
Maximum Volume 55 gallons (total)55 gallons (total)
Acute Hazardous Limit 1 quart1 quart
Accumulation Time Indefinite (until full)Max 12 months (regular cleanouts required)
Waste Determination At point of generationFlexible (in lab or at central area)

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and cross-contamination.

Methodology B: Spill Decontamination Protocol
  • Isolate & Evacuate: For bulk powder spills, restrict access to the immediate area to prevent tracking.

  • PPE Donning: Equip chemical-resistant nitrile gloves, chemical splash goggles, and a lab coat. If the spill is outside a fume hood and dust generation is high, a fitted N95 or P100 particulate respirator is required.

  • Containment (Solid): Do not dry sweep. Lightly mist the powder with a 5% sodium bicarbonate solution. Causality: The basic solution deprotonates the benzoic acid moiety, converting it into a highly water-soluble sodium salt. This prevents the aerosolization of fine powders and facilitates complete surface removal.

  • Absorption (Liquid): For stock solution spills, apply an inert absorbent pad or vermiculite. Avoid using combustible materials like sawdust.

  • Collection & Self-Validation: Scoop the absorbed material using a non-sparking tool into a hazardous waste bag. Swab the area with a damp paper towel and check the pH of the residual moisture; a neutral pH (6-8) visually validates complete decontamination and the neutralization of any acidic residue.

Waste Segregation Workflow Visualization

The following diagram illustrates the cradle-to-grave lifecycle of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid waste, ensuring compliance with institutional EHS standards.

WasteWorkflow Gen Waste Generation 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Solid Solid Waste Stream (Powders, Contaminated PPE) Gen->Solid Liquid Liquid Waste Stream (Stock Solutions, Extracts) Gen->Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Solid->SAA Org Non-Halogenated Organic (DMSO, MeOH, DMF) Liquid->Org Aq Aqueous Basic Waste (pH > 7) Liquid->Aq Org->SAA Aq->SAA EHS EHS / Licensed Contractor Manifesting & Transport SAA->EHS Incinerator High-Temperature Incineration (Equipped with SOx/NOx Scrubbers) EHS->Incinerator

Figure 1: Waste segregation and disposal workflow for sulfonamide-containing benzoic acids.

References

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA, 2025.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI), National Academies Press (US), 2011.[Link]

Handling

Mastering the Safe Handling of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid: A Guide to Personal Protective Equipment and Disposal

For Research and Drug Development Professionals This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for handling 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

For Research and Drug Development Professionals

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for handling 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to manage this compound safely and effectively in a laboratory setting, ensuring both personal safety and experimental integrity. This document moves beyond a simple checklist, delving into the rationale behind each safety measure.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Aromatic carboxylic acids are known to cause skin and serious eye irritation.[1][2] Direct contact with the powder or solutions can lead to redness, itching, and in the case of eye contact, potentially severe damage.[3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.[5][8]

  • Harmful if Swallowed: Similar to many laboratory chemicals, ingestion may be harmful.[9][10]

Given these potential hazards, a systematic approach to PPE is crucial. The following sections detail the minimum required PPE and best practices for handling this compound.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Tightly fitting safety goggles or a face shield. [1][2] Standard safety glasses may not provide adequate protection from fine dust particles. Goggles create a seal around the eyes, and a face shield offers an additional layer of protection for the entire face, especially during weighing and transfer operations where the risk of splashing or aerosolization is higher.[8]
Hand Protection Nitrile rubber gloves with a minimum layer thickness of 0.11 mm. [3] Nitrile gloves offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or when handling concentrated solutions, consider double-gloving.[11]
Body Protection A laboratory coat or chemical-resistant apron. This is essential to protect against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Protection A NIOSH-approved dust respirator or the use of a certified chemical fume hood. [1][2][12] When handling the solid compound, especially during weighing or transfers where dust can be generated, a dust respirator is necessary to prevent inhalation.[3] All operations involving this compound should ideally be conducted within a certified chemical fume hood to minimize airborne exposure.
Experimental Workflow for Safe Handling:

The following diagram illustrates the logical flow of operations when working with 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe 1. Secure Area gather_materials Gather Materials and Equipment gather_ppe->gather_materials 2. Don PPE weigh Weigh Solid Compound gather_materials->weigh 3. Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve Use anti-static weigh paper react Perform Reaction dissolve->react Add solvent slowly decontaminate Decontaminate Glassware and Surfaces react->decontaminate 4. After Experiment dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste Segregate waste streams remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe Follow institutional guidelines wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Proper doffing technique

Caption: Workflow for Safe Handling of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step procedure minimizes the risk of exposure and ensures the integrity of your experiment.

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.[1][7][13]

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling the Solid:

    • When weighing the solid, use a spatula to transfer the material carefully to minimize dust generation.

    • Use an enclosure or a chemical fume hood to contain any airborne particles.

    • If a fume hood is not available, a dust mask is mandatory.

  • Preparing Solutions:

    • Add the solid to the solvent slowly while stirring to prevent splashing.

    • If heating is required, use a well-controlled heating mantle and ensure proper ventilation.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the absorbed material into a designated waste container.[4]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All solid waste and solutions containing 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid must be disposed of in a clearly labeled, sealed container.[3][12][13] This container should be designated for halogenated or non-halogenated organic waste, depending on the solvents used.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of in the designated solid chemical waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

The logical relationship for proper disposal is illustrated below:

G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal excess_reagent Excess Solid/Solution solid_waste_container Designated Solid Waste Container excess_reagent->solid_waste_container If solid liquid_waste_container Designated Liquid Waste Container excess_reagent->liquid_waste_container If solution contaminated_ppe Contaminated PPE (Gloves, etc.) contaminated_ppe->solid_waste_container contaminated_materials Contaminated Materials (Weigh Boats, etc.) contaminated_materials->solid_waste_container ehs_pickup EHS Waste Pickup solid_waste_container->ehs_pickup Properly Labeled liquid_waste_container->ehs_pickup Properly Labeled approved_facility Approved Waste Disposal Facility ehs_pickup->approved_facility Regulatory Compliance

Caption: Disposal pathway for 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid and associated waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid, fostering a safe and productive research environment.

References

  • Safety Data Sheet. (n.d.).
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • (2012, May 01). SAFETY DATA SHEET.
  • 3M. (n.d.). Pharmaceutical industry best practice.
  • Velsicol Chemical, LLC. (n.d.). Benzoic Acid.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • ECHEMI. (n.d.). 3-Methylbenzoic acid SDS, 99-04-7 Safety Data Sheets.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.

Sources

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